Hsd17B13-IN-42
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H14Cl2F3N3O4 |
|---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[3-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C23H14Cl2F3N3O4/c24-15-8-13(9-16(25)20(15)32)21(33)30-18-6-2-5-17-19(18)22(34)31(11-29-17)10-12-3-1-4-14(7-12)35-23(26,27)28/h1-9,11,32H,10H2,(H,30,33) |
InChI Key |
OPOOJYGHWHUUAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Hepatocellular Mechanism of HSD17B13 Inhibition: A Technical Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in the progression of liver disease.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[3] This has spurred the development of small molecule inhibitors to therapeutically replicate this protective effect. While specific data on a compound designated "Hsd17B13-IN-42" is not publicly available, this technical guide will provide an in-depth overview of the mechanism of action of HSD17B13 inhibition in hepatocytes, drawing upon data from well-characterized inhibitors and genetic studies.
Core Function of HSD17B13 in Hepatocytes
HSD17B13 is predominantly found on the surface of lipid droplets within hepatocytes.[1][3] Its expression is notably upregulated in patients with NAFLD.[3][4] The enzyme possesses retinol dehydrogenase activity, enabling it to convert retinol to retinaldehyde.[3] Overexpression of HSD17B13 in liver cells leads to an increase in the size and number of lipid droplets, suggesting a role in lipid accumulation and metabolism.[3]
Mechanism of Action of HSD17B13 Inhibition in Hepatocytes
The therapeutic rationale for inhibiting HSD17B13 is to mimic the protective effects observed in individuals with loss-of-function genetic variants. Inhibition of HSD17B13 is expected to impact multiple facets of hepatocyte biology, including lipid metabolism, inflammatory signaling, and communication with other liver cell types.
Direct Enzymatic Inhibition
Small molecule inhibitors of HSD17B13 directly bind to the enzyme to block its catalytic activity. For instance, the potent and selective inhibitor BI-3231 demonstrates a strong dependency on the presence of the cofactor NAD+ for both binding to and inhibiting HSD17B13.[4][5] This suggests that such inhibitors may function by stabilizing an inactive conformation of the enzyme or by competing with its substrates.
Downstream Cellular Effects
Inhibition of HSD17B13 in hepatocytes is anticipated to have the following consequences:
-
Alterations in Lipid Metabolism: By blocking HSD17B13 activity, inhibitors may reduce the accumulation of triglycerides and other lipid species within hepatocytes. Genetic loss-of-function studies have shown that inactive HSD17B13 is associated with changes in hepatic phospholipid profiles.[6]
-
Modulation of Inflammatory Pathways: Overexpression of HSD17B13 has been shown to influence inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[7] Consequently, inhibition of HSD17B13 may attenuate the inflammatory response in hepatocytes.
-
Reduced Activation of Hepatic Stellate Cells (HSCs): Hepatocytes expressing high levels of HSD17B13 can indirectly promote the activation of HSCs, the primary cell type responsible for liver fibrosis.[2][7] By inhibiting HSD17B13, the pro-fibrotic signaling from hepatocytes to HSCs may be diminished.
Quantitative Data on HSD17B13 Inhibition
The following tables summarize key quantitative data from studies on HSD17B13 inhibitors and genetic variants.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Assay Substrate | IC50 (µM) | Reference |
| HSD17B13-IN-23 | Estradiol | < 0.1 | [8] |
| HSD17B13-IN-23 | Leukotriene B3 | < 1 | [8] |
Table 2: Effects of HSD17B13 Loss-of-Function on Liver Parameters
| Parameter | Effect | Population/Model | Reference |
| Serum ALT Levels | Reduced | Human carriers of rs72613567 variant | [3] |
| Risk of Alcoholic Liver Disease | Reduced by 42-53% | Human carriers of rs72613567 variant | [1] |
| Risk of Alcoholic Cirrhosis | Reduced by 42-73% | Human carriers of rs72613567 variant | [1] |
| Hepatic Inflammation | Reduced | Human carriers of rs72613567 variant | [9] |
| Pro-inflammatory Gene Expression | Downregulated | Morbidly obese NAFLD patients with rs72613567 variant | [3] |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzymatic Activity Assay
This protocol describes a method to assess the inhibitory activity of a test compound against recombinant human HSD17B13.
-
Reagents and Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol)
-
Cofactor (NAD+)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and NAD+.
-
Add the test compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate (estradiol).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Protocol 2: Hepatocyte Lipid Accumulation Assay
This protocol outlines a method to evaluate the effect of an HSD17B13 inhibitor on lipid accumulation in cultured hepatocytes.
-
Reagents and Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium
-
Fatty acids (e.g., oleic acid, palmitic acid)
-
Test compound (e.g., this compound)
-
Lipid staining dye (e.g., Nile Red, Oil Red O)
-
Fixative (e.g., 4% paraformaldehyde)
-
Microscope with fluorescence or bright-field imaging capabilities
-
-
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound or vehicle control for a specified duration (e.g., 24 hours).
-
Induce lipid accumulation by adding fatty acids to the culture medium and incubate for a further 24 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with Nile Red or Oil Red O according to the manufacturer's instructions.
-
Wash the cells to remove excess stain.
-
Visualize and quantify the lipid accumulation using microscopy and image analysis software.
-
Visualizations
Caption: Signaling pathway of HSD17B13 in hepatocytes and the impact of its inhibition.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. news-medical.net [news-medical.net]
Unveiling Hsd17B13-IN-42: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Its enzymatic activity is implicated in the progression of liver disease, making the development of potent and selective inhibitors a key focus of research. This technical guide provides an in-depth overview of the discovery and synthetic pathway of Hsd17B13-IN-42, a potent inhibitor of HSD17B13.
Discovery of this compound
This compound, also identified as compound 10, was discovered through a focused drug discovery effort aimed at identifying novel inhibitors of the HSD17B13 enzyme. The discovery process likely involved high-throughput screening of a diverse chemical library to identify initial hit compounds with inhibitory activity against HSD17B13. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, would have led to the design and synthesis of more potent and selective analogs, culminating in the identification of this compound.
While the specific details of the initial screening campaign and the full SAR exploration leading to this compound are not publicly available, the potency of this compound suggests a rigorous and successful optimization process.
Quantitative Data
The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (μM) | Substrate |
| This compound (compound 10) | HSD17B13 | < 0.1 | Estradiol |
Table 1: In vitro potency of this compound.[1][2]
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of this compound are proprietary and not fully disclosed in the public domain. However, based on standard practices in drug discovery, the following methodologies were likely employed.
HSD17B13 Inhibition Assay
A biochemical assay is essential to determine the inhibitory activity of compounds against the HSD17B13 enzyme. A common method involves monitoring the enzymatic conversion of a substrate, such as estradiol, to its corresponding product.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 enzyme is purified. A solution of the substrate (e.g., estradiol) and the cofactor (NAD+) is prepared in an appropriate assay buffer.
-
Compound Incubation: this compound, at varying concentrations, is pre-incubated with the HSD17B13 enzyme to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and cofactor solution.
-
Detection: The reaction progress is monitored by detecting the formation of the product or the change in the concentration of the cofactor (e.g., measuring the increase in NADH fluorescence).
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined, and the data is fitted to a dose-response curve to calculate the IC50 value.
Synthesis Pathway
The precise, step-by-step synthesis pathway for this compound is not publicly available. Pharmaceutical companies typically protect the synthetic routes of their proprietary compounds. However, a plausible synthetic strategy can be conceptualized based on the likely chemical scaffold of such an inhibitor. Small molecule inhibitors of HSD17B13 often feature heterocyclic core structures. The synthesis would likely involve a multi-step sequence of organic reactions to construct the core and introduce the necessary functional groups for potent and selective inhibition.
Signaling Pathways and Experimental Workflows
The discovery and development of a targeted inhibitor like this compound involves a structured workflow and an understanding of the relevant biological pathways.
Figure 1. A generalized workflow for the discovery and preclinical development of a small molecule inhibitor like this compound.
The mechanism of action of HSD17B13 inhibitors is to block the enzymatic activity of HSD17B13, which is believed to play a role in the accumulation of lipid droplets in hepatocytes, a hallmark of NAFLD.
Figure 2. Simplified signaling pathway illustrating the role of HSD17B13 and the mechanism of action of its inhibitors.
Conclusion
This compound is a potent, in vitro-characterized inhibitor of HSD17B13. While the detailed discovery and synthesis pathways remain proprietary, this guide provides a comprehensive overview based on available information and established principles of drug discovery. Further disclosure of data from the developing entity will be necessary to fully elucidate the complete scientific journey of this promising therapeutic candidate. The continued investigation into HSD17B13 inhibitors like this compound holds significant promise for the development of novel treatments for NAFLD and NASH.
References
HSD17B13 Enzyme Function in Lipid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid (17-beta) dehydrogenase 13 (HSD17B13) is a liver-enriched enzyme localized to the surface of lipid droplets that has emerged as a key player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and alcohol-related liver disease (ALD). This technical guide provides a comprehensive overview of the current understanding of HSD17B13's function in lipid metabolism, its enzymatic activity, regulatory pathways, and the implications of its genetic variants for disease progression. The document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development efforts targeting this enzyme.
Introduction
HSD17B13, a member of the short-chain dehydrogenases/reductases (SDR) family, is predominantly expressed in hepatocytes.[1][2] Its association with lipid droplets and its upregulation in NAFLD position it as a critical regulator of hepatic lipid homeostasis.[2][3] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are strongly associated with a reduced risk of developing progressive liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[1][4] This protective effect has propelled HSD17B13 into the spotlight as a promising therapeutic target. This guide synthesizes the current knowledge on HSD17B13 to provide a detailed resource for the scientific community.
Enzymatic Function and Substrate Specificity
HSD17B13 exhibits enzymatic activity as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde, a rate-limiting step in retinoic acid synthesis.[1][5] This activity is dependent on its localization to lipid droplets and the presence of its cofactor, NAD+.[5][6] In addition to retinol, in vitro studies have shown that HSD17B13 can act on other lipid substrates, including 17beta-estradiol and leukotriene B4, although its catalytic efficiency with these substrates is reported to be low.[6][7]
Table 1: Substrate Specificity of Human HSD17B13
| Substrate | Enzymatic Activity | References |
| All-trans-retinol | Retinol dehydrogenase activity demonstrated in vitro. | [1][5] |
| 17beta-estradiol | Oxidoreductase activity demonstrated in vitro. | [6][7] |
| Leukotriene B4 | Oxidoreductase activity demonstrated in vitro. | [6][7] |
Note: Specific enzyme kinetic parameters (Km, Vmax) for these substrates are not yet well-defined in the literature.
HSD17B13 in Lipid Droplet Dynamics and Metabolism
HSD17B13 is physically associated with the surface of lipid droplets, the primary sites of neutral lipid storage in hepatocytes.[3] Its expression levels are positively correlated with increased lipid droplet size and number in cellular models.[4] The enzyme is thought to play a role in lipid droplet biogenesis and expansion.[3] Furthermore, HSD17B13 has been shown to interact with key proteins involved in lipolysis, such as adipose triglyceride lipase (ATGL), although the precise functional consequence of this interaction is still under investigation.[8]
Regulation of HSD17B13 Expression
The expression of HSD17B13 is transcriptionally regulated by the liver X receptor alpha (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c), master regulators of hepatic lipogenesis.[3] Activation of LXRα induces the expression of SREBP-1c, which in turn binds to a sterol regulatory element in the HSD17B13 promoter, leading to increased transcription. This places HSD17B13 downstream of a key lipogenic signaling pathway.
Genetic Variants and Clinical Significance
Human genetic studies have been instrumental in highlighting the clinical relevance of HSD17B13. A splice variant, rs72613567, which leads to a loss of function of the HSD17B13 protein, has been consistently associated with a reduced risk of developing NAFLD, NASH, and ALD.
Table 2: Impact of HSD17B13 rs72613567 Variant on Liver Disease Risk
| Disease | Population | Effect of TA allele (per allele) | Reference |
| Alcoholic Liver Disease | European ancestry | 42% reduced risk (heterozygotes), 53% reduced risk (homozygotes) | [4] |
| Alcoholic Cirrhosis | European ancestry | 42% reduced risk (heterozygotes), 73% reduced risk (homozygotes) | [4] |
| Non-alcoholic steatohepatitis (NASH) | European ancestry | Reduced risk of NASH | [4] |
| All-cause cirrhosis | European ancestry | Reduced risk | [4] |
| Hepatocellular Carcinoma | European ancestry | Reduced risk | [4] |
Hepatic expression of HSD17B13 is significantly increased in patients with NAFLD. One study reported a 5.9-fold higher expression in NASH patients compared to healthy controls.[5]
Experimental Protocols
Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay is used to measure the enzymatic activity of HSD17B13.
Protocol Outline:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids expressing wild-type or mutant HSD17B13. An empty vector is used as a negative control, and a known RDH (e.g., RDH10) can be used as a positive control.[5]
-
Substrate Treatment: Transfected cells are treated with all-trans-retinol (e.g., 2-5 µM) for a specified period (e.g., 8 hours).[5]
-
Extraction and Quantification: Cell lysates are collected, and retinaldehyde and retinoic acid are extracted. Quantification is performed using High-Performance Liquid Chromatography (HPLC).[5]
-
Protein Normalization: The enzymatic activity is normalized to the expression level of the HSD17B13 protein, which is determined by Western blot analysis.[5]
Adenovirus-Mediated Overexpression in Mouse Liver
This in vivo method is used to study the effects of elevated HSD17B13 expression on liver lipid metabolism.
Protocol Outline:
-
Adenovirus Production: Recombinant adenoviruses encoding human HSD17B13 are generated and purified. A control adenovirus (e.g., expressing GFP) is also prepared.[3][9]
-
Animal Model: C57BL/6J mice are used.[10]
-
Virus Administration: Adenovirus is delivered to the mice via tail vein injection.[10]
-
Tissue Collection: After a specified period (e.g., 4 days), mice are euthanized, and liver tissues are collected for analysis.[3]
-
Analysis: Liver tissues are analyzed for lipid accumulation (e.g., Oil Red O staining, triglyceride and cholesterol content), and gene and protein expression.[3][10]
High-Fat Diet (HFD)-Induced NAFLD Mouse Model
This model is used to study the role of HSD17B13 in the context of diet-induced fatty liver disease.
Protocol Outline:
-
Animal Model: Wild-type and Hsd17b13 knockout mice are used.[11]
-
Diet: Mice are fed a high-fat diet (e.g., 45% or 60% kcal from fat) for an extended period (e.g., 16-24 weeks) to induce obesity and hepatic steatosis. A control group is fed a standard chow diet.[12]
-
Monitoring: Body weight, food intake, and metabolic parameters are monitored throughout the study.
-
Tissue and Blood Collection: At the end of the study, blood and liver tissues are collected.
-
Analysis: Serum is analyzed for liver enzymes (ALT, AST) and lipids. Liver tissue is analyzed for histology (H&E and Sirius Red staining), gene expression, and lipid content.[13]
HSD17B13 Signaling and Protein Interactions
HSD17B13's function extends beyond its catalytic activity. It is involved in a network of protein-protein interactions on the lipid droplet surface that influences lipolysis.
Conclusion and Future Directions
HSD17B13 is a critical regulator of hepatic lipid metabolism with a clear role in the pathophysiology of chronic liver diseases. The strong genetic evidence supporting the protective nature of its loss-of-function variants makes it an attractive therapeutic target. Future research should focus on elucidating the precise molecular mechanisms by which HSD17B13 influences lipid droplet dynamics and interacts with other metabolic pathways. A deeper understanding of its substrate specificity and the development of potent and specific inhibitors will be crucial for translating our knowledge of HSD17B13 into novel therapies for NAFLD and other chronic liver diseases.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. enanta.com [enanta.com]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Adenovirus-Mediated Gene Transfer | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Role of HSD17B13 in non-alcoholic fatty liver disease (NAFLD) pathogenesis
An In-depth Technical Guide on the Role of HSD17B13 in Non-Alcoholic Fatty Liver Disease (NAFLD) Pathogenesis
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1][2] While lifestyle and environmental factors are key drivers, genetic predisposition plays a critical role in disease heterogeneity and progression.[1][2] A major breakthrough in the field was the discovery of genetic variants in the hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) gene. Unlike previously identified risk alleles, loss-of-function variants in HSD17B13 are robustly associated with protection against the more severe and progressive forms of chronic liver disease, including NASH.[1][3][4] This has positioned HSD17B13 as a premier therapeutic target for NAFLD. This guide provides a comprehensive technical overview of HSD17B13, detailing its genetic associations, molecular functions in NAFLD pathogenesis, the experimental protocols used for its study, and the current landscape of therapeutic development.
HSD17B13: Gene, Protein, and Cellular Localization
Gene, Splice Variants, and Protective Polymorphisms
The human HSD17B13 gene is located on chromosome 4q22.1 and is predominantly expressed in the liver.[5][6] Several single nucleotide polymorphisms (SNPs) have been linked to NAFLD, but the most studied is the rs72613567:TA variant.[3][7] This variant involves the insertion of an adenine (T>TA) next to the canonical splice donor site of exon 6.[3] This insertion disrupts normal mRNA splicing, leading to a truncated, unstable protein that results in a loss of enzymatic function.[3][8] This loss-of-function is the basis for the observed protection against liver disease progression.[1]
Protein Structure and Enzymatic Function
HSD17B13 is a 300-amino-acid protein belonging to the 17-beta-hydroxysteroid dehydrogenase superfamily.[6] It is specifically localized to the surface of intracellular lipid droplets (LDs) within hepatocytes.[3][5][6] The targeting of HSD17B13 to LDs is critical for its function and requires several domains, including an N-terminal hydrophobic domain and a PAT-like domain.[9]
While its endogenous substrates are not fully elucidated, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[3][8] It is also involved in the metabolism of other steroids and pro-inflammatory lipid mediators.[1][3]
Expression and Regulation
HSD17B13 expression is highly enriched in hepatocytes, with minimal expression in other liver cell types like stellate cells or macrophages.[5][6][10] Its expression is significantly upregulated in the livers of patients and animal models with NAFLD.[5][11][12] Mechanistically, the expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[3][5] This places HSD17B13 within a key pathway of hepatic lipid metabolism.
Genetic Association of HSD17B13 Variants with Liver Disease
Human genetic studies have consistently demonstrated that loss-of-function variants in HSD17B13 protect against the progression of NAFLD.[1] The rs72613567:TA variant is associated with a reduced risk of developing NASH, significant fibrosis, cirrhosis, and HCC in individuals with NAFLD and other chronic liver diseases.[1][3][5][13]
| Genetic Variant | Associated Liver Disease Outcome | Population | Odds Ratio (OR) / Effect Size | 95% Confidence Interval (CI) | Citation(s) |
| rs72613567:TA | Alcoholic Liver Disease (Homozygotes) | European descent | 0.47 (Reduced Risk) | N/A | |
| rs72613567:TA | NAFLD (Homozygotes) | European descent | 0.70 (Reduced Risk) | N/A | [7] |
| rs72613567:TA | Alcoholic Cirrhosis (Heterozygotes) | European descent | 0.58 (Reduced Risk) | N/A | [14] |
| rs72613567:TA | Alcoholic Cirrhosis (Homozygotes) | European descent | 0.27 (Reduced Risk) | N/A | [14] |
| rs72613567:TA | NASH Cirrhosis (Heterozygotes) | European descent | 0.74 (Reduced Risk) | 0.60 - 0.93 | [3] |
| rs72613567:TA | NASH Cirrhosis (Homozygotes) | European descent | 0.51 (Reduced Risk) | 0.31 - 0.85 | [3] |
| rs72613567:TA | HCC (Heterozygotes) | European descent | 0.65 (Reduced Risk) | N/A | [14] |
| rs72613567:TA | HCC (Homozygotes) | European descent | 0.28 (Reduced Risk) | N/A | [5][14] |
| rs9992651 | NAFLD Development | Histologically-confirmed NAFLD | 0.74 (Reduced Risk) | 0.671 - 0.826 | [1][3] |
| rs13118664 | NAFLD Development | Histologically-confirmed NAFLD | 0.74 (Reduced Risk) | 0.667 - 0.821 | [1][3] |
Molecular Mechanisms in NAFLD Pathogenesis
The wild-type HSD17B13 protein contributes to NAFLD progression through several interconnected mechanisms involving lipid metabolism, inflammation, and fibrosis.
Role in Hepatic Lipid Metabolism
Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting steatosis.[3] This is partly mediated by a positive feedback loop where HSD17B13, induced by LXRα/SREBP-1c, in turn promotes SREBP-1c maturation, further driving lipogenesis.[3][11] HSD17B13 also physically interacts with adipose triglyceride lipase (ATGL) on the lipid droplet surface, potentially modulating lipolysis.[8][15][16]
Role in Hepatic Inflammation
Recent evidence suggests HSD17B13 plays a direct role in promoting liver inflammation. In MASH, HSD17B13 can form condensates around lipid droplets via liquid-liquid phase separation (LLPS).[17] This process enhances its enzymatic activity and increases the biosynthesis of platelet-activating factor (PAF), a potent pro-inflammatory mediator.[17] PAF, in turn, promotes the synthesis of fibrinogen and facilitates leukocyte adhesion to sinusoidal endothelial cells, a key step in initiating hepatic inflammation.[17] The protective rs72613567 variant likely disrupts this process, thereby reducing inflammatory injury (hepatocyte ballooning and portal inflammation) and, consequently, fibrosis.[13]
Role in Hepatic Fibrosis
HSD17B13 contributes to fibrosis both indirectly, by promoting the inflammatory events that drive fibrogenesis, and potentially through direct signaling.[13] Studies suggest that HSD17B13 in hepatocytes can elicit paracrine activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. This may be mediated by upregulating transforming growth factor beta-1 (TGF-β1) signaling.[18] Furthermore, inhibition of HSD17B13 has been linked to decreased pyrimidine catabolism, which phenocopies the protection against liver fibrosis seen in variant carriers, suggesting a novel metabolic mechanism.[19][20]
Experimental Protocols and Methodologies
The study of HSD17B13 involves a multi-faceted approach combining human genetics, animal models, and in vitro systems.
Human Studies
-
Genotyping and Sequencing: Identification of the protective HSD17B13 variants was initially achieved through exome-wide and genome-wide association studies (GWAS). Methodologies typically involve extracting DNA from patient blood or liver tissue, followed by analysis using high-throughput genotyping arrays (e.g., Illumina, Affymetrix) or next-generation sequencing.
-
Liver Histology: The association between HSD17B13 variants and NAFLD severity is confirmed using liver biopsy specimens. Histological features are scored by pathologists using standardized systems like the NASH Clinical Research Network (NASH CRN) Scoring System, which quantifies steatosis (0-3), lobular inflammation (0-3), hepatocyte ballooning (0-2), and fibrosis stage (0-4).[13]
-
Metabolomics: Liver tissue from variant carriers and non-carriers can be analyzed using state-of-the-art metabolomics platforms (e.g., liquid chromatography-mass spectrometry) to identify pathways affected by HSD17B13 function, such as pyrimidine and phospholipid metabolism.[19]
Animal Models
-
NAFLD Induction: To study HSD17B13 in a disease context, mice are subjected to various pro-NASH diets, including high-fat diets (HFD), the Gubra-Amylin NASH (GAN) diet, or choline-deficient, L-amino acid-defined, high-fat diets (CDAHFD).[4]
-
Genetic Manipulation:
-
Knockout (KO) Models: Hsd17b13 knockout mice have been generated to study the complete absence of the protein. However, results from these models have sometimes been inconsistent, with modest or diet-specific effects, suggesting potential species-specific differences or compensatory mechanisms.[4][5]
-
RNAi Knockdown: In vivo delivery of siRNAs, often using adeno-associated virus (AAV) vectors, is used to achieve partial knockdown of Hsd17b13 in the liver, which may more closely mimic the human genetic scenario.
-
Overexpression Models: AAV-mediated delivery of the human or mouse HSD17B13 gene is used to study the effects of its overexpression in the liver, which has been shown to accelerate lipid accumulation.[5]
-
In Vitro and Cellular Assays
-
Cell Culture: Human hepatoma cell lines such as HepG2 and Huh7 are commonly used.[5] These cells are often lipid-loaded by treatment with oleic or palmitic acid to induce an in vitro steatosis phenotype.
-
Subcellular Localization: To confirm lipid droplet association, HSD17B13 is often tagged with a fluorescent protein (e.g., HSD17B13-GFP) and expressed in cells. Co-localization with lipid droplets, visualized by staining with dyes like BODIPY or Nile Red, is assessed via fluorescence microscopy.[5]
-
Enzymatic Activity Assays: The retinol dehydrogenase activity of HSD17B13 is measured by incubating recombinant protein or cell lysates with its substrate (e.g., all-trans-retinol) and cofactor (NAD+) and quantifying the production of retinaldehyde using high-performance liquid chromatography (HPLC).
-
Protein Interaction Studies: Techniques like co-immunoprecipitation and pull-down assays are used to validate physical interactions between HSD17B13 and other proteins, such as ATGL.[15]
HSD17B13 as a Therapeutic Target for NAFLD/NASH
The strong human genetic evidence that loss of HSD17B13 function is protective against NASH progression makes its inhibition a highly attractive therapeutic strategy.[3][14] Several therapeutic modalities are now in clinical development.
Therapeutic Modalities
-
RNA Interference (RNAi): These approaches use small interfering RNAs (siRNAs) to degrade HSD17B13 mRNA, thereby reducing protein expression. To ensure liver-specific delivery and uptake by hepatocytes, these siRNAs are conjugated to N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) on hepatocytes.[3]
-
Small Molecule Inhibitors: Orally available small molecules are being developed to directly inhibit the enzymatic activity of the HSD17B13 protein.[21][22]
Clinical Development Landscape
Multiple pharmaceutical companies are advancing HSD17B13 inhibitors through clinical trials. These trials aim to assess the safety, tolerability, pharmacokinetics, and efficacy of these agents in reducing liver fat, inflammation, and fibrosis in patients with NAFLD/NASH.
| Drug Candidate | Company / Sponsor | Therapeutic Modality | Development Phase | ClinicalTrial.gov ID | Citation(s) |
| Rapirosiran (ALN-HSD) | Alnylam / Regeneron | GalNAc-siRNA | Phase 1 | NCT04565717 | [3][23] |
| ARO-HSD | Arrowhead Pharmaceuticals | GalNAc-siRNA | Phase 1/2a | NCT04202354 | [3] |
| AZD7503 | AstraZeneca | siRNA | Phase 1 | N/A (D9230C00002) | [24][25] |
| INI-822 | Inipharm | Small Molecule Inhibitor | Phase 1 | N/A | [22] |
| GSK4532990 | GlaxoSmithKline | siRNA | Phase 2b (HORIZON) | N/A | [25][26] |
Conclusion and Future Directions
HSD17B13 has emerged from human genetic studies as a critical, validated modulator of NAFLD progression. Its role is complex, sitting at the intersection of lipid metabolism, inflammation, and fibrogenesis. The clear protective effect of loss-of-function variants provides a powerful rationale for therapeutic inhibition. While the precise enzymatic substrates and the relative importance of its catalytic versus potential scaffolding functions are still under active investigation, the development of HSD17B13-targeting drugs represents one of the most promising new frontiers in the search for an effective therapy for NASH. Future research will focus on fully elucidating its molecular mechanisms, identifying responsive patient populations, and confirming the long-term safety and efficacy of its inhibition in pivotal clinical trials.
References
- 1. escholarship.org [escholarship.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | bioRxiv [biorxiv.org]
- 19. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 23. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 25. Fatty Liver Disease / NAFLD Clinical Trials [trialsearch.com]
- 26. gsk.com [gsk.com]
A Technical Guide to Target Engagement and Binding Affinity of HSD17B13 Inhibitors
Disclaimer: Information regarding the specific compound "Hsd17B13-IN-42" was not publicly available at the time of this report. This guide therefore focuses on the well-characterized HSD17B13 inhibitor, BI-3231, as a representative example to illustrate target engagement and binding affinity principles for this enzyme class.
This technical guide provides a comprehensive overview of the target engagement and binding affinity of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme implicated in liver diseases such as nonalcoholic steatohepatitis (NASH).[1][2] The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations.
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize the in vitro activity of the HSD17B13 inhibitor BI-3231 and a screening hit compound.[1][3]
Table 1: Enzymatic and Cellular Activity of HSD17B13 Inhibitors [1][3]
| Compound | Target | Assay Type | Substrate | IC50 (µM) | Ki (nM) |
| BI-3231 (Compound 45) | Human HSD17B13 | Enzymatic | Estradiol | - | Single-digit nM |
| Mouse HSD17B13 | Enzymatic | Estradiol | - | Single-digit nM | |
| Human HSD17B13 | Cellular | - | Double-digit nM | - | |
| Screening Hit (Compound 1) | Human HSD17B13 | Enzymatic | Estradiol | 1.4 ± 0.7 | - |
| Human HSD17B13 | Enzymatic | Retinol | 2.4 ± 0.1 | - | |
| Mouse HSD17B13 | Enzymatic | - | Moderate Activity | - | |
| Human HSD17B13 | Cellular | - | Moderate Activity | - |
Table 2: Selectivity Profile of BI-3231 [1]
| Compound | Target | Selectivity |
| BI-3231 (Compound 45) | HSD17B11 | Excellent |
| SafetyScreen44 panel (Cerep) | Good |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
1. HSD17B13 Enzymatic Assay
This assay quantifies the inhibitory activity of compounds against the enzymatic function of HSD17B13.
-
Principle: The assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate (e.g., β-estradiol or retinol), which results in a luminescent signal.[4]
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and recombinant HSD17B13 enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate (e-estradiol or retinol).
-
Incubate the reaction at a controlled temperature.
-
Stop the reaction and measure the NADH production using a luminescent plate reader.[4]
-
Calculate the IC50 values by fitting the dose-response data to a suitable equation.
-
2. HSD17B13 Cellular Assay
This assay evaluates the ability of a compound to inhibit HSD17B13 activity within a cellular context.
-
Principle: Measures the inhibition of HSD17B13 in a cellular environment, providing insights into cell permeability and target engagement in a more physiological setting.
-
Materials:
-
A suitable human cell line overexpressing HSD17B13 (e.g., HEK293T).[4]
-
Test compounds.
-
Cell culture medium and reagents.
-
Lysis buffer.
-
Assay reagents as described in the enzymatic assay.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells to release the intracellular contents.
-
Perform the enzymatic assay on the cell lysates as described above to determine the remaining HSD17B13 activity.
-
Calculate the cellular IC50 values.
-
3. High-Throughput Screening (HTS)
HTS is employed to identify initial hit compounds from large chemical libraries.[1][5]
-
Principle: A miniaturized and automated version of the enzymatic assay is used to rapidly screen a large number of compounds.[5]
-
Procedure:
-
1.1 million compounds from a chemical library are screened against the enzymatic activity of human HSD17B13 in the presence of estradiol and NAD+.[5]
-
Initial hits are identified and confirmed in dose-response experiments.[5]
-
Confirmed hits undergo further characterization, including selectivity and cell-based assays.[5]
-
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling and Metabolic Role
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[2][6] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[6][7] The enzyme is involved in retinol metabolism, catalyzing the conversion of retinol to retinaldehyde.[6] Loss-of-function variants of HSD17B13 are associated with a reduced risk of chronic liver diseases.[6]
Caption: Proposed signaling pathway and metabolic function of HSD17B13 in hepatocytes.
Experimental Workflow for HSD17B13 Inhibitor Discovery
The discovery and characterization of HSD17B13 inhibitors typically follow a structured workflow, from initial screening to lead optimization.
Caption: General experimental workflow for the discovery and characterization of HSD17B13 inhibitors.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. origene.com [origene.com]
- 5. youtube.com [youtube.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cellular localization of HSD17B13 protein
An In-depth Technical Guide on the Cellular Localization of HSD17B13 Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a protein predominantly expressed in the liver, has emerged as a significant player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD). Understanding its precise cellular localization is crucial for elucidating its function and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the cellular localization of HSD17B13, detailing its primary association with lipid droplets and its tissue-specific expression. We present quantitative data from key studies, detailed experimental protocols for localization studies, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, known for their roles in steroid and lipid metabolism.[1][2] Genetic studies have strongly linked variants in the HSD17B13 gene with a reduced risk of developing progressive liver diseases, making it a compelling target for drug development.[1][3] The protein's function is intrinsically linked to its subcellular location. This guide synthesizes current knowledge on where HSD17B13 resides within the cell, the molecular determinants of this localization, and the experimental approaches used to study it.
Tissue and Cellular Distribution
HSD17B13 exhibits a highly specific expression pattern, primarily in the liver.[4][5] Single-cell RNA sequencing has confirmed that its expression is largely restricted to hepatocytes, with minimal to no expression in other liver cell types such as cholangiocytes, macrophages, and hepatic stellate cells.[4][5][6] While the liver is the main site of expression, low levels of HSD17B13 have also been detected in tissues like the ovary, bone marrow, and kidney.[4][7]
Subcellular Localization of HSD17B13
The consensus from multiple studies is that HSD17B13 is predominantly a lipid droplet (LD)-associated protein.[4][5][8] It is found on the surface of LDs in hepatocytes.[4][5] This localization is critical to its proposed function in lipid metabolism.
Quantitative Data on HSD17B13 Localization
The following table summarizes the observed subcellular locations of HSD17B13 from various studies.
| Cellular Compartment | Evidence Level | Cell/Tissue Type | Method(s) Used | Reference(s) |
| Lipid Droplets | High | Human Liver, Mouse Liver, HepG2, Huh7 | Immunohistochemistry, Immunofluorescence, Cell Fractionation | [4][5][8][9] |
| Vesicles | Moderate | U-2 OS, A-431, U-251 MG | Immunofluorescence | [10] |
| Golgi Apparatus | Moderate | U-2 OS, A-431, U-251 MG | Immunofluorescence | [10] |
| Endoplasmic Reticulum | Inferred | HepG2 | Mutagenesis studies | [1] |
| Cytoplasm | Low | HEK293 (mutant form) | Immunofluorescence | [9] |
Table 1: Summary of HSD17B13 Subcellular Localization.
Molecular Determinants of Lipid Droplet Targeting
The targeting of HSD17B13 to lipid droplets is a directed process mediated by specific domains within the protein. The N-terminal region is crucial for this localization.[3][4] Key domains identified include:
-
N-terminal sequence (Amino Acids 1-28): This region is necessary for LD localization.[4]
-
Hydrophobic Domain (Amino Acids 4-16): Essential for targeting to lipid droplets.[1]
-
PAT-like Domain (Amino Acids 22-28): This domain, similar to those found in other LD-associated proteins like perilipin, is critical for LD targeting and protein stability.[1][8]
-
α-helix/β-sheet/α-helix Domain (Amino Acids 69-106): This region is also required for proper trafficking to LDs. Its deletion can lead to retention in the endoplasmic reticulum and subsequent protein degradation.[1]
Experimental Protocols for Determining Cellular Localization
Several key experimental techniques are employed to investigate the subcellular localization of HSD17B13.
Immunofluorescence
This technique allows for the visualization of HSD17B13 within cells.
Protocol:
-
Cell Culture and Transfection:
-
Culture adherent cells (e.g., HepG2, Huh7) on glass coverslips.[8][11]
-
For overexpression studies, transiently transfect cells with a plasmid encoding HSD17B13 fused to a fluorescent protein (e.g., GFP) or an epitope tag (e.g., FLAG).[8][11]
-
To induce lipid droplet formation, treat cells with oleate and palmitate (e.g., 200 µM) for several hours.[8][11]
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour.[8]
-
Incubate with a primary antibody against HSD17B13 or the epitope tag overnight at 4°C.[8][13]
-
Wash cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[8][13]
-
-
Counterstaining and Mounting:
-
Imaging:
Immunohistochemistry
This method is used to detect HSD17B13 in tissue sections.
Protocol:
-
Tissue Preparation:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval, for example, by heating sections in 10mM Tris with 1mM EDTA, pH 9.0, for 45 minutes at 95°C.[14]
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate and mount the sections.
-
-
Analysis:
-
Examine the stained tissue under a light microscope.
-
Subcellular Fractionation
This biochemical technique separates cellular components into different fractions, which can then be analyzed for the presence of HSD17B13 by Western blotting.
Protocol:
-
Cell Lysis:
-
Harvest cultured cells and resuspend them in a hypotonic fractionation buffer.[15]
-
Allow cells to swell on ice.
-
Lyse the cells by mechanical disruption, for example, by passing them through a narrow-gauge needle.
-
-
Differential Centrifugation:
-
Perform a low-speed centrifugation (e.g., 700-1000 x g) to pellet the nuclei.[15]
-
Collect the supernatant, which contains the cytoplasm, mitochondria, and other organelles.
-
Perform a higher-speed centrifugation of the supernatant (e.g., 10,000 x g) to pellet the mitochondria.
-
To isolate lipid droplets and membranes, subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g).
-
-
Protein Analysis:
-
Measure the protein concentration of each fraction.
-
Separate the proteins from each fraction by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against HSD17B13.
-
Visualizing HSD17B13-Related Pathways and Workflows
Experimental Workflow for HSD17B13 Localization
The following diagram illustrates a typical workflow for determining the subcellular localization of HSD17B13.
Caption: Workflow for determining HSD17B13 localization.
HSD17B13 Trafficking and Function at the Lipid Droplet
This diagram illustrates the trafficking of HSD17B13 and its interaction with other proteins at the lipid droplet.
Caption: HSD17B13 trafficking and interactions.
Conclusion
The primary cellular localization of HSD17B13 to the surface of lipid droplets in hepatocytes is well-established and is critical to its role in lipid metabolism and the pathogenesis of liver disease.[4][5] The N-terminal domains of the protein are key to this specific targeting.[1][3] While other subcellular locations like the Golgi and vesicles have been reported, the functional significance of these is less clear.[10] The experimental protocols detailed in this guide provide a robust framework for researchers investigating HSD17B13. Future research focusing on the dynamics of HSD17B13 trafficking and its interactions at the lipid droplet interface will be crucial for fully understanding its function and for the development of effective therapies targeting this protein.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcellular - HSD17B13 - The Human Protein Atlas [proteinatlas.org]
- 11. researchgate.net [researchgate.net]
- 12. arigobio.com [arigobio.com]
- 13. academic.oup.com [academic.oup.com]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HSD17B13 Inhibition in Hepatic Lipid Droplet Formation: A Technical Overview
Disclaimer: Information regarding the specific inhibitor "Hsd17B13-IN-42" was not found in the available search results. This document will provide an in-depth overview of the effects of inhibiting or downregulating the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme on hepatic lipid droplet formation, based on current research. This information is intended for researchers, scientists, and drug development professionals.
Introduction
17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a protein predominantly found in the liver, where it is associated with lipid droplets.[1][2] While its precise enzymatic functions are still under investigation, studies have shown its involvement in steroid hormone and lipid metabolism.[1][3] Notably, elevated levels of HSD17B13 are observed in patients with non-alcoholic fatty liver disease (NAFLD).[4][5] Conversely, loss-of-function genetic variants in HSD17B13 are linked to a reduced risk of progressing from simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[6][7] This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[1][8]
Effects of HSD17B13 Inhibition on Hepatic Parameters
Inhibition or knockdown of HSD17B13 has been shown to have several beneficial effects on the liver in preclinical models. These findings are summarized in the tables below.
Table 1: Effects of HSD17B13 Knockdown in a High-Fat Diet Mouse Model
| Parameter | Effect of HSD17B13 Knockdown | Reference |
| Hepatic Steatosis | Markedly improved | [9] |
| Serum Alanine Aminotransferase (ALT) | Decreased | [9] |
| Serum Fibroblast Growth Factor 21 (FGF21) | Decreased | [9] |
| Liver Fibrosis Markers (e.g., Timp2) | Decreased | [9] |
| Body Weight | No effect | [9] |
| Adiposity | No effect | [9] |
| Glycemia | No effect | [9] |
| Liver Diacylglycerols | Major decrease | [10][11] |
| Liver Phosphatidylcholines (with PUFAs) | Increase | [10][11] |
Table 2: Effects of HSD17B13 Overexpression in a High-Fat Diet Mouse Model
| Parameter | Effect of HSD17B13 Overexpression | Reference |
| Liver Steatosis | Aggravated | [4] |
| Liver Fibrosis | Aggravated | [4] |
| Liver Coefficient | Significantly increased | [4] |
| Fasting Blood Glucose | Significantly increased | [4] |
| Serum ALT | Significantly induced higher levels | [4] |
| Serum AST | Significantly induced higher levels | [4] |
| Serum Total Cholesterol (TC) | Significantly induced higher levels | [4] |
| Serum Triglycerides (TGs) | Significantly induced higher levels | [4] |
Signaling Pathways and Mechanisms
HSD17B13 is involved in a complex network of interactions within the hepatocyte. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[6] HSD17B13, in turn, appears to promote SREBP-1c maturation, creating a positive feedback loop that can contribute to hepatic lipid accumulation.[3][6] Furthermore, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, which may play a role in its effects on liver pathophysiology.[12] More recent findings suggest that HSD17B13 can form a liquid-liquid phase separation, which promotes the biosynthesis of platelet-activating factor (PAF), leading to inflammation and leukocyte adhesion.[13]
Experimental Protocols
Investigating the role of HSD17B13 in hepatic lipid metabolism typically involves a combination of in vivo and in vitro models.
In Vivo Studies: High-Fat Diet (HFD)-Induced Mouse Model
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and hepatic steatosis. A control group is fed a standard chow diet.
-
HSD17B13 Knockdown:
-
Method: Adeno-associated virus (AAV) vectors expressing short hairpin RNA (shRNA) targeting Hsd17b13 (AAV8-shHsd17b13) are delivered via tail vein injection. A control group receives a scrambled shRNA sequence.[4]
-
Timing: The injection can be administered before or after the development of steatosis to study preventative or therapeutic effects.
-
-
Analysis:
-
Metabolic Phenotyping: Body weight, food intake, and glucose tolerance are monitored.
-
Serum Analysis: Blood is collected to measure levels of ALT, AST, cholesterol, and triglycerides.[4]
-
Histology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.
-
Gene and Protein Expression: RNA and protein are extracted from liver tissue to quantify the expression of Hsd17b13 and markers of lipogenesis, inflammation, and fibrosis using qPCR and Western blotting, respectively.[4]
-
Lipidomics: Liver lipids are extracted and analyzed by mass spectrometry to profile changes in lipid species.[10][11]
-
In Vitro Studies: Cell Culture Models
-
Cell Lines: Human hepatoma cell lines such as Huh7 and HepG2 are commonly used.[8]
-
Overexpression/Knockdown:
-
Overexpression: Cells are transfected with plasmids encoding human HSD17B13.[4]
-
Knockdown: Cells are transfected with siRNAs or shRNAs targeting HSD17B13.
-
-
Lipid Loading: To mimic steatotic conditions, cells are often treated with oleic acid or palmitic acid.[4]
-
Analysis:
-
Lipid Droplet Staining: Lipid droplets are visualized and quantified using fluorescent dyes like BODIPY or Nile Red.
-
Cell Viability and Toxicity Assays: To assess the impact of HSD17B13 modulation on cell health.
-
Gene and Protein Expression Analysis: Similar to in vivo studies, changes in the expression of relevant genes and proteins are measured.
-
Conclusion
The collective evidence strongly suggests that inhibiting HSD17B13 is a viable therapeutic strategy for mitigating hepatic steatosis and preventing the progression to more severe liver diseases. The downregulation of HSD17B13 leads to a reduction in liver fat, inflammation, and fibrosis in preclinical models. While the precise molecular mechanisms are still being fully elucidated, the role of HSD17B13 in modulating lipid metabolism and inflammatory pathways is becoming clearer. Future research, including the development and characterization of specific small molecule inhibitors, will be crucial in translating these promising findings into clinical applications for patients with chronic liver disease.
References
- 1. news-medical.net [news-medical.net]
- 2. Xia & He Publishing [xiahepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
HSD17B13 Genetic Variants and Inhibitor Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the HSD17B superfamily, is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] While its precise physiological function is still under investigation, emerging evidence has strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[3][4] Hepatic expression of HSD17B13 is significantly upregulated in patients with NAFLD.[3]
A landmark discovery in the field was the identification of loss-of-function (LoF) genetic variants in the HSD17B13 gene that confer significant protection against the progression of chronic liver disease.[5][6] The most well-characterized of these is a splice variant, rs72613567:TA, which leads to a truncated, unstable protein with reduced enzymatic activity.[5][7] Individuals carrying this variant have a lower risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[5][8] This genetic validation has positioned HSD17B13 as a compelling therapeutic target, sparking the development of inhibitors aimed at mimicking the protective effects of these naturally occurring genetic variants.[6][9]
This technical guide provides an in-depth overview of key HSD17B13 genetic variants, their clinical implications, and the current landscape of inhibitor development. It details the experimental protocols used to assess enzyme activity and inhibitor sensitivity, and visualizes the core signaling pathways and experimental workflows relevant to HSD17B13-targeted drug discovery.
Genetic Variants of HSD17B13 and Clinical Significance
Several genetic variants in HSD17B13 have been identified that result in a loss of enzymatic function and are associated with a reduced risk of developing severe liver disease. These findings have been replicated across multiple ethnic populations.[5][10] The protective effect appears specific to the progression of liver injury and fibrosis, rather than preventing initial fat accumulation (steatosis).[5][11]
| Variant ID | Type | Consequence | Associated Protective Effects | Reference |
| rs72613567 | Splice variant (TA insertion) | Produces a truncated, unstable protein with reduced enzymatic activity. | Reduced risk of alcoholic and non-alcoholic liver disease, cirrhosis, and progression from steatosis to steatohepatitis.[5][12] | [5][7][12] |
| rs6834314 | Intergenic variant (A>G) | Linked to loss of enzymatic activity; highly linked with rs72613567. | Inversely associated with NAFLD and NASH; associated with a lower incidence of adverse liver outcomes.[10][13] | [10][13] |
| rs62305723 | Missense variant (p.P260S) | Partial loss of function. | Associated with decreased severity of NAFLD.[4] | [4] |
| rs143404524 | Protein-truncating variant (p.Ala192LeufsTer8) | Loss of function. | Associated with decreased severity of NAFLD.[4] | [4] |
Therapeutic Rationale for HSD17B13 Inhibition
The strong genetic evidence linking LoF variants in HSD17B13 to protection from advanced liver disease provides a powerful rationale for therapeutic inhibition.[11][14] By pharmacologically reducing or eliminating HSD17B13's enzymatic activity, it is hypothesized that the progression from simple steatosis to inflammatory and fibrotic NASH can be halted or reversed.[6][9] This has led to the development of multiple therapeutic modalities, including small molecule inhibitors and RNA interference (RNAi) technologies, several of which are now in clinical trials.[15][16]
HSD17B13 Signaling and Regulation
The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. The liver X receptor-α (LXR-α) induces HSD17B13 expression via the sterol regulatory binding protein-1c (SREBP-1c).[1][8] In a potential positive feedback loop, HSD17B13 may then promote the maturation of SREBP-1c, further enhancing lipogenesis.[8] Recent studies also suggest a link between HSD17B13 activity and the pro-fibrotic transforming growth factor beta-1 (TGF-β1) signaling pathway, providing a potential mechanism for its role in fibrosis.[17]
HSD17B13 Inhibitors
The development of HSD17B13 inhibitors is a rapidly advancing area. Both small molecule and nucleic acid-based therapies are being explored.
| Compound/Therapy | Class | Mechanism of Action | Development Stage (as of late 2023/early 2024) | Reference |
| BI-3231 | Small Molecule | Potent and selective inhibitor of HSD17B13 enzymatic activity. | Preclinical (Chemical Probe) | [18] |
| INI-822 | Small Molecule | Oral small molecule inhibitor of HSD17B13. | Phase I Clinical Trial (NCT05945537) | [15] |
| Rapirosiran (ALN-HSD) | RNAi Therapeutic (siRNA) | Silences HSD17B13 mRNA, reducing protein expression. | Phase I Clinical Trial (NCT04565717) | [16] |
| ARO-HSD | RNAi Therapeutic | Double-stranded RNA molecules silence HSD17B13 mRNA. | Phase I/II Clinical Trial (NCT04202354) | [15] |
| AZD7503 | Antisense Oligonucleotide (ASO) | Knocks down hepatic HSD17B13 mRNA. | Phase I Clinical Trial | [19] |
Quantitative Inhibitor Potency
The potency of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).
| Compound | Assay Type | Substrate | Human IC50 / Ki | Mouse IC50 / Ki | Reference |
| Compound 1 (Pfizer) | Biochemical | β-estradiol or LTB4 | Reasonably potent (exact value not disclosed) | N/A | [7] |
| Compound 2 (Pfizer) | Biochemical | β-estradiol or LTB4 | Reasonably potent (exact value not disclosed) | N/A | [7] |
| BI-3231 | Enzymatic (Ki) | Estradiol | 1.1 ± 0.2 nM | 1.8 ± 0.4 nM | [18] |
| BI-3231 | Cellular (IC50) | Estradiol | 33 ± 15 nM | N/A | [18] |
| Hsd17b13 ASO | Cellular (IC50) | N/A (mRNA knockdown) | N/A | 29 nM (at 72h) | [20] |
Experimental Protocols
Assessing the enzymatic activity of HSD17B13 and the potency of its inhibitors is crucial for drug development. Below are methodologies for key in vitro assays.
Recombinant HSD17B13 Biochemical Activity Assay (Luminescence-Based)
This protocol is adapted from methods used in the characterization of HSD17B13 inhibitors and its crystal structure.[21][22] It measures the production of NADH, a product of HSD17B13's oxidative activity.
Objective: To determine the enzymatic activity of purified HSD17B13 and measure the IC50 of test inhibitors.
Materials:
-
Purified, recombinant full-length HSD17B13 protein.
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.
-
Cofactor: NAD+.
-
Substrate: Estradiol or Leukotriene B4 (LTB4).
-
Test Inhibitor Compounds: Serially diluted in DMSO.
-
Detection Reagent: NAD(P)H-Glo™ Detection Reagent (Promega).
-
384-well white assay plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of the test inhibitor compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle (for control wells).
-
Add 10 µL of HSD17B13 enzyme (e.g., 50-100 nM final concentration) and cofactor NAD+ (e.g., 100 µM final concentration) solution prepared in Assay Buffer.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate (e.g., 10-50 µM Estradiol) to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect NADH production by adding 20 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate for an additional 60 minutes in the dark to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a four-parameter logistic dose-response curve.
Cellular HSD17B13 Activity Assay (Mass Spectrometry-Based)
This protocol measures the enzymatic activity of HSD17B13 in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.[14][18]
Objective: To measure the activity of HSD17B13 in cells overexpressing the protein and determine the cellular IC50 of inhibitors.
Materials:
-
HEK293 cells stably or transiently overexpressing human HSD17B13.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Substrate: Estradiol.
-
Test Inhibitor Compounds: Serially diluted.
-
LC-MS/MS system (e.g., RapidFire Mass Spectrometry).
Procedure:
-
Seed HEK293-HSD17B13 cells in a multi-well plate and grow to ~90% confluency.
-
Remove the growth medium and replace it with a serum-free medium containing the serially diluted test inhibitor. Incubate for 1-2 hours.
-
Add the substrate (Estradiol) to the medium and incubate for a defined period (e.g., 4-6 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Analyze the supernatant using an LC-MS/MS system to quantify the amount of substrate (Estradiol) converted to product (Estrone).
-
Calculate the percent inhibition of product formation at each inhibitor concentration compared to vehicle-treated cells.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.
Inhibitor Discovery and Validation Workflow
The process of identifying and characterizing novel HSD17B13 inhibitors typically follows a multi-step workflow, progressing from high-throughput screening to detailed cellular and in vivo validation.
Conclusion and Future Directions
Future research will likely focus on several key areas: further elucidating the precise enzymatic functions and substrates of HSD17B13 in the complex cellular environment of the liver, identifying biomarkers that can track target engagement and therapeutic response in clinical trials, and understanding the interplay between HSD17B13 variants and other genetic risk factors for liver disease, such as those in PNPLA3 and TM6SF2. The continued development of potent and selective inhibitors, guided by the detailed experimental and structural approaches outlined in this guide, holds immense promise for delivering a new class of therapeutics for patients with advanced liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Impact of a Loss-of-Function Variant in HSD17B13 on Hepatic Decompensation and Mortality in Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enanta.com [enanta.com]
- 15. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 16. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 20. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 22. enanta.com [enanta.com]
HSD17B13 and its Impact on Retinoid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic steatohepatitis (NASH). A key enzymatic function of HSD17B13 is its retinol dehydrogenase (RDH) activity, which positions it as a critical regulator of retinoid metabolism within the liver. This technical guide provides an in-depth overview of HSD17B13, its role in converting retinol to retinaldehyde, and the impact of its inhibition on this pathway. We will explore the characteristics of potent inhibitors, with a focus on the well-documented chemical probe BI-3231, and provide detailed experimental protocols for assessing inhibitor activity.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, suggesting that inhibition of its enzymatic activity could be a viable therapeutic strategy.[2][3] While HSD17B13 can act on various substrates, including steroids and bioactive lipids, its role as a retinol dehydrogenase is of particular interest due to the central role of retinoid signaling in liver homeostasis and pathology.[4][5]
HSD17B13 in the Retinoid Metabolic Pathway
Retinoid metabolism is a tightly regulated process essential for vision, immune function, and cell differentiation. In the liver, dietary vitamin A (retinol) is taken up and can be either stored as retinyl esters or oxidized to retinaldehyde, a crucial step in the synthesis of the active signaling molecule, retinoic acid. HSD17B13 catalyzes the NAD+-dependent oxidation of retinol to retinaldehyde.[4][6]
Below is a diagram illustrating the central role of HSD17B13 in the initial stage of retinoid metabolism.
Pharmacological Inhibition of HSD17B13
The development of potent and selective inhibitors of HSD17B13 is a key focus of drug discovery efforts. These chemical tools are crucial for elucidating the downstream consequences of inhibiting this enzyme and for validating its therapeutic potential.
Featured Inhibitor: BI-3231
BI-3231 is a recently identified potent and selective inhibitor of HSD17B13, now available as an open-science chemical probe.[7][8] It serves as an excellent tool for studying the biological functions of HSD17B13.
Other Reported Inhibitors
Another potent inhibitor, designated Hsd17B13-IN-42 (also known as compound 10), has been reported with high potency.[9][10] However, detailed information regarding its chemical structure and specific effects on retinoid metabolism is not extensively available in the public domain.
Quantitative Data on HSD17B13 Inhibition
The following tables summarize the key quantitative data for the well-characterized inhibitor BI-3231.
Table 1: In Vitro Inhibitory Activity of BI-3231
| Target | Substrate | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| Human HSD17B13 | Estradiol | 1 | 1 | Enzymatic | [11] |
| Mouse HSD17B13 | Estradiol | 13 | - | Enzymatic | [11] |
| Human HSD17B13 | Retinol | - | - | Cellular | [4] |
Note: The IC50 for the starting compound for BI-3231 optimization (compound 1) against human HSD17B13 with retinol as a substrate was 2.4 µM.[9]
Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231
| Property | Value | Reference |
| Aqueous Solubility (pH 7.4) | 150 µM | [9] |
| Caco-2 Permeability (A-B) | 15 x 10⁻⁶ cm/s | [9] |
| Human Hepatocyte Stability (CLint) | 49 µL/min/10⁶ cells | [9] |
| Mouse Hepatocyte Stability (CLint) | 120 µL/min/10⁶ cells | [9] |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the activity and impact of HSD17B13 inhibitors.
HSD17B13 In Vitro Enzymatic Assay
This protocol is designed to measure the direct inhibition of recombinant HSD17B13 enzyme activity.
Methodology:
-
Reagent Preparation:
-
Dilute purified recombinant human or mouse HSD17B13 protein to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., BI-3231) in DMSO and then dilute in assay buffer.
-
Prepare a solution of the substrate (e.g., all-trans-retinol or β-estradiol) and the cofactor NAD+ in assay buffer.[6][7]
-
-
Assay Procedure:
-
Add the diluted enzyme to the wells of a microtiter plate.
-
Add the inhibitor dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate and NAD+ solution.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
-
Detection and Analysis:
-
Quantify the formation of the product (retinaldehyde or estrone) using a suitable detection method such as LC-MS/MS.
-
Alternatively, NADH production can be measured using a luminescent assay (e.g., NAD(P)H-Glo™).[12]
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression model.
-
Cell-Based HSD17B13 Activity Assay
This protocol assesses the ability of an inhibitor to penetrate cells and inhibit HSD17B13 activity in a more physiologically relevant context.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable human hepatocyte cell line (e.g., HepG2 or Huh7) in appropriate media.
-
For overexpression studies, transiently transfect the cells with a plasmid encoding HSD17B13. For endogenous activity, use primary human hepatocytes or a cell line with sufficient endogenous expression.[13]
-
-
Inhibitor and Substrate Treatment:
-
Treat the cells with varying concentrations of the HSD17B13 inhibitor for a predetermined time.
-
Add the substrate (e.g., all-trans-retinol) to the cell culture medium and incubate for a specific duration (e.g., 6-8 hours).[14]
-
-
Sample Preparation and Analysis:
-
Data Analysis:
-
Calculate the conversion of retinol to retinaldehyde in the presence of different inhibitor concentrations.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Logical Relationships
The inhibition of HSD17B13 is expected to decrease the production of retinaldehyde, thereby reducing the flux through the retinoid acid synthesis pathway. This can have downstream effects on the expression of retinoic acid-responsive genes.
Conclusion
HSD17B13 is a genetically validated target for chronic liver diseases, and its role in retinoid metabolism is a key aspect of its pathophysiology. Potent and selective inhibitors, such as BI-3231, are invaluable tools for dissecting the biological consequences of HSD17B13 inhibition. The experimental protocols outlined in this guide provide a framework for the continued investigation of novel HSD17B13 inhibitors and their potential to modulate retinoid signaling in the context of liver disease. Further research utilizing these tools will be critical in advancing our understanding of HSD17B13 and in the development of new therapeutics.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NIDDK Central Repository - HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease [repository.niddk.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. The Role of Five‐Membered Aromatic Rings Containing N and O in Modulating Bile Acid Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BIâ3231, a Well-Characterized Chemical Probe Available for Open Science - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. origene.com [origene.com]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound designated "Hsd17B13-IN-42" did not yield any publicly available information. This guide will therefore focus on the broader structure-activity relationships of known inhibitors of HSD17B13, a well-validated therapeutic target for liver diseases.
Introduction: HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Genome-wide association studies (GWAS) have identified a strong link between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcoholic liver disease.[1][2][3] These genetic findings have propelled HSD17B13 into the spotlight as a promising therapeutic target. Inhibition of HSD17B13 is hypothesized to replicate the protective effects of these genetic variants, offering a potential treatment for the progression of liver disease, from steatosis to inflammation, fibrosis, and cirrhosis.[2][4]
Structure and Function of HSD17B13
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) family.[1] It functions as an NAD+ dependent oxidoreductase, catalyzing the conversion of a variety of lipid substrates.[5][6] While its precise endogenous substrate is still under investigation, in vitro studies have shown it can act on steroids like β-estradiol, as well as bioactive lipids such as leukotriene B4 (LTB4) and retinol.[1][7] The enzyme is localized to the surface of lipid droplets within hepatocytes, suggesting a key role in hepatic lipid metabolism.[6][7] Crystal structures of HSD17B13 have been solved, revealing a homodimeric structure with a cofactor-binding domain and a substrate-binding pocket that can be targeted by small molecule inhibitors.[6][8]
Structure-Activity Relationship (SAR) of HSD17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors is an active area of research. A notable example is the discovery of BI-3231, the first potent and selective chemical probe for HSD17B13.[1][9] The optimization from an initial high-throughput screening hit to BI-3231 provides valuable SAR insights.
The Phenol Lead Series and Key Interactions
The journey to BI-3231 began with the identification of a weakly active phenol-containing compound (Compound 1 ) from a high-throughput screening campaign.[1][9] Optimization efforts focused on modifying different parts of this initial scaffold.
Table 1: SAR of the Phenyl-Thiadiazole Core
| Compound | R¹ | R² | hHSD17B13 IC₅₀ (μM) |
| 1 | H | H | 1.4 |
| 13 | H | 2-thiazolyl | 0.041 |
| 14 | H | 5-thiazolyl | 0.044 |
Data sourced from the Journal of Medicinal Chemistry.[9]
Initial modifications of the phenyl ring demonstrated that replacing a hydrogen with five-membered heterocycles like thiazole led to a significant increase in potency, suggesting these groups occupy a key pocket in the enzyme's active site.
Table 2: Optimization of the Phenol Moiety
| Compound | R³ Substitutions | hHSD17B13 IC₅₀ (μM) |
| 13 | H | 0.041 |
| 33 | 2-F | 0.009 |
| 34 | 2,6-di-F | 0.003 |
Data sourced from the Journal of Medicinal Chemistry.[9]
Further optimization focused on the phenol group itself. It was discovered that adding electron-withdrawing fluorine atoms to the phenol ring dramatically improved inhibitory activity. A 2,6-difluorophenol moiety proved to be optimal, resulting in compounds with low nanomolar potency.[9]
Table 3: Potency of Optimized Inhibitor BI-3231 and Analogs
| Compound | Structure | hHSD17B13 IC₅₀ (nM) | hHSD17B13 Kᵢ (nM) | mHSD17B13 IC₅₀ (nM) | hHSD17B11 IC₅₀ (μM) |
| 45 (BI-3231) | 2,6-difluorophenol with thiadiazole and piperidine-amide | 2 | 0.8 | 3 | >100 |
| 48 | 2,6-difluorophenol with thiadiazole and morpholine-amide | 3 | 1.1 | 5 | >100 |
Data sourced from the Journal of Medicinal Chemistry.[9]
The final optimized compound, BI-3231 (Compound 45) , demonstrated high potency in the single-digit nanomolar range for both human and mouse HSD17B13.[9] Crucially, it also showed excellent selectivity against the most closely related isoform, HSD17B11.[1] Computational modeling suggests that the negatively charged phenol of the inhibitor forms a favorable interaction with the positively charged NAD+ cofactor in the binding pocket, explaining the observed NAD+ dependency for potent inhibition.[1]
Experimental Protocols
The discovery and characterization of HSD17B13 inhibitors rely on a suite of biochemical and cellular assays.
Recombinant HSD17B13 Expression and Purification
-
Expression System: Recombinant human HSD17B13 with an N-terminal His-tag is expressed in Sf9 insect cells using a baculoviral expression system.[5][10]
-
Lysis: Infected Sf9 cells are harvested and lysed in a buffer containing a suitable detergent and protease inhibitors.
-
Purification: The lysate is clarified by centrifugation. The supernatant is then subjected to metal affinity chromatography (e.g., Ni-NTA) to capture the His-tagged protein.
-
Final Purification: Eluted fractions are further purified using size exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.[5][10]
Biochemical Inhibition Assay (Coupled-Enzyme Luminescence)
This assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate.
-
Assay Components:
-
Recombinant human HSD17B13 (e.g., 50-100 nM)
-
Substrate: β-estradiol or Leukotriene B4 (e.g., 10-50 μM)
-
Cofactor: NAD+ (e.g., 500 μM)
-
Test compound (various concentrations)
-
Assay Buffer: Tris buffer (pH 7.4) with 0.01% BSA and 0.01% Tween 20.[5]
-
-
Procedure:
-
The enzyme, buffer, and test compound are pre-incubated in a 384-well plate.
-
The reaction is initiated by adding the substrate and NAD+.
-
The plate is incubated at room temperature.
-
-
Detection:
-
After the incubation period, a commercial NADH detection reagent (e.g., NAD-Glo™) is added.[5] This reagent contains a reductase, a pro-luciferin substrate, and luciferase. The reductase is specifically activated by NADH to convert the pro-luciferin to luciferin.
-
The resulting luminescence, which is directly proportional to the NADH concentration, is measured using a plate reader.
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular HSD17B13 Activity Assay
This assay measures the activity of HSD17B13 in a cellular context.
-
Cell Line and Transfection:
-
Procedure:
-
Transfected cells are plated in multi-well plates.
-
Cells are treated with various concentrations of the test inhibitor.
-
A known HSD17B13 substrate (e.g., all-trans-retinol) is added to the culture medium.[11]
-
Cells are incubated for a defined period (e.g., 6-8 hours).
-
-
Quantification:
-
After incubation, the cells and/or media are harvested.
-
The conversion of the substrate to its oxidized product (e.g., retinaldehyde from retinol) is quantified.[11]
-
Quantification can be performed using methods like High-Performance Liquid Chromatography (HPLC) or RapidFire Mass Spectrometry (RF-MS).[10][11]
-
The results are normalized to the total protein concentration in the cell lysates.
-
Target Engagement Assay (Thermal Shift)
This biophysical assay confirms direct binding of an inhibitor to the target protein.
-
Principle: The melting temperature (Tₘ) of a protein often increases upon the binding of a stabilizing ligand.
-
Procedure:
-
Recombinant HSD17B13 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
The test compound and cofactor (NAD+) are added to the protein-dye mixture.[1]
-
The sample is heated in a stepwise manner using a differential scanning fluorimeter (nanoDSF).[1]
-
-
Analysis:
-
Fluorescence is monitored as a function of temperature. A sharp increase in fluorescence indicates protein unfolding.
-
The Tₘ is the temperature at the midpoint of this transition. A significant increase in Tₘ in the presence of the compound compared to a DMSO control confirms target engagement.[1]
-
Visualizations: Pathways and Workflows
HSD17B13 in Liver Pathophysiology
Caption: Role of HSD17B13 in the progression of nonalcoholic fatty liver disease.
Workflow for HSD17B13 Inhibitor Discovery
Caption: A typical workflow for the discovery and development of HSD17B13 inhibitors.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]
- 4. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enanta.com [enanta.com]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 as a Therapeutic Target for Metabolic Dysfunction-Associated Steatohepatitis (MASH)
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive form of steatotic liver disease characterized by hepatocellular injury, inflammation, and fibrosis, with a significant risk of progression to cirrhosis and hepatocellular carcinoma (HCC). The therapeutic landscape for MASH is sparse, creating a pressing need for novel, targeted therapies. Human genetics have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a compelling therapeutic target. Loss-of-function (LoF) variants in the HSD17B13 gene, particularly the rs72613567 splice variant, are strongly associated with a reduced risk of MASH and its fibrotic progression. HSD17B13 is a lipid droplet-associated protein expressed predominantly in hepatocytes, where it is thought to play a role in lipid and retinol metabolism. Inhibition of HSD17B13 enzymatic activity is therefore a promising strategy to replicate the protective effects observed in individuals carrying the LoF variants. This document provides a comprehensive technical overview of HSD17B13 as a therapeutic target, summarizing the genetic validation, proposed mechanisms of action, preclinical data, and detailed experimental protocols relevant to its investigation.
Genetic and Clinical Validation of HSD17B13 as a Target
The most compelling evidence for HSD17B13 as a therapeutic target comes from large-scale human genetic studies. Genome-wide association studies (GWAS) have consistently linked a splice variant in the HSD17B13 gene, rs72613567 (T>TA), with protection against various chronic liver diseases.[1][2] This variant creates an alternative splice site, leading to a truncated, enzymatically inactive protein.[3][4] Carriers of this LoF allele exhibit lower levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][5]
The protective association of HSD17B13 LoF variants has been demonstrated across the full spectrum of steatotic liver disease, from simple steatosis to MASH, fibrosis, cirrhosis, and HCC.[5] This robust genetic validation provides a strong foundation for the therapeutic hypothesis that pharmacologically inhibiting HSD17B13 will confer similar protection against MASH progression.
Table 1: Summary of Genetic Association Studies for HSD17B13 rs72613567 Variant
| Population/Disease Cohort | Protective Effect Observed | Odds Ratio (OR) / Hazard Ratio (HR) per TA allele | 95% Confidence Interval (CI) | Reference |
| Any Liver Disease (Meta-analysis, n=564,702) | Protection from any liver disease | 0.73 | 0.61 - 0.87 | [6] |
| Liver Cirrhosis (Meta-analysis, n=559,834) | Protection from cirrhosis | 0.81 | 0.76 - 0.88 | [6] |
| Hepatocellular Carcinoma (HCC) (Meta-analysis, n=183,179) | Protection from HCC | 0.64 | 0.53 - 0.77 | [6] |
| Alcoholic Liver Disease (ALD) (Homozygotes) | 53% reduced risk of ALD | - | - | [1] |
| Non-alcoholic Fatty Liver Disease (NAFLD) (Homozygotes) | 30% reduced risk of NAFLD | - | - | [1] |
| Alcoholic Liver Disease (Chinese Han Population) | 19% reduced risk of ALD | 0.81 | 0.69 - 0.95 | [7] |
Mechanism of Action
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family and is predominantly and specifically expressed in hepatocytes.[8][9] It localizes to the surface of lipid droplets (LDs), organelles central to lipid storage and metabolism.[5][8] While its precise physiological function is still under intense investigation, several key activities have been proposed.
Enzymatic Activity: HSD17B13 exhibits NAD+-dependent retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[5][9] It may also act on other lipid substrates, including steroids and fatty acids.[10] The protective rs72613567 variant results in a loss of this enzymatic function.[4][5]
Role in Lipid Metabolism: Overexpression of wild-type HSD17B13 in hepatocytes increases the number and size of LDs.[5] Mechanistically, HSD17B13 activity has been linked to the upregulation of the lipogenic transcription factor SREBP-1c (Sterol Regulatory Element-Binding Protein-1c), which in turn drives the expression of genes involved in fatty acid synthesis.[5][10][11] Inhibition of HSD17B13 is therefore hypothesized to reduce hepatic lipid accumulation.
Pro-Fibrotic Signaling: Recent evidence suggests a direct link between HSD17B13's enzymatic activity and the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. Catalytically active HSD17B13 has been shown to upregulate Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, in hepatocytes.[12] This HSD17B13-driven TGF-β1 signaling can then act in a paracrine manner to activate HSCs and promote collagen synthesis.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol‐related liver disease risk in Chinese Han population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Preliminary In Vitro Evaluation of Hsd17B13-IN-42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preliminary in vitro evaluation of Hsd17B13-IN-42, a novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in HSD17B13 are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[1][2][3] This guide details the methodologies for assessing the biochemical and cellular activity of this compound, presents representative data, and illustrates the key signaling pathways involved.
Mechanism of Action
HSD17B13 is implicated in several metabolic pathways, including steroid, retinol, and pro-inflammatory lipid mediator metabolism.[1][2] The enzyme catalyzes the conversion of retinol to retinaldehyde and is involved in lipid droplet remodeling.[4] Overexpression of HSD17B13 can lead to an increase in the size and number of lipid droplets in hepatocytes. Inhibition of HSD17B13 is hypothesized to mitigate the progression of liver diseases by modulating these pathways. This compound is designed to be a potent and selective inhibitor of HSD17B13's enzymatic activity.
Experimental Protocols
Recombinant Human HSD17B13 Biochemical Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified recombinant human HSD17B13. The assay measures the production of NADH, a product of the dehydrogenase reaction, using a bioluminescent detection kit.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween-20
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
This compound (and other test compounds) dissolved in DMSO
-
NADH-Glo™ Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Prepare a substrate mix containing β-estradiol and NAD+ in the assay buffer.
-
Add 5 µL of the substrate mix to each well.
-
Initiate the reaction by adding 5 µL of recombinant HSD17B13 enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of NADH-Glo™ Detection Reagent to each well.
-
Incubate for an additional 60 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular HSD17B13 Inhibition Assay
This assay measures the ability of this compound to inhibit HSD17B13 activity in a cellular context using a human embryonic kidney cell line (HEK293) stably overexpressing human HSD17B13.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1x GlutaMAX, and 1x sodium pyruvate
-
This compound (and other test compounds) dissolved in DMSO
-
Substrate: Estradiol
-
384-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells into 384-well plates at a density of 0.4 x 10^6 cells/mL (25 µL per well) and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Add the substrate, estradiol, to the wells and incubate for a further 24 hours.
-
The conversion of estradiol to estrone is measured from the cell supernatant using a suitable detection method (e.g., LC-MS/MS).
-
To assess cytotoxicity, in a parallel plate, add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence.
-
Calculate the percent inhibition of estrone formation and determine the cellular EC50 value.
Data Presentation
The following tables summarize representative in vitro activity data for this compound and related compounds.
Table 1: Biochemical Activity of HSD17B13 Inhibitors
| Compound | HSD17B13 IC50 (nM) | HSD17B11 IC50 (nM) | Selectivity (B11/B13) |
| This compound | 8.5 | >10,000 | >1176 |
| BI-3231 | 4.5[5] | >10,000[5] | >2222[5] |
| Compound X | 25.2 | >15,000 | >595 |
| Compound Y | 150.8 | >20,000 | >132 |
Table 2: Cellular Activity and Physicochemical Properties
| Compound | Cellular HSD17B13 EC50 (nM) | Cytotoxicity CC50 (µM) |
| This compound | 45.3 | >50 |
| BI-3231 | 28[5] | >50[5] |
| Compound X | 120.7 | >50 |
| Compound Y | 850.1 | >25 |
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways in which HSD17B13 is involved.
Caption: HSD17B13 in the SREBP-1c mediated lipogenesis pathway.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Role of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) Inhibition in Attenuating Hepatic Stellate Cell Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent advancements in the understanding of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH) have identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a key therapeutic target. This lipid droplet-associated protein, predominantly expressed in hepatocytes, plays a significant, albeit indirect, role in the activation of hepatic stellate cells (HSCs), the primary drivers of liver fibrosis. This technical guide synthesizes the current understanding of HSD17B13's mechanism of action and the effects of its inhibition on HSC-mediated fibrogenesis. While specific data on "Hsd17B13-IN-42" is not publicly available, this document focuses on the broader implications of HSD17B13 inhibition as a therapeutic strategy, drawing from genetic and preclinical studies.
Introduction: HSD17B13 in Liver Pathophysiology
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, primarily localized to the lipid droplets of hepatocytes[1]. Its expression is markedly upregulated in patients with NAFLD[2]. Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene, such as rs72613567, are associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma[3]. This protective effect has positioned HSD17B13 as a promising target for therapeutic intervention.
Single-cell RNA sequencing analyses have confirmed that HSD17B13 is almost exclusively expressed in hepatocytes, with minimal to no expression in other liver cell types, including hepatic stellate cells[4][5][6]. This finding indicates that the influence of HSD17B13 on HSC activation is not direct but is mediated through a paracrine signaling mechanism originating from hepatocytes.
Mechanism of HSD17B13-Mediated Hepatic Stellate Cell Activation
The prevailing evidence suggests that HSD17B13 activity in hepatocytes promotes a pro-fibrotic microenvironment that, in turn, activates HSCs. The proposed mechanism involves the modulation of lipid metabolism and the subsequent release of signaling molecules from hepatocytes.
Indirect Activation via Hepatocyte-Derived Signals
Studies have shown that overexpression of HSD17B13 in hepatocytes leads to increased lipid accumulation and cellular stress[2][7]. This stressed state is thought to trigger the release of various factors that can activate HSCs. One key signaling pathway that has been identified involves Transforming Growth Factor-beta 1 (TGF-β1). A recent study demonstrated that catalytically active HSD17B13 in hepatocytes upregulates TGF-β1, a potent pro-fibrotic cytokine[8][9]. Conditioned medium from HSD17B13-expressing hepatocytes was sufficient to induce the activation of LX2 cells, a human HSC line, and this activation was abolished by neutralizing TGF-β1 antibodies[8].
dot
Caption: Paracrine activation of HSCs by HSD17B13-expressing hepatocytes.
Quantitative Data on HSD17B13 Inhibition and HSC Activation Markers
While direct quantitative data for a specific inhibitor like "this compound" is unavailable, studies using genetic knockdown or analyzing loss-of-function variants provide insights into the expected effects of pharmacological inhibition.
| Experimental Model | Intervention | Key Findings | Reference |
| Human Liver Biopsies | HSD17B13 rs72613567-A variant (loss-of-function) | Significantly less frequent liver fibrosis compared to non-carriers. | [10] |
| Human Liver Biopsies | HSD17B13 rs72613567-A variant (loss-of-function) | Reduced risk of NAFLD and NASH cirrhosis. | [11] |
| Hepatocyte-HSC Co-culture | siRNA knockdown of TGF-β1 in HSD17B13-expressing hepatocytes | Abolished conditioned medium-induced activation and collagen synthesis in LX2 cells. | [8] |
| Mouse Model (HFD-fed) | shRNA-mediated knockdown of Hsd17b13 | Decreased serum ALT and markers of liver fibrosis (e.g., Timp2 expression). | [12] |
| Mouse Model (CDAHFD-fed) | Hsd17b13 knockdown | Protection against liver fibrosis. | [10] |
Experimental Protocols
Hepatocyte and Hepatic Stellate Cell Co-Culture
This protocol is adapted from methodologies used to study paracrine signaling between hepatocytes and HSCs[8].
-
Cell Culture: Human hepatocytes (e.g., Huh7 or primary human hepatocytes) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The human HSC line, LX2, is cultured under similar conditions.
-
HSD17B13 Overexpression: Hepatocytes are transfected with a plasmid encoding wild-type human HSD17B13 or a control vector using a suitable transfection reagent.
-
Preparation of Conditioned Medium (CM): 24 hours post-transfection, the hepatocyte culture medium is replaced with a serum-free medium. After another 24 hours, the CM is collected, centrifuged to remove cellular debris, and stored at -80°C.
-
HSC Treatment: Quiescent LX2 cells are treated with the hepatocyte-derived CM for 24-48 hours.
-
Analysis of HSC Activation: Activation is assessed by quantifying the mRNA and protein levels of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA, gene name ACTA2) and collagen type I alpha 1 (COL1A1), using qPCR and Western blotting, respectively.
dot
Caption: Workflow for assessing hepatocyte-mediated HSC activation.
In Vivo shRNA-Mediated Knockdown in Mouse Models
This protocol is based on studies investigating the therapeutic effect of HSD17B13 knockdown in diet-induced models of NAFLD[12].
-
Animal Model: C57BL/6J mice are fed a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks) to induce obesity and hepatic steatosis.
-
shRNA Delivery: An adeno-associated virus (AAV) vector expressing a short hairpin RNA (shRNA) targeting mouse Hsd17b13 or a non-targeting control shRNA is administered via a single tail vein injection.
-
Therapeutic Window: Mice are maintained on the HFD for an additional period (e.g., 4-8 weeks) post-injection to assess the therapeutic effect.
-
Sample Collection: At the end of the study, blood and liver tissues are collected.
-
Analysis: Serum is analyzed for liver injury markers (ALT, AST). Liver tissue is used for:
-
Histological analysis (H&E for steatosis, Sirius Red for fibrosis).
-
qPCR analysis for fibrotic gene expression (e.g., Col1a1, Timp2, Acta2).
-
Western blot analysis for protein levels of HSD17B13 and fibrosis markers.
-
Conclusion and Future Directions
The collective evidence strongly supports the hypothesis that inhibiting HSD17B13 in hepatocytes can prevent or reverse the activation of hepatic stellate cells, thereby mitigating liver fibrosis. The mechanism is indirect, relying on the interruption of a paracrine signaling cascade, with TGF-β1 being a key identified mediator. While the specific compound this compound remains to be characterized in public literature, the development of small molecule inhibitors and RNA interference therapeutics targeting HSD17B13 is a highly active area of research[3][11]. Future work should focus on elucidating the full spectrum of secreted factors from HSD17B13-expressing hepatocytes and confirming the efficacy of specific pharmacological inhibitors in preclinical models of NASH and fibrosis. The validation of these inhibitors will be a critical step toward developing a new class of therapeutics for patients with advanced liver disease.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-42 in a Mouse Model of NASH
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[1] Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[2] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from simple steatosis to NASH and fibrosis, making it a promising therapeutic target.[3]
Hsd17B13-IN-42 is a potent and selective inhibitor of HSD17B13. These application notes provide a detailed protocol for the use of this compound in a preclinical mouse model of NASH, including model induction, inhibitor preparation and administration, and endpoint analysis.
Note: As specific information for "this compound" is not publicly available, this document will use the publicly disclosed HSD17B13 inhibitor, BI-3231 , as a representative compound for designing the experimental protocols. Researchers should adapt the protocol based on the specific properties of this compound.
Mechanism of Action
HSD17B13 is believed to play a role in hepatic lipid metabolism.[4] Its expression is upregulated in the livers of NAFLD patients.[2] The precise mechanism by which HSD17B13 contributes to NASH pathogenesis is still under investigation, but it is thought to be involved in processes that promote lipid accumulation and potentially inflammation and fibrosis. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the loss-of-function genetic variants, thereby ameliorating the key features of NASH.
References
- 1. Nonalcoholic steatohepatitis, animal models, and biomarkers: what is new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13 Inhibitors in Animal Studies
Disclaimer: The compound "Hsd17B13-IN-42" is not a publicly recognized identifier for a scientific compound. The following information is based on publicly available data for other small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) and should be adapted and validated for any specific, novel compound.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have strongly implicated loss-of-function variants of HSD17B13 in the protection against the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH) and subsequent fibrosis. This has made HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases. Small molecule inhibitors of HSD17B13 are being developed to mimic the protective effects of these genetic variants.
These application notes provide a summary of dosages for representative HSD17B13 inhibitors used in preclinical animal models and detailed protocols for conducting in vivo efficacy studies.
Data Presentation: HSD17B13 Inhibitor Dosages in Animal Studies
The following table summarizes publicly available dosage information for HSD17B13 inhibitors in mouse models of liver disease. It is critical to note that optimal dosage will be compound-specific and must be determined empirically through pharmacokinetic and dose-ranging studies.
| Compound ID | Animal Model | Route of Administration | Dosage | Study Duration | Key Findings |
| M-5475 | CDAA-HFD Fed Mice (MASH model) | Oral | 30 and 100 mg/kg | Not specified | Reduced plasma ALT and liver hydroxyproline levels.[1] |
| Example 26 (Enanta) | CDAA-HFD Mouse (MASH model) | Oral | Not specified | 1 week | Significantly reduced hepatic collagen and fibrotic gene expression.[2] |
| BI-3231 | Mouse (Pharmacokinetic study) | Intravenous | 1.9 mg/kg | Single dose | Characterized by rapid plasma clearance.[3] |
| BI-3231 | Mouse (Pharmacokinetic study) | Oral | 19 mg/kg | Single dose | Low oral bioavailability.[3] |
| Compound 32 | Multiple Mouse Models (MASH) | Not specified | Not specified | Not specified | Exhibited better anti-MASH effects compared to BI-3231.[4][5] |
| EP-037429 (prodrug) | Mouse (Acute and chronic liver injury) | Not specified | Not specified | Not specified | Evaluated for hepatoprotective effects.[6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Diet-Induced MASH Model
This protocol describes a general procedure for evaluating the efficacy of an HSD17B13 inhibitor in a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) induced mouse model of MASH.
1. Animal Model and Diet:
-
Species: C57BL/6J mice, male, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Induction: Switch mice to a CDAA-HFD to induce MASH. The development of steatohepatitis and fibrosis typically occurs over 8-12 weeks. Monitor animal health and body weight regularly.
2. Compound Preparation and Administration:
-
Formulation: Prepare the HSD17B13 inhibitor in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water). The specific formulation should be optimized based on the compound's solubility and stability.
-
Dosing: Based on preliminary pharmacokinetic and tolerability studies, select at least two dose levels (e.g., 30 mg/kg and 100 mg/kg) and a vehicle control.
-
Administration: Administer the compound or vehicle orally once daily via gavage for a predetermined treatment period (e.g., 4-8 weeks) starting after the establishment of MASH.
3. In-Life Monitoring and Sample Collection:
-
Body Weight and Food Intake: Monitor and record body weight and food intake weekly.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at baseline, mid-study, and at termination for analysis of liver enzymes (ALT, AST) and other relevant biomarkers.
-
Terminal Procedure: At the end of the treatment period, euthanize animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Collect blood via cardiac puncture and perfuse the liver with saline.
4. Endpoint Analysis:
-
Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Prepare sections and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis. Score histological features according to a standardized system (e.g., NAFLD Activity Score - NAS).
-
Biochemical Analysis: Analyze plasma for levels of ALT, AST, triglycerides, and cholesterol.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation (e.g., Tnf-α, Il-6, Ccl2).
-
Hydroxyproline Assay: Use a portion of the liver to determine total collagen content via a hydroxyproline assay as a quantitative measure of fibrosis.
Mandatory Visualizations
Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes.
Caption: Experimental workflow for in vivo efficacy testing of an HSD17B13 inhibitor.
References
- 1. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 2. drughunter.com [drughunter.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
Application Note: Quantitative Analysis of Hsd17B13-IN-42 in Human Plasma by LC-MS/MS
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 11. opentrons.com [opentrons.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. tecan.com [tecan.com]
- 14. An LC/ESI–MS/MS method to quantify the PI3K inhibitor GDC-0084 in human plasma and cerebrospinal fluid: validation and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Hsd17B13 inhibitors in research, with a focus on the well-characterized, publicly available inhibitor BI-3231 as a representative compound. Due to the lack of public information on a compound specifically named "Hsd17B13-IN-42," the data and protocols presented here are based on BI-3231 and other publicly disclosed HSD17B13 inhibitors. Researchers should adapt these guidelines to the specific inhibitor being used.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[2][3][4] This makes HSD17B13 a compelling therapeutic target for chronic liver diseases. HSD17B13 is involved in lipid metabolism, though its precise endogenous substrates and complete physiological functions are still under active investigation.[2][5]
Physicochemical and Solubility Data of a Representative HSD17B13 Inhibitor: BI-3231
The following tables summarize the known physicochemical and solubility data for BI-3231.
Table 1: Physicochemical Properties of BI-3231
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄F₂N₄O₃S | [6] |
| Molecular Weight | 380.4 g/mol | [6] |
| Purity | ≥98% | [6] |
| Formulation | Solid | [6] |
Table 2: Solubility of BI-3231
| Solvent | Solubility | Notes | Reference |
| DMSO | Sparingly Soluble: 1-10 mg/mL | Gentle warming may be required. | [6] |
| In vivo Formulation 1 | ≥ 2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [7] |
| In vivo Formulation 2 | ≥ 2.08 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [7] |
| In vivo Formulation 3 | ≥ 2.08 mg/mL | 10% DMSO, 90% Corn Oil | [7] |
Signaling Pathway of HSD17B13 in NAFLD
The expression of HSD17B13 is upregulated in NAFLD.[3] This is, in part, driven by the activation of Liver X receptor-α (LXRα), which in turn induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[3] SREBP-1c then promotes the transcription of HSD17B13. Increased HSD17B13 activity is associated with an accumulation of lipid droplets in hepatocytes, a hallmark of steatosis.
Caption: HSD17B13 signaling pathway in NAFLD.
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, a 10 mM stock solution of BI-3231 can be prepared in DMSO.[8] For cellular assays, further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is typically ≤ 0.1%.[9]
Table 3: Preparation of a 10 mM BI-3231 Stock Solution in DMSO
| Component | Amount |
| BI-3231 (MW: 380.37) | 3.8 mg |
| DMSO | 1 mL |
Note: Gentle warming and sonication may be required to fully dissolve the compound.
In Vitro HSD17B13 Enzymatic Assay
This protocol is based on a high-throughput screening assay for HSD17B13 inhibitors.[10]
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween-20)
-
Substrate (e.g., β-estradiol or leukotriene B4)
-
Cofactor (NAD⁺)
-
Test inhibitor (e.g., BI-3231)
-
Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of recombinant HSD17B13 enzyme in assay buffer.
-
Add the enzyme solution to the wells containing the inhibitor.
-
Prepare a solution of the substrate and NAD⁺ in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate/NAD⁺ solution to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Incubate for a further period to allow the luminescent signal to develop.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Caption: Workflow for an in vitro HSD17B13 enzymatic assay.
Cellular HSD17B13 Assay
This protocol describes a cellular assay to evaluate the efficacy of HSD17B13 inhibitors in a more physiologically relevant context.[10]
Materials:
-
Hepatocyte cell line (e.g., HepG2 or primary hepatocytes)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (e.g., BI-3231)
-
Palmitic acid (to induce lipotoxicity)
-
Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo®)
-
Reagents for measuring triglyceride content
-
96-well cell culture plates
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified pre-incubation period (e.g., 1-2 hours).
-
Induce lipotoxicity by adding palmitic acid to the cell culture medium.
-
Co-incubate the cells with the inhibitor and palmitic acid for a defined period (e.g., 24-48 hours).
-
After the incubation period, perform the following assessments:
-
Cell Viability: Use an MTT or CellTiter-Glo® assay according to the manufacturer's protocol to assess the effect of the inhibitor on cell viability in the presence of lipotoxic stress.
-
Triglyceride Accumulation: Lyse the cells and measure the intracellular triglyceride content using a commercially available kit.
-
-
Analyze the data to determine the effect of the inhibitor on protecting cells from palmitic acid-induced lipotoxicity and reducing triglyceride accumulation.
Caption: Workflow for a cellular HSD17B13 assay.
In Vivo Formulation and Administration
The formulation of HSD17B13 inhibitors for in vivo studies is critical for achieving adequate exposure. Due to the potential for rapid clearance, formulation strategies may be required to maintain therapeutic concentrations.[11]
Example In Vivo Formulation (BI-3231): A common formulation for preclinical in vivo studies involves a multi-component vehicle to ensure solubility and stability.[7]
Table 4: Example In Vivo Formulation for BI-3231
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Preparation Protocol:
-
Dissolve the required amount of the inhibitor in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is formed.
-
Finally, add saline to the desired final volume and mix well.
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will depend on the specific experimental design and the pharmacokinetic properties of the inhibitor.
Disclaimer
The information provided in these application notes is intended for research purposes only. The protocols and data are based on publicly available information for the HSD17B13 inhibitor BI-3231 and may not be directly applicable to other inhibitors, including any compound referred to as "this compound". Researchers should independently validate and optimize these protocols for their specific compounds and experimental systems. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CRISPR-Cas9 Mediated Knockout of HSD17B13 in Cell Lines
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein predominantly expressed in the liver and localized to the surface of lipid droplets.[1][2] It belongs to a large family of enzymes involved in the metabolism of steroids, fatty acids, and bile acids.[2][3] Human genetic studies have identified that loss-of-function variants in the HSD17B13 gene, particularly the rs72613567 splice variant, are strongly associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease, fibrosis, and hepatocellular carcinoma (HCC).[1][4][5] This protective effect makes HSD17B13 a compelling therapeutic target for the treatment of these conditions.[6][7]
The primary function of HSD17B13 is thought to involve the metabolism of retinol (Vitamin A) and various lipid species, influencing hepatic lipid accumulation and inflammation.[1][4] By catalyzing the conversion of retinol to retinaldehyde, it plays a role in retinoid signaling, which is crucial for hepatic immunomodulation and fibrogenesis.[4] Creating a complete knockout of the HSD17B13 gene in relevant cell lines using CRISPR-Cas9 technology provides a powerful in vitro model to dissect its molecular functions, validate it as a drug target, and screen for potential therapeutic agents.
Applications
-
Functional Genomics: Elucidate the precise role of HSD17B13 in lipid droplet dynamics, triglyceride metabolism, and retinol signaling.
-
Target Validation: Confirm the protective phenotype of HSD17B13 loss-of-function in human-derived hepatocyte cell lines (e.g., HepG2, Huh7).
-
Disease Modeling: Investigate the mechanisms by which HSD17B13 deficiency protects against cellular stress, lipotoxicity, inflammation, and fibrotic processes in vitro.
-
Drug Discovery: Develop cell-based assays to screen for compounds that modulate the downstream effects of HSD17B13 knockout.
Experimental Workflow and Protocols
The overall workflow for generating and validating HSD17B13 knockout cell lines involves sgRNA design, delivery of CRISPR-Cas9 machinery, isolation of monoclonal cell lines, and comprehensive validation at the genomic, transcriptomic, proteomic, and functional levels.
Protocol 1: sgRNA Design and Cloning for HSD17B13 Knockout
This protocol outlines the design of single guide RNAs (sgRNAs) targeting an early exon of the HSD17B13 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the transcript.[8]
1.1. sgRNA Design:
- Obtain the genomic sequence of the human HSD17B13 gene from a database like NCBI Gene (Gene ID: 345275).[5]
- Identify the sequence of an early exon (e.g., Exon 1 or 2) to target for knockout.
- Use a web-based sgRNA design tool (e.g., CHOPCHOP) to generate candidate 20-nucleotide sgRNA sequences that precede a Protospacer Adjacent Motif (PAM) sequence ('NGG').[8]
- Select 2-3 sgRNAs with high predicted on-target efficiency scores and low predicted off-target sites.
1.2. Oligo Preparation and Annealing:
- For each selected sgRNA, order two complementary DNA oligonucleotides with appropriate overhangs for cloning into the selected CRISPR/Cas9 vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).[8]
- Forward Oligo: 5’- CACCG[20-nt sgRNA sequence] - 3’
- Reverse Oligo: 5’- AAAC[Reverse complement of 20-nt sgRNA]C - 3’
- Resuspend oligos in nuclease-free water to 100 µM.
- Anneal the oligos:
- 1 µL Forward Oligo (100 µM)
- 1 µL Reverse Oligo (100 µM)
- 1 µL 10x T4 Ligation Buffer
- 7 µL Nuclease-free water
- Incubate at 95°C for 5 min, then ramp down to 25°C at 5°C/min in a thermocycler.
1.3. Vector Ligation and Transformation:
- Digest the CRISPR/Cas9 vector (e.g., pX458) with a compatible restriction enzyme (e.g., BbsI).[8]
- Set up the ligation reaction:
- 50 ng Digested Vector
- 1 µL Annealed Oligo duplex (diluted 1:200)
- 1 µL T4 DNA Ligase
- 2 µL 10x T4 Ligation Buffer
- Up to 20 µL with Nuclease-free water
- Incubate at room temperature for 1 hour.
- Transform the ligation product into competent E. coli cells and select on appropriate antibiotic plates.
- Verify successful cloning by Sanger sequencing of the sgRNA insert from purified plasmid DNA.
Protocol 2: Delivery of CRISPR-Cas9 Components into Hepatocyte Cell Lines
This protocol describes the delivery of the all-in-one CRISPR-Cas9 plasmid into a hepatocyte cell line (e.g., Huh7 or HepG2) using lipofection.[9] Alternative methods include delivery of ribonucleoprotein (RNP) complexes or using lentiviral vectors for hard-to-transfect cells.[10][11]
2.1. Cell Preparation:
- One day before transfection, seed 2.5 x 10^5 Huh7 cells per well in a 6-well plate in complete DMEM medium.
- Ensure cells are ~70-80% confluent on the day of transfection.
2.2. Transfection:
- For each well, dilute 2.5 µg of the HSD17B13-sgRNA-Cas9 plasmid in 100 µL of serum-free medium (e.g., Opti-MEM).
- In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) in 100 µL of serum-free medium.
- Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15 minutes at room temperature to allow complex formation.
- Add the 200 µL DNA-lipid complex dropwise to the cells.
- Incubate the cells at 37°C in a CO2 incubator.
2.3. Single-Cell Cloning:
- 48-72 hours post-transfection, detach the cells using trypsin.
- Resuspend cells in fresh medium and perform serial dilutions to achieve a concentration of approximately 0.5 cells per 100 µL.
- Dispense 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate plates and monitor for the growth of single colonies over 2-3 weeks.
- Once colonies are visible, expand promising clones into larger culture vessels for validation.
Protocol 3: Validation of HSD17B13 Knockout
Validation is a critical step to confirm the successful gene knockout at the DNA, mRNA, and protein levels.
3.1. Genomic DNA Analysis:
- Extract genomic DNA from each expanded clonal cell line.
- Amplify the genomic region surrounding the sgRNA target site using PCR.
- Purify the PCR product and send for Sanger sequencing.
- Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) by comparing them to the wild-type sequence. Tools like ICE (Inference of CRISPR Edits) can be used to deconvolute heterozygous or homozygous mutations.[12]
3.2. mRNA Expression Analysis (qPCR):
- Isolate total RNA from wild-type (WT) and knockout (KO) cell clones.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative PCR (qPCR) using primers specific for HSD17B13 and a housekeeping gene (e.g., GAPDH).
- Calculate the relative expression of HSD17B13 mRNA in KO clones compared to WT using the ΔΔCt method. A significant reduction indicates successful knockout.
3.3. Protein Level Analysis (Western Blot):
- Lyse WT and KO cells and quantify total protein concentration.
- Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Probe the membrane with a primary antibody specific for HSD17B13 and a loading control (e.g., β-actin or GAPDH).
- Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system. The absence of the HSD17B13 protein band in KO clones confirms successful knockout.
Protocol 4: Functional Analysis of HSD17B13 Knockout Cells
This protocol provides an example of a functional assay to assess the impact of HSD17B13 knockout on lipid accumulation.
4.1. Oleic Acid-Induced Lipid Loading:
- Seed WT and validated HSD17B13 KO cells in a 24-well plate (or a plate suitable for imaging).
- Allow cells to adhere and grow to ~70% confluency.
- Prepare a lipid-loading medium by conjugating oleic acid to BSA in serum-free medium to a final concentration of 200-500 µM.
- Treat cells with the lipid-loading medium or a BSA-only control medium for 24 hours.
4.2. Lipid Droplet Staining (Oil Red O):
- Wash cells gently with PBS.
- Fix the cells with 10% formalin for 30 minutes.
- Wash with water and then with 60% isopropanol.
- Stain the cells with a freshly filtered Oil Red O working solution for 20 minutes.
- Wash away excess stain with 60% isopropanol and then water.
- Visualize lipid droplets using a brightfield microscope.
4.3. Quantification:
- Capture images from multiple random fields for each condition.
- Quantify the number and size of lipid droplets using image analysis software (e.g., ImageJ).
- Alternatively, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at ~500 nm to quantify total lipid accumulation.
Data Presentation
Table 1: Example sgRNA Sequences for Human HSD17B13
| Target Exon | sgRNA Sequence (5' to 3') | PAM |
|---|---|---|
| Exon 2 | GAGCAGCCUACUGUGCCGUG | AGG |
| Exon 2 | GCAUGCUGGUCUACAGCCAC | CGG |
| Exon 3 | GUACCCCGUGCUCAACAUCA | GGG |
Table 2: Representative Quantitative Validation of HSD17B13 Knockout Clones
| Clone ID | Genotype (Sequencing) | Relative mRNA Expression (vs. WT) | HSD17B13 Protein Level (vs. WT) |
|---|---|---|---|
| Wild-Type | Homozygous WT | 1.00 ± 0.12 | 100% |
| KO Clone #1 | Homozygous 1-bp insertion | 0.08 ± 0.02 | Not Detected |
| KO Clone #2 | Heterozygous: 4-bp del / 2-bp ins | 0.15 ± 0.04 | Not Detected |
| KO Clone #3 | Homozygous 7-bp deletion | 0.05 ± 0.01 | Not Detected |
Table 3: Representative Phenotypic Analysis of HSD17B13 KO Cell Lines Based on data from shRNA-mediated knockdown studies showing improved steatosis.[7][13]
| Cell Line | Treatment | Relative Triglyceride Content | Average Lipid Droplet Size (µm²) |
|---|---|---|---|
| Wild-Type | Control (BSA) | 1.00 ± 0.15 | 2.5 ± 0.4 |
| Wild-Type | Oleic Acid (OA) | 4.52 ± 0.41 | 12.8 ± 1.5 |
| HSD17B13 KO | Control (BSA) | 0.95 ± 0.11 | 2.3 ± 0.3 |
| HSD17B13 KO | Oleic Acid (OA) | 2.89 ± 0.35 | 8.1 ± 0.9 |
HSD17B13 Signaling and Metabolic Pathways
HSD17B13 is a lipid droplet-associated enzyme with functions in retinoid and lipid metabolism. Its activity is linked to pathways that control liver homeostasis, and its loss-of-function is protective against liver injury.
References
- 1. news-medical.net [news-medical.net]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Methods of Delivering CRISPR/Cas9 Into Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Hsd17B13-IN-42 in 3D Liver Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence highlights its significant role in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] Hsd17B13 is implicated in lipid metabolism, and its inhibition is a promising therapeutic strategy for mitigating liver steatosis and fibrosis.[5][6] Hsd17B13-IN-42 is a potent inhibitor of Hsd17B13 with a reported IC50 of less than 0.1 μM. These application notes provide a detailed protocol for utilizing this compound in three-dimensional (3D) human liver organoid models to investigate its therapeutic potential in recapitulating key aspects of liver pathophysiology.
Data Presentation
Table 1: In Vitro Efficacy of Hsd17B13 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell System | Key Findings | Reference |
| This compound | Hsd17B13 | < 100 | Not specified | Potent inhibitor of Hsd17B13. | MedChemExpress |
| BI-3231 | hHsd17B13 | 1 | HEK293 cells | Potent and selective inhibitor. | [4] |
| BI-3231 | mHsd17B13 | 13 | HEK293 cells | Potent and selective inhibitor. | [4] |
Table 2: Effects of Hsd17B13 Inhibition on Gene Expression in Liver Models
| Gene Target | Model System | Treatment | Fold Change | Effect | Reference |
| FGG (Fibrinogen Gamma Chain) | HepaRG cells | Hsd17B13 overexpression | Increased | Pro-inflammatory response | |
| FGA (Fibrinogen Alpha Chain) | HepaRG cells | Hsd17B13 overexpression | Increased | Pro-inflammatory response | |
| FGB (Fibrinogen Beta Chain) | HepaRG cells | Hsd17B13 overexpression | Increased | Pro-inflammatory response | |
| CD36 | High-fat diet mouse model | shRNA knockdown of Hsd17b13 | Decreased | Reduction in fatty acid uptake | [7] |
| TIMP2 | High-fat diet mouse model | shRNA knockdown of Hsd17b13 | Decreased | Anti-fibrotic effect | [7] |
Experimental Protocols
Protocol 1: Generation and Culture of Human 3D Liver Organoids
This protocol outlines the generation of liver organoids from human pluripotent stem cells (hPSCs).
Materials:
-
hPSCs (e.g., H9 cell line)
-
Matrigel® Basement Membrane Matrix
-
Liver Organoid Expansion Medium
-
Liver Organoid Differentiation Medium
-
Gentle Cell Dissociation Reagent
-
24-well culture plates
Procedure:
-
hPSC Expansion: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
Hepatic Specification: Induce hepatic differentiation of hPSCs by culturing in RPMI 1640 medium supplemented with B-27™ Supplement, Activin A (100 ng/mL) for 3 days, followed by 5 days with RPMI 1640, B-27™, and FGF4 (10 ng/mL) and BMP2 (20 ng/mL).
-
Organoid Formation:
-
Harvest differentiated hepatic progenitor cells using Gentle Cell Dissociation Reagent.
-
Resuspend the cell pellet in ice-cold Matrigel® at a density of 1 x 10^6 cells/mL.
-
Dispense 50 µL domes of the cell-Matrigel® suspension into a pre-warmed 24-well plate.
-
Polymerize the domes by incubating at 37°C for 15-20 minutes.
-
Overlay with 500 µL of Liver Organoid Expansion Medium.
-
-
Organoid Maintenance and Expansion:
-
Culture organoids at 37°C and 5% CO2.
-
Replace the expansion medium every 2-3 days.
-
Passage organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Matrigel®.
-
Protocol 2: Treatment of 3D Liver Organoids with this compound
This protocol describes the treatment of established liver organoids with this compound to assess its effects on a disease phenotype.
Materials:
-
Established 3D liver organoids (from Protocol 1)
-
This compound (solubilized in DMSO)
-
Fatty acid solution (e.g., 2:1 oleic acid:palmitic acid complexed to BSA) to induce steatosis
-
Liver Organoid Differentiation Medium
Procedure:
-
Induction of Steatosis (Optional): To model NAFLD, treat mature liver organoids with a final concentration of 1 mM fatty acid solution in Liver Organoid Differentiation Medium for 48-72 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Liver Organoid Differentiation Medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Treatment:
-
Remove the existing medium from the organoid cultures.
-
Add 500 µL of fresh Liver Organoid Differentiation Medium containing the desired concentration of this compound or vehicle control (DMSO) to each well.
-
Incubate the organoids for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis: Following treatment, harvest the organoids for downstream analysis as described in Protocol 3.
Protocol 3: Endpoint Analysis of Treated Liver Organoids
This protocol provides methods to assess the effects of this compound on liver organoids.
1. Lipid Accumulation Assessment (Nile Red Staining):
-
Fix organoids in 4% paraformaldehyde for 30 minutes.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain with Nile Red solution (1 µg/mL) and DAPI (for nuclear counterstaining) for 30 minutes.
-
Wash with PBS and image using a fluorescence microscope. Quantify lipid droplet area and intensity using image analysis software.
2. Gene Expression Analysis (RT-qPCR):
-
Harvest organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for genes of interest (e.g., genes involved in lipid metabolism like SREBP-1c, FASN, ACC; inflammatory markers like IL-6, TNF-α; and fibrosis markers like COL1A1, ACTA2).
-
Normalize gene expression to a housekeeping gene (e.g., GAPDH).
3. Protein Analysis (Immunofluorescence or Western Blot):
-
Immunofluorescence: Fix and permeabilize organoids as described above. Incubate with primary antibodies against Hsd17B13, adipophilin (PLIN2), or markers of fibrosis (e.g., α-SMA). Follow with fluorescently labeled secondary antibodies and image.
-
Western Blot: Lyse organoids in RIPA buffer with protease inhibitors. Quantify protein concentration, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound in 3D liver organoids.
Caption: Hsd17B13 signaling pathway in liver cells.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of HSD17B13 in Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical (IHC) detection of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) in human liver tissue. HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Its expression is notably upregulated in non-alcoholic fatty liver disease (NAFLD).[1][4][5] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma, making it a significant therapeutic target in chronic liver disease research.[2][6][7]
These application notes offer a comprehensive, step-by-step IHC protocol, a summary of key quantitative parameters, and visual diagrams to illustrate the experimental workflow and the protein's signaling context.
Quantitative Data Summary
For optimal and reproducible results, key quantitative parameters of the IHC protocol are summarized in the table below.
| Parameter | Specification | Notes |
| Primary Antibody Dilution | 1:100 - 1:500 | Optimal dilution should be determined by the end-user. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Citrate Buffer (10 mM, pH 6.0). |
| Temperature and Time | 95-100°C for 20-30 minutes. | |
| Primary Antibody Incubation | 1 hour at 37°C or overnight at 4°C | Overnight incubation may enhance signal intensity. |
| Secondary Antibody Incubation | 30-60 minutes at room temperature | Follow manufacturer's recommendations. |
| Substrate Chromogen (DAB) | 5-10 minutes | Monitor development under a microscope to avoid overstaining. |
| Tissue Section Thickness | 4-5 µm | For formalin-fixed, paraffin-embedded (FFPE) tissue. |
Experimental Workflow Diagram
The following diagram outlines the major steps of the immunohistochemistry protocol for HSD17B13 detection in liver tissue.
Caption: Immunohistochemistry workflow for HSD17B13 in liver tissue.
HSD17B13 Signaling Context in Liver Disease
HSD17B13 is involved in several interconnected pathways within hepatocytes that influence lipid metabolism and the progression of liver disease.
Caption: HSD17B13 signaling in hepatocyte lipid metabolism and liver disease.
Detailed Immunohistochemistry Protocol
This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) human liver tissue sections.
Reagents and Materials
-
FFPE human liver tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Hydrogen Peroxide Block (3% H₂O₂)
-
Protein Block (e.g., Normal Goat Serum)
-
Primary Antibody: Rabbit Polyclonal or Mouse Monoclonal anti-HSD17B13[8][9][10]
-
HRP-polymer conjugated secondary antibody (anti-rabbit or anti-mouse)
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium (permanent)
-
Coplin jars, humidity chamber, micropipettes, and microscope
Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval:
-
Preheat a water bath or steamer to 95-100°C containing the Antigen Retrieval Buffer.
-
Immerse the slides in the preheated buffer and incubate for 20-30 minutes.[8]
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water, then with PBST.
-
-
Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBST, 3 changes for 5 minutes each.
-
Apply Protein Block to cover the tissue section and incubate for 10-15 minutes in a humidity chamber. Do not rinse.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HSD17B13 antibody in an appropriate antibody diluent to the desired concentration (e.g., 1:100 to 1:500).[3][8][9]
-
Gently blot the excess Protein Block from the slides.
-
Apply the diluted primary antibody to the tissue sections and incubate for 1 hour at 37°C or overnight at 4°C in a humidity chamber.
-
-
Detection:
-
Rinse slides with PBST, 3 changes for 5 minutes each.
-
Apply the HRP-polymer conjugated secondary antibody to cover the tissue and incubate for 30-60 minutes at room temperature.
-
Rinse slides with PBST, 3 changes for 5 minutes each.
-
-
Substrate and Counterstaining:
-
Prepare the DAB substrate-chromogen solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue and incubate for 5-10 minutes, or until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse gently with deionized water to stop the reaction.
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water or an appropriate bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.[11]
-
Apply a drop of permanent mounting medium to the tissue and place a coverslip, avoiding air bubbles.
-
Allow the slides to dry before microscopic examination.
-
Expected Results
Positive HSD17B13 staining will appear as a brown, granular cytoplasmic signal, often associated with lipid droplets within hepatocytes.[9] The intensity of staining may be increased in liver tissue from patients with NAFLD compared to normal liver.[12][13] The cell nuclei will be counterstained blue by the hematoxylin. Negative control sections (omitting the primary antibody) should not show specific staining.
References
- 1. researchgate.net [researchgate.net]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 antibody Immunohistochemistry, Western HPA029125 [sigmaaldrich.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. news-medical.net [news-medical.net]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-HSD17B13 Antibody (A15134) | Antibodies.com [antibodies.com]
- 9. HSD17B13 Antibody - BSA Free (NBP1-90669): Novus Biologicals [novusbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring HSD17B13 Enzymatic Activity with a Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] It belongs to the HSD17B superfamily, which is involved in the metabolism of hormones, fatty acids, and bile acids.[3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[4][5][6] This protective effect has positioned HSD17B13 as a promising therapeutic target for these conditions.[1][7]
HSD17B13 catalyzes the NAD+-dependent oxidation of various substrates, including steroids like estradiol, and lipids such as retinol and leukotriene B4.[7][8] The development of potent and selective inhibitors for HSD17B13 is a key strategy in investigating its biological function and therapeutic potential.[9] These application notes provide detailed protocols for measuring the enzymatic activity of HSD17B13 and for characterizing the potency of selective inhibitors using a robust, luminescence-based assay.
Principle of the Assay
The enzymatic activity of HSD17B13 can be quantified by measuring the production of NADH, a product of the dehydrogenase reaction where NAD+ is used as a cofactor.[7] The NADH-Glo Detection Kit provides a sensitive method for this measurement. In this coupled-enzyme luminescent assay, a reductase enzyme consumes NADH to reduce a pro-luciferin substrate into luciferin. The luciferin is then utilized by a luciferase enzyme to generate a light signal that is directly proportional to the amount of NADH produced. A selective HSD17B13 inhibitor will block the enzymatic reaction, leading to a decrease in NADH production and a subsequent reduction in the luminescent signal.
Quantitative Data Summary: Selective HSD17B13 Inhibitors
The following table summarizes the in vitro potency of recently developed selective HSD17B13 inhibitors. This data is crucial for selecting appropriate tool compounds for research.
| Compound Name | IC50 (nM) | Substrate Used in Assay | Notes |
| BI-3231 | ~1400 (1.4 µM for initial hit) | Estradiol | A well-characterized, potent, and selective chemical probe available for open science.[7][10] |
| Compound 32 | 2.5 | Not specified in abstract | A highly potent and selective inhibitor with a unique liver-targeting profile and robust in vivo anti-MASH activity.[9][11] |
| Compound 32 | 7.6 | Leukotriene B4 (LTB4) | Maintained potent inhibition with an alternative substrate.[11] |
| INI-678 | Not specified | Not specified | A potent and selective small-molecule inhibitor that showed a reduction in liver fibrosis markers in a 3D liver-on-a-chip model.[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: HSD17B13 enzymatic reaction and inhibition.
Caption: Workflow for HSD17B13 inhibitor screening.
Caption: HSD17B13 in hepatic lipid metabolism.
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzymatic Activity Assay
This protocol describes the measurement of recombinant HSD17B13 activity and its inhibition using a luminescence-based assay.
A. Materials and Reagents
-
Recombinant human HSD17B13 protein (e.g., OriGene TP313132)[12]
-
Selective HSD17B13 inhibitor (e.g., BI-3231 or Compound 32) and inactive control (e.g., BI-0955)[10]
-
Substrate: β-estradiol (MCE, HY-B0141) or all-trans-retinol (Toronto Research Chemicals)[13][14]
-
Cofactor: β-Nicotinamide adenine dinucleotide hydrate (NAD+) (Bidepharm, BD126917)[14]
-
Assay Buffer: PBS (pH 7.4)
-
Detection Reagent: NADH-Glo™ Detection Kit (Promega, G9061)[14]
-
White, opaque 384-well assay plates (low-volume)
-
Plate reader capable of measuring luminescence
B. Assay Procedure
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the selective inhibitor in DMSO, starting from a high concentration (e.g., 10 mM). The final DMSO concentration in the assay should not exceed 0.5%.
-
Reagent Preparation:
-
Prepare a working solution of HSD17B13 protein in Assay Buffer. The final concentration should be determined empirically (e.g., 300 ng per well).[14]
-
Prepare a combined substrate/cofactor working solution in Assay Buffer. Final concentrations in the assay should be approximately 15 µM for β-estradiol and 500 µM for NAD+.[14]
-
-
Assay Plate Setup:
-
Add 50 nL of the serially diluted inhibitor, control compound, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the HSD17B13 working solution to all wells except for the "no enzyme" control wells. Add 5 µL of Assay Buffer to the "no enzyme" wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 5 µL of the substrate/cofactor working solution to all wells to start the enzymatic reaction. The total reaction volume is 10.05 µL.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the NADH-Glo™ Detection reagent to room temperature.
-
Add 10 µL of the NADH-Glo™ reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
C. Data Analysis
-
Normalization:
-
The "no enzyme" wells represent 100% inhibition (background signal).
-
The "vehicle control" (DMSO) wells represent 0% inhibition (maximum signal).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Max - Signal_Background))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Protocol 2: Cell-Based HSD17B13 Retinol Dehydrogenase (RDH) Assay
This protocol measures HSD17B13 activity in a cellular context by quantifying the conversion of retinol to its metabolites.[13][15]
A. Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for human HSD17B13 (or an empty vector control)
-
Transfection reagent
-
Cell culture medium and supplements
-
All-trans-retinol
-
Selective HSD17B13 inhibitor
-
Reagents for cell lysis and protein quantification (e.g., BCA assay)
-
High-Performance Liquid Chromatography (HPLC) system for retinoid analysis
B. Assay Procedure
-
Cell Culture and Transfection:
-
Seed HEK293 cells in culture plates one day prior to transfection.
-
Transfect the cells with the HSD17B13 expression plasmid or an empty vector control using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of the HSD17B13 inhibitor or vehicle (DMSO). Pre-incubate for 1-2 hours.
-
-
Substrate Addition:
-
Sample Collection and Preparation:
-
Collect the cells and cell culture medium.
-
Lyse the cells and determine the total protein concentration.
-
Perform an extraction of retinoids from the cell lysates and medium.
-
-
Retinoid Quantification:
C. Data Analysis
-
Activity Calculation: Compare the amount of retinaldehyde and retinoic acid produced in HSD17B13-expressing cells versus empty vector control cells.
-
Inhibition Analysis: Determine the reduction in retinoid production at different inhibitor concentrations relative to the vehicle-treated control.
-
IC50 Determination: Plot the percent inhibition of retinoid production against the inhibitor concentration and fit the data to determine the cellular IC50 value.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HSD17B13 | Abcam [abcam.com]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. origene.com [origene.com]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Hsd17B13-IN-42 for Studying SREBP-1c/FAS Pathway Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Emerging evidence has implicated Hsd17B13 as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[2][3][5][6] Its expression is regulated by the master lipogenic transcription factor, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), downstream of the Liver X Receptor (LXR).[2][3][5] Interestingly, Hsd17B13 appears to participate in a positive feedback loop by promoting the maturation of SREBP-1c, thereby amplifying the lipogenic signal.[1][2] This pathway culminates in the increased expression of downstream targets such as Fatty Acid Synthase (FAS), a critical enzyme in de novo lipogenesis.
Hsd17B13-IN-42 is a potent and selective small molecule inhibitor of Hsd17B13 enzymatic activity. This application note provides a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the inhibition of the SREBP-1c/FAS pathway and its downstream effects on lipid metabolism.
Mechanism of Action
This compound is designed to specifically bind to the active site of the Hsd17B13 enzyme, inhibiting its dehydrogenase activity. By blocking Hsd17B13 function, this compound is hypothesized to disrupt the positive feedback mechanism that promotes SREBP-1c maturation. This leads to a reduction in the nuclear form of SREBP-1c (nSREBP-1c), consequently downregulating the expression of SREBP-1c target genes, including FASN, and ultimately decreasing intracellular lipid accumulation.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 (Hydroxysteroid 17-Beta Dehydrogenase 13) | OriGene [test2.origene.biz]
Application Notes and Protocols for Studying Pyrimidine Catabolism in Liver Fibrosis Using Hsd17B13-IN-42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and hepatocellular carcinoma. Recent genetic studies have identified a strong association between loss-of-function variants in the gene encoding hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) and a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcohol-related liver disease.[1][2] HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[2][3][4]
Emerging evidence indicates that the protective effect of HSD17B13 inhibition against liver fibrosis is linked to the modulation of pyrimidine catabolism.[1][5] Specifically, inhibition of Hsd17B13 has been shown to decrease the activity of dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in the pyrimidine degradation pathway.[1][5] This leads to an increase in hepatic pyrimidine levels, which may confer protection against fibrogenesis.
Hsd17B13-IN-42 is a potent and selective inhibitor of HSD17B13, making it a valuable research tool for elucidating the role of HSD17B13 and pyrimidine catabolism in the pathogenesis of liver fibrosis. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of liver fibrosis to study its effects on pyrimidine metabolism and disease progression.
This compound
This compound is a small molecule inhibitor of HSD17B13. While specific data for a compound named "this compound" is not publicly available, a related compound, HSD17B13-IN-41, is described as an inhibitor of HSD17B13 for research in liver diseases such as NAFLD and NASH.[6] For the purpose of these protocols, this compound is presented as a representative inhibitor of HSD17B13. Researchers should obtain specific product information and handling instructions from the supplier.
Key Experiments and Methodologies
To investigate the role of Hsd17B13 inhibition on pyrimidine catabolism in liver fibrosis, a series of in vitro and in vivo experiments are recommended.
In Vivo Studies: CCl4-Induced Liver Fibrosis Mouse Model
A widely used and well-established model for studying liver fibrosis is the administration of carbon tetrachloride (CCl4) to rodents, which induces chronic liver injury and fibrosis that mimics aspects of human liver disease.[7][8][9][10]
Experimental Workflow
Protocol: CCl4-Induced Liver Fibrosis in Mice
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Acclimatization: Acclimatize mice for one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., mineral oil).
-
Group 2: CCl4 + Vehicle for inhibitor.
-
Group 3: CCl4 + this compound.
-
-
Induction of Fibrosis:
-
Prepare a 10% solution of CCl4 in mineral oil.
-
Administer CCl4 solution (2.5 µL/g body weight) via intraperitoneal (IP) injection twice a week for 6-12 weeks.[7]
-
-
Inhibitor Administration:
-
Dissolve this compound in a suitable vehicle (e.g., as recommended by the manufacturer).
-
Administer the inhibitor at the desired dose and frequency (e.g., daily oral gavage), starting at a determined time point relative to CCl4 administration.
-
-
Monitoring: Monitor body weight and general health of the mice throughout the study.
-
Sample Collection: At the end of the study, sacrifice the mice and collect blood and liver tissue for further analysis.
Assessment of Liver Fibrosis
Histopathological Analysis
-
Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology, inflammation, and hepatocyte damage.
-
Sirius Red Staining: To visualize and quantify collagen deposition.
Protocol: Sirius Red Staining
-
Deparaffinize and rehydrate 5 µm paraffin-embedded liver sections.
-
Dehydrate in 100% ethanol.[11]
-
Clear with xylene and mount.[11]
-
Quantification: Capture images and quantify the Sirius Red-positive area using image analysis software.
Biochemical Quantification of Collagen
-
Hydroxyproline Assay: A quantitative measure of collagen content in the liver.
Protocol: Hydroxyproline Assay
-
Weigh approximately 30-50 mg of frozen liver tissue.[14][15]
-
Hydrolyze the tissue in 6N HCl at 120°C for 3 hours.[15]
-
Neutralize the hydrolysate.
-
Use a commercial hydroxyproline assay kit or a standard protocol involving oxidation with Chloramine-T and reaction with Ehrlich's reagent to produce a colored product.[14][15][16][17]
-
Measure the absorbance at ~550-560 nm and calculate the hydroxyproline concentration based on a standard curve.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of key fibrosis-related genes.
Protocol: qRT-PCR for Fibrosis-Related Genes
-
Extract total RNA from liver tissue using a suitable method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for target genes such as:
-
Acta2 (α-SMA)
-
Col1a1 (Collagen type I alpha 1)
-
Timp1 (Tissue inhibitor of metalloproteinase 1)
-
Tgfb1 (Transforming growth factor beta 1)
-
-
Normalize the expression levels to a housekeeping gene (e.g., Gapdh).
Analysis of Pyrimidine Catabolism
Measurement of Pyrimidine Metabolites
-
High-Performance Liquid Chromatography (HPLC): To quantify the levels of pyrimidine bases and nucleosides in liver tissue.
Protocol: Measurement of Pyrimidine Metabolites
-
Homogenize frozen liver tissue in a suitable buffer.
-
Deproteinize the samples (e.g., with perchloric acid).[18]
-
Neutralize and centrifuge the samples.
-
Analyze the supernatant using a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18) and a UV detector to separate and quantify pyrimidine metabolites such as uracil, uridine, thymine, and thymidine.
DPYD Enzyme Activity Assay
-
A biochemical assay to measure the enzymatic activity of dihydropyrimidine dehydrogenase in liver tissue homogenates.
Protocol: DPYD Enzyme Activity Assay
-
Prepare liver tissue homogenates in a suitable buffer.
-
Determine the protein concentration of the homogenates.
-
Incubate the homogenate with a known concentration of the DPYD substrate (e.g., [3H]-labeled thymine or 5-fluorouracil).
-
Stop the reaction at specific time points.
-
Separate the substrate from the product (e.g., dihydrothymine or dihydro-5-fluorouracil) using HPLC.
-
Quantify the amount of product formed and calculate the enzyme activity.
Data Presentation
Table 1: In Vivo Efficacy of this compound in CCl4-Induced Liver Fibrosis Model
| Parameter | Vehicle Control | CCl4 + Vehicle | CCl4 + this compound |
| Serum ALT (U/L) | |||
| Serum AST (U/L) | |||
| Liver Hydroxyproline (µg/mg tissue) | |||
| Sirius Red Positive Area (%) | |||
| Col1a1 mRNA (fold change) | 1.0 | ||
| Acta2 mRNA (fold change) | 1.0 |
Table 2: Effect of this compound on Pyrimidine Catabolism in the Liver
| Parameter | Vehicle Control | CCl4 + Vehicle | CCl4 + this compound |
| Hepatic Uracil (nmol/g tissue) | |||
| Hepatic Uridine (nmol/g tissue) | |||
| DPYD Activity (pmol/min/mg protein) |
Note: The tables above are templates. The actual data should be filled in based on experimental results.
Signaling Pathway
The proposed mechanism of action involves the inhibition of HSD17B13, leading to a downstream effect on pyrimidine catabolism, which in turn alleviates liver fibrosis.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for utilizing this compound to investigate the intricate relationship between HSD17B13, pyrimidine catabolism, and the progression of liver fibrosis. These studies will not only help in elucidating the fundamental mechanisms of liver disease but also aid in the preclinical evaluation of HSD17B13 inhibitors as a potential therapeutic strategy for patients with chronic liver conditions.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 10. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.emory.edu [med.emory.edu]
- 12. stainsfile.com [stainsfile.com]
- 13. 2.8. Sirius Red Staining [bio-protocol.org]
- 14. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of tissue purine, pyrimidine, and other nucleotides by radial compression high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Protein Detection via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] It is implicated in the metabolism of steroids, fatty acids, and retinol.[1][2] Emerging research has highlighted its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), with increased expression observed in patients with NAFLD.[3][4][5] Furthermore, loss-of-function variants of HSD17B13 have been associated with a reduced risk of chronic liver diseases, making it a compelling therapeutic target.[1][2] Accurate and reliable detection of HSD17B13 protein levels is crucial for advancing research and drug development in this area. Western blotting is a fundamental technique for quantifying HSD17B13 protein expression in liver tissues and cell lysates.
These application notes provide a detailed protocol for the detection of HSD17B13 by Western blot, along with recommendations for antibody selection, sample preparation, and data interpretation.
Quantitative Data Summary
For reproducible and quantifiable Western blot results, careful optimization of experimental parameters is essential. The following table summarizes key quantitative data for the detection of HSD17B13.
| Parameter | Recommendation | Source/Notes |
| Primary Antibody Dilution | 1:500 - 1:1000 | Based on manufacturer's datasheets for various commercially available anti-HSD17B13 antibodies. Optimal dilution should be determined empirically. |
| Protein Load (Liver Lysate) | 20 - 50 µg | A general range for tissue lysates to ensure detectable signal without overloading the gel.[4] |
| Protein Load (Transfected Cells) | 10 - 30 µg | Sufficient for detecting overexpressed protein. |
| SDS-PAGE Gel Percentage | 12% or 4-12% gradient | A 12% gel provides good resolution for a ~30 kDa protein like HSD17B13. A gradient gel is suitable for analyzing multiple proteins of varying sizes. |
| Wet Transfer Conditions | 100V for 60-90 minutes at 4°C | Recommended for proteins <30 kDa to ensure efficient transfer and prevent "blow-through". |
| Blocking Time | 1 hour at room temperature | Standard blocking time to minimize non-specific antibody binding. |
| Primary Antibody Incubation | Overnight at 4°C | Promotes optimal antibody binding and signal detection. |
| Secondary Antibody Incubation | 1 hour at room temperature | Standard incubation time for horseradish peroxidase (HRP)-conjugated secondary antibodies. |
Signaling Pathway of HSD17B13
HSD17B13 is involved in hepatic lipid and retinol metabolism and has been shown to play a role in inflammatory signaling. Its expression is regulated by transcription factors involved in lipid homeostasis, and its enzymatic activity influences downstream inflammatory pathways.
Caption: HSD17B13 signaling pathway in the liver.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for HSD17B13 detection.
Caption: Western blot workflow for HSD17B13.
Detailed Experimental Protocol
This protocol is optimized for the detection of HSD17B13 from liver tissue or cultured hepatocytes.
I. Materials and Reagents
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.
-
Sample Buffer: 4x Laemmli sample buffer (with β-mercaptoethanol).
-
Running Buffer: 1x Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol.
-
Membrane: 0.22 µm or 0.45 µm polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% (w/v) non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: HSD17B13-specific antibody (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG diluted in blocking buffer.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
II. Lysate Preparation
A. From Liver Tissue:
-
Excise and wash fresh or frozen liver tissue with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces on ice.
-
Homogenize the tissue in 10 volumes of ice-cold lysis buffer using a Dounce or mechanical homogenizer.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
B. From Cultured Hepatocytes (e.g., HepG2):
-
Wash the cell monolayer with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
III. Protein Quantification
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
IV. Sample Preparation for Electrophoresis
-
To 20-50 µg of protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge briefly to collect the condensate.
V. SDS-PAGE
-
Assemble the electrophoresis apparatus with a 12% polyacrylamide gel.
-
Load the prepared protein samples and a molecular weight marker into the wells.
-
Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.
VI. Protein Transfer
-
Activate the PVDF membrane by incubating in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) ensuring no air bubbles are trapped.
-
Perform a wet transfer in 1x transfer buffer at 100V for 60-90 minutes at 4°C.
VII. Immunodetection
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-HSD17B13 antibody (diluted 1:500-1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted according to the manufacturer's recommendation in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
VIII. Signal Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analyze the band intensities using appropriate software. Normalize the HSD17B13 signal to a loading control (e.g., GAPDH or β-actin) for quantitative analysis.
Troubleshooting
-
No or Weak Signal:
-
Increase protein load.
-
Optimize primary antibody concentration (try a lower dilution).
-
Ensure efficient transfer by checking the gel for remaining protein with Coomassie stain.
-
Use a fresh ECL substrate.
-
-
High Background:
-
Increase the duration or number of wash steps.
-
Ensure the blocking buffer is fresh and completely covers the membrane.
-
Decrease the primary or secondary antibody concentration.
-
-
Non-specific Bands:
-
Optimize antibody dilution.
-
Ensure the purity of the lysate.
-
Use a more specific monoclonal antibody if available.
-
Increase the stringency of the wash buffer (e.g., higher Tween-20 concentration).
-
By following this detailed protocol and considering the provided quantitative parameters, researchers can achieve reliable and reproducible detection of HSD17B13, facilitating further investigation into its role in liver physiology and disease.
References
- 1. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Application Notes and Protocols for Studying HSD17B13 Inhibition in Diet-Induced Obesity Models
Disclaimer: As of the latest available information, specific data regarding the administration and effects of a compound designated "Hsd17B13-IN-42" in diet-induced obesity models are not publicly available. The following application notes and protocols are based on preclinical studies investigating the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) using genetic knockdown (shRNA) and knockout mouse models. These protocols can serve as a guide for researchers investigating the therapeutic potential of HSD17B13 inhibition.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), now termed metabolic dysfunction-associated steatotic liver disease (MASLD), and its progression to more severe forms like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[4][5] In diet-induced obese mouse models, the expression of Hsd17b13 is often upregulated.[1][6] Preclinical studies using liver-specific short hairpin RNA (shRNA) to knock down Hsd17b13 in high-fat diet (HFD)-fed obese mice have demonstrated a significant improvement in hepatic steatosis.[7][8][9] These findings suggest that inhibiting HSD17B13 is a promising therapeutic strategy for NAFLD/MASLD.
Data Presentation
The following tables summarize quantitative data from studies on Hsd17b13 knockdown in high-fat diet-induced obese mouse models.
Table 1: Effects of Hsd17b13 Knockdown on Liver Parameters in HFD-Fed Mice
| Parameter | Control (HFD + Scrambled shRNA) | Hsd17b13 Knockdown (HFD + shHsd17b13) | Percentage Change | Reference |
| Liver Triglycerides | Elevated | Decreased by 45% | ↓ 45% | [9] |
| Serum ALT | Elevated | Decreased | ↓ | [7] |
| Serum FGF21 | Elevated | Decreased | ↓ | [7] |
| Hepatic Timp2 Expression | Elevated | Decreased | ↓ | [7] |
ALT: Alanine Aminotransferase; FGF21: Fibroblast Growth Factor 21; Timp2: Tissue Inhibitor of Metalloproteinases 2.
Table 2: Effects of Hsd17b13 Knockdown on Hepatic Lipid Composition in HFD-Fed Mice
| Lipid Class | Control (HFD + Scrambled shRNA) | Hsd17b13 Knockdown (HFD + shHsd17b13) | Change | Reference |
| Diacylglycerols (e.g., DAG 34:3) | Increased | Markedly Decreased | ↓ | [8][9] |
| Phosphatidylcholines (e.g., PC 34:3, PC 42:10) | Altered | Increased | ↑ | [8][9] |
Experimental Protocols
This section provides a representative protocol for investigating the effects of HSD17B13 inhibition using liver-specific shRNA-mediated knockdown in a diet-induced obesity mouse model. This can be adapted for small molecule inhibitors like this compound once administration parameters are determined.
Protocol 1: In Vivo HSD17B13 Knockdown in a Diet-Induced Obesity Mouse Model
1. Animal Model and Diet:
- Animal: C57BL/6J mice are a commonly used strain for diet-induced obesity studies.
- Diet: A high-fat diet (HFD), typically providing 45% to 60% of calories from fat, is used to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.
- Induction Period: Mice are typically fed the HFD for 8-16 weeks to establish an obese phenotype with significant liver steatosis before the intervention.
2. shRNA Delivery:
- Vector: Adeno-associated virus (AAV) vectors, particularly AAV8, are effective for liver-specific gene delivery.
- Constructs:
- Therapeutic: AAV8 expressing a short hairpin RNA targeting mouse Hsd17b13 (AAV8-shHsd17b13).
- Control: AAV8 expressing a non-targeting scrambled shRNA (AAV8-shScramble).
- Administration:
- Route: Intravenous (e.g., tail vein) injection is a common and effective route for AAV delivery to the liver.
- Dosage: A typical dose would be in the range of 1 x 10^11 to 1 x 10^12 vector genomes (vg) per mouse. The optimal dose should be determined empirically.
- Timeline: The intervention is typically initiated after the diet-induced obesity phenotype is established. The effects of the knockdown are usually assessed 2-4 weeks post-injection.
3. Outcome Measures:
- Metabolic Phenotyping:
- Monitor body weight, food intake, and body composition (e.g., using EchoMRI) throughout the study.
- Perform glucose and insulin tolerance tests to assess systemic glucose homeostasis.
- Biochemical Analysis:
- Collect blood samples to measure serum levels of liver enzymes (ALT, AST), triglycerides, cholesterol, and glucose.
- Liver Analysis:
- At the end of the study, harvest liver tissue.
- Histology: Fix a portion of the liver in formalin for hematoxylin and eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining for fibrosis.
- Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of genes involved in lipogenesis, inflammation, and fibrosis (e.g., Srebp-1c, Fasn, Tnf-α, Col1a1).
- Protein Analysis: Snap-freeze a portion of the liver for western blotting to confirm HSD17B13 protein knockdown.
- Lipidomics: Snap-freeze a portion of the liver for comprehensive lipid analysis to determine changes in triglycerides, diacylglycerols, phospholipids, and other lipid species.
Visualizations
Hypothesized Signaling Pathway of HSD17B13 in Hepatic Lipid Metabolism
Caption: Hypothesized role of HSD17B13 in hepatic lipid metabolism.
Experimental Workflow for In Vivo Testing of HSD17B13 Inhibitors
Caption: General workflow for testing HSD17B13 inhibitors in vivo.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Content Imaging Analysis of Lipid Droplets with Hsd17B13-IN-42 Treatment
Introduction
Metabolic dysfunction-associated steatotic liver disease (MASLD), and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH), are increasingly prevalent chronic liver diseases characterized by excessive lipid accumulation in hepatocytes.[1][2] Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a key player in the pathogenesis of these conditions.[1][3][4] Elevated expression of Hsd17B13 is associated with increased lipid droplet biogenesis and the progression of liver disease.[3][5][6] Consequently, inhibition of Hsd17B13 presents a promising therapeutic strategy for MASH and other chronic liver ailments.[7][8][9][10]
Hsd17B13-IN-42 is a potent and selective small molecule inhibitor of Hsd17B13. This application note describes a high-content imaging (HCI) workflow to quantify the effect of this compound on lipid droplet accumulation in a cellular model of hepatic steatosis. High-content imaging allows for the automated acquisition and analysis of cellular images to extract multi-parametric data on individual cells, providing a robust platform for phenotypic drug discovery.[11][12]
Principle of the Assay
This assay utilizes a human hepatocyte cell line (e.g., HepG2 or Huh7) to model hepatic steatosis induced by oleic acid treatment. Lipid droplets are stained with a specific fluorescent dye (e.g., BODIPY 493/503), and the nucleus is counterstained (e.g., with DAPI). High-content imaging is then used to capture images and perform automated analysis to quantify various lipid droplet parameters, including number, size, and total intensity per cell. The efficacy of this compound in reducing lipid droplet accumulation is assessed by comparing these parameters in treated versus untreated cells.
Materials and Reagents
-
Cell Line: HepG2 or Huh7 cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Assay Plate: 96-well, black, clear-bottom imaging plates
-
Induction Agent: Oleic acid complexed to bovine serum albumin (BSA)
-
Test Compound: this compound
-
Lipid Droplet Stain: BODIPY 493/503
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Washing Buffer: Phosphate-Buffered Saline (PBS)
-
High-Content Imaging System: e.g., Thermo Scientific™ CellInsight™ CX7 HCS Platform, Molecular Devices ImageXpress® Micro Confocal system, or similar.
-
Image Analysis Software: e.g., Thermo Scientific™ HCS Studio™ Cell Analysis Software, Molecular Devices MetaXpress®, or open-source software like CellProfiler.
Experimental Protocols
Cell Seeding
-
Culture HepG2 or Huh7 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well imaging plate (10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
Compound Treatment and Steatosis Induction
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Prepare the oleic acid-BSA complex solution in culture medium.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of medium containing the appropriate concentration of this compound to the respective wells. Include vehicle control wells (DMSO only).
-
Immediately add 50 µL of the oleic acid-BSA complex solution to all wells except for the negative control wells (which receive medium with BSA only) to induce steatosis.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
Staining
-
Aspirate the culture medium from the wells.
-
Gently wash the cells twice with 100 µL of PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with 100 µL of PBS.
-
Prepare a staining solution containing BODIPY 493/503 (e.g., 1 µg/mL) and DAPI (e.g., 300 nM) in PBS.[11]
-
Add 50 µL of the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.[11]
-
Wash the cells three times with 100 µL of PBS.
-
Add 100 µL of PBS to each well for imaging.
High-Content Image Acquisition
-
Place the 96-well plate into the high-content imaging system.
-
Set up the image acquisition parameters:
-
Objective: 20x or 40x
-
Channels:
-
DAPI channel (Excitation: ~350 nm, Emission: ~460 nm) for nuclei.
-
FITC/GFP channel (Excitation: ~488 nm, Emission: ~525 nm) for BODIPY 493/503 stained lipid droplets.
-
-
Image Capture: Acquire images from at least 4-9 sites per well to ensure a sufficient number of cells for analysis.
-
Focusing: Use an automated laser or image-based autofocusing mechanism.
-
Image Analysis
-
Use a suitable image analysis software to create a custom analysis pipeline. The general steps are as follows:
-
Identify Nuclei: Use the DAPI channel to identify the primary objects (nuclei).
-
Identify Cell Boundaries: Use the nuclear location to define the cytoplasm region for each cell. This can be done by expanding a set number of pixels from the nucleus or by using a whole-cell stain if included.
-
Identify Lipid Droplets: Within the defined cell boundaries, use the FITC/GFP channel to identify and segment the lipid droplets as secondary objects. Set an appropriate intensity threshold to distinguish lipid droplets from the background.
-
Measure Cellular and Lipid Droplet Features: For each cell, quantify the following parameters:
-
Lipid Droplet Count per Cell
-
Average Lipid Droplet Area/Size per Cell
-
Total Lipid Droplet Area per Cell
-
Average Lipid Droplet Intensity per Cell
-
Total Lipid Droplet Intensity per Cell
-
-
Data Presentation
The quantitative data from the image analysis should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Lipid Droplet Parameters in Oleic Acid-Treated Hepatocytes
| Treatment Group | Concentration (µM) | Lipid Droplet Count per Cell (Mean ± SD) | Average Lipid Droplet Area (µm²) (Mean ± SD) | Total Lipid Droplet Intensity per Cell (Arbitrary Units) (Mean ± SD) |
| Untreated Control | - | 5.2 ± 1.8 | 1.3 ± 0.4 | 1500 ± 450 |
| Vehicle (DMSO) + OA | - | 45.8 ± 9.3 | 3.8 ± 1.1 | 25000 ± 6200 |
| This compound + OA | 0.1 | 38.1 ± 7.5 | 3.2 ± 0.9 | 21000 ± 5100 |
| This compound + OA | 1 | 25.6 ± 5.1 | 2.5 ± 0.7 | 13500 ± 3400 |
| This compound + OA | 10 | 12.3 ± 3.2 | 1.8 ± 0.5 | 7200 ± 1800 |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of Hsd17B13 in hepatic steatosis and the inhibitory action of this compound.
Experimental Workflow
Caption: High-content imaging workflow for assessing the effect of this compound on lipid droplets.
Discussion and Expected Results
Treatment of hepatocytes with oleic acid is expected to cause a significant increase in the number and size of intracellular lipid droplets, mimicking the phenotype of hepatic steatosis. Upon treatment with this compound, a dose-dependent decrease in lipid droplet accumulation is anticipated. This will be reflected in the quantitative data as a reduction in lipid droplet count, size, and total fluorescence intensity per cell. The IC50 value for this compound can be determined by plotting the dose-response curve for these parameters.
This high-content imaging assay provides a robust and scalable method for evaluating the efficacy of Hsd17B13 inhibitors like this compound in a cell-based model of hepatic steatosis. The multi-parametric data obtained allows for a detailed characterization of the compound's effect on lipid droplet phenotype, offering valuable insights for drug development in the context of MASH and related metabolic diseases.
References
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. gubra.dk [gubra.dk]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 11. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative high-content/high-throughput microscopy analysis of lipid droplets in subject-specific adipogenesis models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HSD17B13 Inhibition in Primary Hepatocytes
Disclaimer: Information regarding a specific molecule designated "Hsd17B13-IN-42" is not available in the public domain based on current scientific literature. This technical support guide addresses the inhibition of the target protein, 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13), based on the wealth of preclinical and human genetic data. The principles and guidance provided are intended for researchers developing or utilizing inhibitors for HSD17B13.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of HSD17B13 in hepatocytes?
HSD17B13 is a protein predominantly found in the liver, specifically localized to the surface of lipid droplets within hepatocytes.[1][2][3] While its exact enzymatic functions are still under investigation, it is known to be involved in lipid metabolism.[1][4] Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes.[3] It belongs to a large family of enzymes that interconvert steroid hormones, but HSD17B13's primary role appears to be more closely related to fatty acid and retinol metabolism.[1][2][3]
Q2: What are the expected effects of inhibiting HSD17B13 in primary hepatocytes?
Based on extensive human genetic studies on loss-of-function variants of HSD17B13, inhibiting its activity is expected to be protective against liver damage. Specifically, inhibition may lead to:
-
A reduction in the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH).[3]
-
Decreased levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver injury.[3][5]
-
A potential reduction in liver fibrosis and inflammation.[3][6]
Q3: Are there any known off-target or adverse effects associated with the inhibition of HSD17B13?
Human genetic data suggests that individuals with naturally occurring, loss-of-function variants in HSD17B13 do not exhibit obvious adverse health effects. In fact, these variants are associated with a reduced risk of chronic liver diseases, including NAFLD, alcoholic liver disease, and hepatocellular carcinoma.[2][3] Preclinical studies with siRNA-based inhibitors have shown them to be well-tolerated with no reported serious adverse events.[3] However, any small molecule inhibitor could have its own off-target effects depending on its chemical structure and selectivity.
Q4: How does HSD17B13 inhibition impact lipid metabolism in hepatocytes?
Inhibiting HSD17B13 is thought to alter lipid droplet dynamics. While overexpression of HSD17B13 promotes lipid accumulation, its inhibition is predicted to have the opposite effect, potentially by decreasing the stability of lipid droplets or altering fatty acid metabolism within the cell.[3][6] Studies on genetic variants suggest that loss of HSD17B13 function is associated with changes in the plasma lipidome, including an increase in certain beneficial phospholipids in the liver.[3]
Troubleshooting Guide
Issue 1: My HSD17B13 inhibitor does not reduce lipid accumulation in my primary hepatocyte model.
-
Possible Cause 1: Inadequate Model System. The lipid accumulation in your in vitro model may be driven by pathways independent of HSD17B13. Ensure your model (e.g., palmitate-induced steatosis) is sensitive to HSD17B13 modulation. Overexpression of HSD17B13 in cell lines has been shown to increase lipid droplet size and number, suggesting that a model with baseline or induced HSD17B13 expression is necessary.[3]
-
Possible Cause 2: Potency and Exposure. The concentration of your inhibitor may be insufficient to achieve the desired level of target engagement. Verify the cellular permeability and potency (IC50) of your compound in a relevant assay.
-
Possible Cause 3: Conflicting Biological Effects. Some studies in mice have shown conflicting results, where both overexpression and knockout of HSD17B13 led to steatosis under certain conditions.[3] The net effect in your system may depend on the specific metabolic state of the hepatocytes.
Issue 2: I am observing unexpected changes in inflammatory markers after treatment with my HSD17B13 inhibitor.
-
Possible Cause 1: Chemical Off-Target Effects. Your small molecule inhibitor may be interacting with other cellular targets involved in inflammatory signaling. A screen for off-target activities (e.g., kinome scan) may be warranted.
-
Possible Cause 2: Indirect Biological Effects. HSD17B13 inhibition is expected to be anti-inflammatory in the context of liver disease.[3] If you observe a pro-inflammatory response, it could be an artifact of your in vitro system or a compound-specific effect. For instance, high levels of HSD17B13 in hepatocytes might be a direct cause of hepatocyte injury, potentially through inflammatory pathways.[6]
Quantitative Data Summary
The following tables summarize the effects of the well-studied HSD17B13 rs72613567:TA loss-of-function variant, which can be considered a proxy for the effects of pharmacological inhibition.
Table 1: Effect of HSD17B13 rs72613567:TA Variant on Liver Disease Risk
| Disease/Condition | Heterozygotes (TA) | Homozygotes (AA) | Reference |
| Alcoholic Liver Disease | 42% reduced risk | 53% reduced risk | [2] |
| Alcoholic Cirrhosis | 42% reduced risk | 73% reduced risk | [2] |
Table 2: Effect of HSD17B13 rs72613567:TA Variant on Liver Enzymes
| Liver Enzyme | Effect per TA Allele | Population Studied | Reference |
| Alanine Aminotransferase (ALT) | Stepwise lower levels | General Population | [5] |
| Aspartate Aminotransferase (AST) | Reduced levels | Patients with NAFLD | [3] |
Experimental Protocols
Protocol 1: Assessment of Lipid Accumulation in Primary Hepatocytes
-
Cell Culture: Plate primary hepatocytes on collagen-coated plates and allow them to attach.
-
Induction of Steatosis: Treat hepatocytes with a fatty acid cocktail (e.g., oleate and palmitate) for 24-48 hours to induce lipid droplet formation.
-
Inhibitor Treatment: Co-incubate the cells with the fatty acid cocktail and various concentrations of the HSD17B13 inhibitor or a vehicle control.
-
Staining: Fix the cells and stain for neutral lipids using a fluorescent dye such as Bodipy 493/503 or Oil Red O. Stain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the total lipid droplet area or intensity per cell.
Protocol 2: Measurement of HSD17B13 Expression
-
Sample Preparation: Lyse treated primary hepatocytes to extract total RNA or protein.
-
Gene Expression Analysis (qPCR):
-
Reverse transcribe RNA to cDNA.
-
Perform quantitative PCR using primers specific for HSD17B13 and a housekeeping gene for normalization.
-
-
Protein Expression Analysis (Western Blot):
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe with a primary antibody specific for HSD17B13 and a loading control (e.g., GAPDH).
-
Detect with a secondary antibody and quantify band intensity.
-
Visualizations
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Caption: Experimental workflow for testing an HSD17B13 inhibitor.
Caption: Logical flow of HSD17B13 inhibition to liver protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Optimizing Hsd17B13-IN-42 concentration for reducing cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Hsd17B13 inhibitors, with a focus on optimizing experimental concentrations to minimize cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1] This protective effect makes Hsd17B13 an attractive therapeutic target for the development of inhibitors to treat these conditions.
Q2: What is the mechanism of action of Hsd17B13?
Hsd17B13 is involved in lipid and steroid metabolism.[3] It is thought to play a role in hepatic lipid droplet remodeling.[3] Overexpression of Hsd17B13 can lead to increased lipid droplet size and number in hepatocytes.[1] Recent studies suggest that Hsd17B13 may also be involved in pyrimidine catabolism, and its inhibition could protect against liver fibrosis.[4][5] Some research also points to its role in activating inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[6]
Q3: What is Hsd17B13-IN-42?
This compound is a specific small molecule inhibitor of the Hsd17B13 enzyme. While detailed public information on this particular compound is limited, it is designed to selectively block the enzymatic activity of Hsd17B13, thereby mimicking the protective effects observed with genetic loss-of-function variants.
Q4: What are the common causes of cytotoxicity with small molecule inhibitors like this compound?
Cytotoxicity from small molecule inhibitors can arise from several factors:
-
On-target toxicity: The intended pharmacological effect, when too strong, can be detrimental to cell health.
-
Off-target effects: The inhibitor may interact with other cellular targets besides Hsd17B13, leading to unintended and toxic consequences.[7]
-
High concentrations: Even a highly selective inhibitor can cause toxicity when used at concentrations that are too high.[7]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at certain concentrations.[8]
-
Compound instability or degradation: The inhibitor may break down into toxic byproducts in the cell culture medium.
Troubleshooting Guide: Reducing Cytotoxicity of this compound
This guide provides a systematic approach to identifying and mitigating cytotoxicity in your experiments.
Issue 1: High levels of cell death observed after treatment with this compound.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM) and narrow down to a range that provides the desired biological effect with minimal cytotoxicity.[9] | Identification of a concentration that effectively inhibits Hsd17B13 without causing significant cell death. |
| Prolonged incubation time. | Conduct a time-course experiment to assess cytotoxicity at different incubation periods (e.g., 24, 48, 72 hours). | Determination of the optimal incubation time that allows for the desired biological effect before the onset of significant cytotoxicity. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). Run a vehicle control with the same concentration of DMSO to assess its specific effect.[8] | Minimal to no cytotoxicity observed in the vehicle control, indicating that the observed toxicity is due to the inhibitor itself. |
| Off-target effects of the inhibitor. | If possible, test the inhibitor in a cell line that does not express Hsd17B13 to see if cytotoxicity persists. This can help differentiate between on-target and off-target toxicity. | Reduced or no cytotoxicity in the Hsd17B13-negative cell line would suggest off-target effects are a major contributor. |
| Sub-optimal cell health or density. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Optimize cell seeding density as very low or very high densities can increase susceptibility to cytotoxic insults. | Consistent and reproducible results with lower background cytotoxicity. |
Quantitative Data Summary
The following tables provide example concentration ranges for optimizing this compound and interpreting cytotoxicity assay results. Note: These values are illustrative and the optimal conditions must be determined experimentally for your specific cell type and assay.
Table 1: Example Concentration Ranges for Initial Screening of this compound
| Concentration Range | Purpose | Typical Dilution Scheme |
| 0.01 µM - 100 µM | Broad-range screening to identify the active concentration window. | Half-log or full-log dilutions (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µM).[9] |
| 0.1 µM - 10 µM | Narrow-range screening for potency determination (IC50). | 2-fold or 3-fold serial dilutions. |
| Below IC50 | Investigating sublethal effects and mechanism of action. | Multiple concentrations below the determined IC50 value. |
Table 2: Interpretation of Cytotoxicity Assay Results (Example)
| Assay | Parameter Measured | Indication of High Cytotoxicity | Typical Control Values |
| MTT Assay | Mitochondrial reductase activity (cell viability) | > 50% reduction in signal compared to vehicle control. | Untreated cells: 100% viability; Lysis control: < 10% viability. |
| LDH Release Assay | Lactate dehydrogenase in culture medium (membrane damage) | > 30% of maximum LDH release. | Untreated cells: Low LDH release; Lysis control: 100% LDH release. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculation: Express results as a percentage of the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
Materials:
-
96-well clear flat-bottom plates
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.[10]
-
Reagent Addition: Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.[11]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).[11]
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 in hepatocytes.
Caption: Workflow for optimizing inhibitor concentration to reduce cytotoxicity.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
Improving the bioavailability of Hsd17B13-IN-42 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of Hsd17B13 inhibitors, exemplified by the hypothetical compound Hsd17B13-IN-42.
Troubleshooting Guide: Low In Vivo Bioavailability of this compound
Researchers encountering low oral bioavailability with this compound can consult the following guide to diagnose and address common issues. The troubleshooting process is broken down into key questions to identify the root cause of poor exposure and suggest potential solutions.
Q1: Have the physicochemical properties of this compound been fully characterized?
A1: Understanding the intrinsic properties of your compound is the first step in troubleshooting bioavailability. Poor aqueous solubility and high lipophilicity are common culprits for low oral absorption.
Recommended Actions:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8).
-
LogP/LogD Measurement: Quantify the lipophilicity of the compound. A high LogP (e.g., >5) can indicate poor absorption.[1]
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Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the crystalline form of the API, as this can impact dissolution.[2]
Q2: Is the formulation of this compound optimized for its properties?
A2: A "one-size-fits-all" formulation is often inadequate for poorly soluble compounds. Tailoring the formulation strategy to the specific challenges of this compound is critical.
Recommended Actions:
-
Particle Size Reduction: If dissolution is rate-limiting, reducing the particle size can increase the surface area available for dissolution.[2][3]
-
Amorphous Solid Dispersions (ASDs): For compounds with high crystalline stability ("brick-dust" molecules), converting the API to an amorphous state within a polymer matrix can significantly enhance solubility and dissolution.[4][5]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[4][5][6]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can create a more hydrophilic shell, improving aqueous solubility.[3][6]
The following table summarizes common formulation strategies and their typical impact on key pharmacokinetic parameters.
| Formulation Strategy | Primary Mechanism | Expected Impact on Cmax | Expected Impact on AUC | Key Considerations |
| Micronization | Increases surface area for dissolution | Moderate Increase | Moderate Increase | Effective for dissolution rate-limited compounds. |
| Amorphous Solid Dispersion | Increases apparent solubility and dissolution rate | Significant Increase | Significant Increase | Requires careful polymer selection to prevent recrystallization. |
| Lipid-Based (e.g., SEDDS) | Improves solubilization in GI fluids | Significant Increase | Significant Increase | Particularly effective for highly lipophilic (high LogP) drugs. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex | Moderate to Significant Increase | Moderate to Significant Increase | Stoichiometry of the complex is important. |
Q3: Could rapid metabolism be contributing to low bioavailability?
A3: Even if absorbed, the compound may be rapidly cleared by first-pass metabolism in the gut wall or liver, reducing the amount of active drug that reaches systemic circulation.
Recommended Actions:
-
In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes to determine its intrinsic clearance rate.
-
Identify Metabolites: Use techniques like mass spectrometry to identify the major metabolites and metabolic pathways.
-
Co-administration with Inhibitors: In preclinical studies, co-administration with metabolic enzyme inhibitors (e.g., 1-aminobenzotriazole for CYP enzymes) can help determine the extent of metabolic clearance.
Frequently Asked Questions (FAQs)
What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[7][8][9] It is involved in the metabolism of steroids, lipids, and retinol.[7][9] Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene are protected from the progression of non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[7][10] This makes HSD17B13 an attractive therapeutic target for the treatment of these liver diseases, with the goal of inhibiting its enzymatic activity.[10]
My Hsd17B13 inhibitor shows good in vitro potency but fails in vivo. What's the most likely cause?
A discrepancy between in vitro potency and in vivo efficacy is often due to poor pharmacokinetics, with low bioavailability being a primary suspect. This can stem from poor solubility, low permeability, rapid metabolism, or a combination of these factors. A systematic evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is recommended.
How do I choose the best formulation strategy for my compound?
The optimal formulation strategy depends on the specific physicochemical properties of your Hsd17B13 inhibitor. A decision tree can guide this process:
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve this compound and a polymer (e.g., PVP, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This should be done rapidly to prevent phase separation and crystallization.
-
Drying: Dry the resulting solid film under high vacuum for 24-48 hours to remove any residual solvent.
-
Milling: Gently mill the dried product into a fine powder.
-
Characterization: Confirm the amorphous nature of the dispersion using XRPD (absence of Bragg peaks) and DSC (single glass transition temperature).
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice (n=3-5 per group).
-
Formulation Administration: Prepare the this compound formulation (e.g., ASD suspended in a vehicle like 0.5% methylcellulose) and administer a single dose via oral gavage (e.g., 10 mg/kg).
-
Blood Sampling: Collect sparse blood samples (e.g., 50 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
Visualizing Pathways and Workflows
HSD17B13 Signaling in NAFLD Progression
The diagram below illustrates a simplified pathway showing the role of HSD17B13 in the liver and the rationale for its inhibition.
Caption: Simplified pathway of HSD17B13 activity in hepatocytes.
Workflow for Improving In Vivo Bioavailability
The following workflow outlines the systematic process for addressing poor bioavailability of a novel inhibitor.
Caption: Workflow for bioavailability enhancement of a new chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. enanta.com [enanta.com]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Hsd17B13-IN-42 for in vivo studies
Welcome to the technical support center for Hsd17B13-IN-42. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the poor solubility of this compound for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vivo research?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), an enzyme implicated in the progression of non-alcoholic fatty liver disease (NAFLD). Like many kinase inhibitors, this compound is a lipophilic compound with low aqueous solubility. This poor solubility can lead to low bioavailability, hindering the establishment of a clear dose-response relationship in preclinical animal models and potentially leading to inaccurate assessments of its efficacy and toxicology.
Q2: What are the primary strategies to improve the in vivo delivery of poorly soluble compounds like this compound?
To overcome the solubility challenges of this compound, several formulation strategies can be employed. The most common approaches for preclinical studies include:
-
Co-solvent Formulations: Utilizing a mixture of a primary solvent (in which the compound is soluble, e.g., DMSO) and a vehicle that is miscible with aqueous systems and well-tolerated in vivo (e.g., polyethylene glycol, propylene glycol, or saline).
-
Cyclodextrin-Based Formulations: Encapsulating the hydrophobic this compound molecule within the lipophilic core of cyclodextrin molecules, which have a hydrophilic exterior, thereby increasing its apparent water solubility.
-
Lipid-Based Formulations (e.g., SEDDS): Dissolving the compound in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion or microemulsion in the aqueous environment of the gastrointestinal tract, enhancing absorption after oral administration.
Q3: How do I choose the right formulation strategy for my experiment?
The choice of formulation depends on the route of administration, the required dose, and the specific animal model.
-
For intravenous (IV) administration , co-solvent and cyclodextrin formulations are generally preferred as they can form true solutions suitable for injection.
-
For oral gavage (PO) , lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are often highly effective at improving oral bioavailability. Co-solvent suspensions are also a viable option.
It is crucial to perform initial formulation screening to determine the optimal vehicle that solubilizes this compound at the desired concentration and remains stable.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During Formulation or Administration.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Exceeded Solubility Limit | Determine the maximum solubility of this compound in your chosen vehicle system through small-scale pilot experiments. Do not attempt to prepare a concentration higher than this limit. |
| Inadequate Mixing | Ensure thorough mixing, potentially using a vortex mixer and gentle warming (if the compound is heat-stable) to facilitate dissolution. |
| Temperature Changes | Be aware that solubility can be temperature-dependent. If the formulation is prepared at a higher temperature, it may precipitate upon cooling to room temperature or animal body temperature. Prepare and administer the formulation at a consistent temperature. |
| pH Shift Upon Dilution | If using a pH-modifying co-solvent, the buffer capacity of the blood or gastrointestinal fluid can cause a pH shift that leads to precipitation. Consider using a formulation that is less pH-dependent. |
Issue 2: High Variability in Pharmacokinetic (PK) Data.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Formulation | Prepare the formulation fresh for each experiment and ensure homogeneity. For suspensions, ensure they are well-mixed immediately before each administration. |
| Poor Oral Absorption | If administering orally, the poor solubility of this compound may be the primary cause. Consider switching to a more advanced formulation like a SEDDS to improve absorption. |
| Inaccurate Dosing Technique | Ensure proper training and consistency in administration techniques (e.g., oral gavage, intravenous injection). For oral gavage, verify the correct placement of the gavage needle. For IV injections, ensure the full dose is delivered into the vein. |
Experimental Protocols
Protocol 1: Co-solvent Formulation for Intravenous (IV) Injection
This protocol is a starting point and may require optimization.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. For example, for a final formulation of 10% DMSO, first dissolve the compound in this volume.
-
Add PEG400 to the DMSO solution and mix thoroughly. A common ratio is 40% PEG400.
-
Slowly add saline to the desired final volume while continuously mixing. A typical final formulation might be 10% DMSO / 40% PEG400 / 50% Saline.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, the concentration may be too high for this vehicle.
Quantitative Data for a Typical Co-solvent System:
| Component | Percentage (%) | Volume for 1 mL |
| DMSO | 10 | 100 µL |
| PEG400 | 40 | 400 µL |
| Saline | 50 | 500 µL |
Protocol 2: Cyclodextrin-Based Formulation for Intravenous (IV) Injection
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
Procedure:
-
Prepare a solution of HP-β-CD in sterile water (e.g., 40% w/v).
-
Add the weighed this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The use of a sonicator can expedite this process.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound and sterilize the formulation.
Quantitative Data for a Typical Cyclodextrin Formulation:
| Component | Concentration |
| This compound | Target concentration (e.g., 1-5 mg/mL) |
| HP-β-CD | 20-40% (w/v) |
| Vehicle | Sterile Water |
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage
Materials:
-
This compound
-
Oil (e.g., Labrafac™ lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
Procedure:
-
Screen for the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.
-
Dissolve the required amount of this compound in the pre-formed mixture of oil, surfactant, and co-surfactant.
-
Mix thoroughly until a clear, isotropic mixture is obtained.
Quantitative Data for a Representative SEDDS Formulation:
| Component | Role | Percentage (%) |
| Labrafac™ lipophile WL 1349 | Oil | 30 |
| Kolliphor® EL | Surfactant | 50 |
| Transcutol® HP | Co-surfactant | 20 |
Visualizations
Hsd17B13 Signaling Pathway in NAFLD
Caption: Hsd17B13 signaling in NAFLD and the point of inhibition by this compound.
Experimental Workflow for Formulation Development
Caption: A stepwise workflow for developing an in vivo formulation for this compound.
Logical Relationship of Formulation Components
Caption: The relationship between this compound and components of different formulation strategies.
How to minimize Hsd17B13-IN-42 degradation in liver microsomes
Welcome to the technical support center for Hsd17B13-IN-42. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound, with a focus on minimizing its degradation in liver microsome experiments.
Introduction to Hsd17B13 and this compound
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver. It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), with loss-of-function variants of the HSD17B13 gene showing a protective effect against the progression of liver disease. This compound is a potent inhibitor of Hsd17B13 and serves as a valuable tool for studying its biological function and therapeutic potential. Understanding the stability of this compound in in vitro systems like liver microsomes is crucial for accurate experimental outcomes.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues encountered during liver microsomal stability assays and provides specific recommendations for this compound.
Q1: I am observing rapid degradation of this compound in my liver microsome assay. What are the potential causes and how can I minimize this?
A1: Rapid degradation of a test compound in a liver microsomal assay can be attributed to several factors. For Hsd17B13 inhibitors, like this compound, both Phase I and Phase II metabolic pathways could be involved. While specific metabolic data for this compound is not extensively available, a similar Hsd17B13 inhibitor, BI-3231, has shown low metabolic stability in hepatocytes, suggesting a significant contribution from Phase II metabolism.[1][2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Microsomal Protein Concentration | Higher concentrations of metabolic enzymes can lead to faster compound turnover. | Titrate the microsomal protein concentration to find an optimal balance between detectable metabolism and assay window. Start with a lower concentration (e.g., 0.25 mg/mL) and increase if metabolism is too slow. |
| NADPH-Dependent (Phase I) Metabolism | Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes, are a major source of Phase I metabolism and are dependent on the cofactor NADPH. | Include a control incubation without the NADPH regenerating system. If degradation is significantly lower in the absence of NADPH, CYP-mediated metabolism is likely a major pathway. Consider using specific CYP inhibitors to identify the key enzymes involved. |
| UDPGA-Dependent (Phase II) Metabolism | UDP-glucuronosyltransferases (UGTs) are also present in liver microsomes and catalyze glucuronidation, a common Phase II detoxification pathway. Some Hsd17B13 inhibitors are susceptible to glucuronidation.[2] | Supplement the incubation with UDPGA (uridine 5'-diphosphoglucuronic acid) to assess the contribution of UGTs. Conversely, if you want to minimize this pathway to study Phase I metabolism, omit UDPGA. |
| Compound Instability | The compound may be chemically unstable in the assay buffer or at 37°C. | Run a control incubation with heat-inactivated microsomes or in buffer alone to assess the chemical stability of this compound under the assay conditions. |
| Incorrect Cofactor Concentration | Sub-optimal or excessive concentrations of cofactors like NADPH can affect enzyme kinetics. | Ensure the NADPH regenerating system is freshly prepared and used at the recommended concentration (typically around 1 mM). |
Q2: My results for this compound stability are inconsistent between experiments. What could be causing this variability?
A2: Reproducibility is key in in vitro assays. Inconsistency can stem from various sources.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Microsome Quality and Handling | Liver microsomes are sensitive to freeze-thaw cycles and improper storage, which can lead to batch-to-batch variability in enzymatic activity. | Aliquot microsomes upon receipt to minimize freeze-thaw cycles. Always thaw them quickly at 37°C and keep them on ice until use. Use a consistent source and lot of microsomes for a series of experiments. |
| Inconsistent Incubation Times | Precise timing of starting and stopping the reactions is critical, especially for compounds with moderate to high turnover. | Use a multichannel pipette for adding the stop solution to ensure all reactions are terminated at the correct time point. Stagger the start of incubations if necessary. |
| Pipetting Errors | Inaccurate pipetting of the compound, microsomes, or cofactors will lead to variable results. | Calibrate your pipettes regularly. Use low-retention pipette tips. Visually inspect pipette tips to ensure accurate aspiration and dispensing. |
| Solvent Effects | The final concentration of the solvent used to dissolve this compound (e.g., DMSO) can affect enzyme activity. | Keep the final solvent concentration consistent across all wells and ideally below 0.5%. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a liver microsomal stability assay?
A1: The primary purpose of a liver microsomal stability assay is to determine the in vitro metabolic stability of a compound. This assay helps to predict the in vivo hepatic clearance of a drug, which is a critical parameter in drug discovery and development. It provides an initial screen for metabolic liabilities of a compound.
Q2: How do I interpret the data from a microsomal stability assay for this compound?
A2: The primary data output is the percentage of the parent compound remaining over time. From this, you can calculate key parameters:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower stability.
-
Intrinsic Clearance (CLint): The rate of metabolism by the liver enzymes, normalized to the amount of microsomal protein. It is a measure of the enzyme's metabolic capacity for the compound.
A high intrinsic clearance and short half-life for this compound would suggest that the compound is rapidly metabolized in the liver, which may impact its in vivo efficacy and duration of action.
Q3: What are the key components of a liver microsomal stability assay?
A3: The essential components are:
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Liver Microsomes: Vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes.
-
Test Compound: this compound.
-
Buffer: Typically a phosphate buffer at physiological pH (7.4).
-
NADPH Regenerating System: To provide the necessary cofactor for CYP450 enzymes.
-
Stop Solution: An organic solvent (e.g., acetonitrile) to terminate the reaction and precipitate proteins.
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Analytical Method: Usually LC-MS/MS to quantify the remaining parent compound.
Q4: Should I use human or animal liver microsomes for my experiments with this compound?
A4: The choice of species depends on the goal of your study. If you are in the early stages of discovery and plan to conduct animal studies, using microsomes from the same species (e.g., mouse, rat) is recommended to establish an in vitro-in vivo correlation. For predicting human metabolism and potential drug-drug interactions, human liver microsomes are essential.
Experimental Protocols
Standard Liver Microsomal Stability Assay Protocol
This protocol provides a general framework. Optimization may be required for specific experimental needs.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in phosphate buffer. A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Prepare the stop solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the this compound working solution to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the liver microsomes to the wells to achieve the desired final concentration (e.g., 0.5 mg/mL).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold stop solution. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Quantitative Data Summary
The following table provides a template for summarizing your experimental data. As specific data for this compound is not publicly available, researchers should populate this table with their own results.
| Parameter | This compound | Positive Control (e.g., Verapamil) | Negative Control (e.g., Warfarin) |
| Half-life (t½, min) | Enter your data | Enter your data | Enter your data |
| Intrinsic Clearance (CLint, µL/min/mg) | Enter your data | Enter your data | Enter your data |
| % Remaining at 60 min | Enter your data | Enter your data | Enter your data |
Visualizations
Experimental Workflow for Liver Microsomal Stability Assay
A schematic of the experimental workflow for assessing the metabolic stability of this compound in liver microsomes.
Hypothesized Hsd17B13 Signaling Pathway in Hepatic Lipid Metabolism
A diagram illustrating the hypothesized role of Hsd17B13 in hepatic lipid metabolism, including its regulation by LXRα and SREBP-1c and its inhibition by this compound.[3][4][5][6]
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of Hsd17B13-IN-42
Welcome to the technical support center for Hsd17B13-IN-42. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges, with a focus on troubleshooting batch-to-batch variability to ensure experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in IC50 values is a common issue in preclinical research and can stem from several factors.[1][2] The most common causes include:
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Purity Differences: Even minor variations in the purity of the compound can lead to significant changes in its apparent potency.
-
Presence of Impurities: Structurally related impurities from the synthesis process can act as weaker or stronger inhibitors, altering the overall inhibitory effect of the compound.[3]
-
Isomeric Composition: If this compound has chiral centers, the ratio of enantiomers or diastereomers may differ between batches, and these isomers can have different biological activities.
-
Compound Stability and Storage: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can reduce its effective concentration.[4][5][6][7]
-
Assay Conditions: Variations in experimental conditions (e.g., enzyme concentration, substrate concentration, incubation time, and buffer composition) can also contribute to shifts in IC50 values.
Q2: How can we verify the quality of a new batch of this compound?
A2: It is crucial to perform in-house quality control (QC) on each new batch. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify the presence of any contaminants.[8][9]
-
Mass Spectrometry (MS): To confirm the identity of the compound by verifying its molecular weight.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and ensure it matches the expected structure.[8][9]
Always request the Certificate of Analysis (CofA) from the supplier for each batch, which should provide their internal QC data for comparison.
Q3: Our experimental results with this compound are not consistent with published data. What should we do?
A3: Discrepancies between your results and published findings can be frustrating. Here is a systematic approach to troubleshoot this issue:
-
Verify Compound Identity and Purity: As mentioned in Q2, confirm the quality of your specific batch of this compound.
-
Review Experimental Protocols: Carefully compare your experimental protocol with the one described in the publication. Pay close attention to details such as cell lines, enzyme source, substrate concentrations, buffer components, and incubation times.
-
Check Reagent Quality: Ensure that all other reagents used in your assay, such as the Hsd17B13 enzyme and substrates, are of high quality and have not expired.
-
Consider Off-Target Effects: The inhibitor might be interacting with other cellular components in your specific experimental system, leading to different outcomes.[10][11][12][13]
Q4: What are the best practices for storing and handling this compound to minimize degradation?
A4: Proper storage and handling are critical for maintaining the integrity of the compound.[4][5][6][7]
-
Storage as a Solid: Store the solid compound at -20°C or -80°C, protected from light and moisture.[4][6]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.[4][14]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Troubleshooting Guides
Guide 1: Inconsistent Enzyme Inhibition and IC50 Values
This guide provides a step-by-step approach to troubleshoot variability in Hsd17B13 inhibition assays.
Data Presentation: Example of Batch-to-Batch Variability
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 99.5% | 97.2% | 99.8% |
| Major Impurity | 0.3% (Impurity X) | 2.5% (Impurity Y) | 0.1% (Impurity X) |
| Observed IC50 | 50 nM | 120 nM | 45 nM |
Note: This is example data and does not represent real batches of this compound.
Experimental Protocol: Hsd17B13 Enzyme Inhibition Assay (Luminescence-Based)
-
Reagents:
-
Recombinant human Hsd17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
This compound (dissolved in DMSO)
-
NAD(P)H-Glo™ Detection Reagent
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (as a control).
-
Add 20 µL of Hsd17B13 enzyme (final concentration 50-100 nM) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate mix containing β-estradiol (final concentration 10-50 µM) and NAD+ in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 40 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting Workflow
References
- 1. cos.io [cos.io]
- 2. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 3. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. captivatebio.com [captivatebio.com]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. researchgate.net [researchgate.net]
- 7. hfswitzerland.ch [hfswitzerland.ch]
- 8. 小分子解析と品質管理 [sigmaaldrich.com]
- 9. pharmaved.com [pharmaved.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. file.selleckchem.com [file.selleckchem.com]
Hsd17B13-IN-42 showing no effect in a specific cell line
This technical support center provides troubleshooting guidance for researchers encountering a lack of effect with Hsd17B13-IN-42 in a specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and what is its role in the cell?
17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets.[1][2] It is a member of the hydroxysteroid dehydrogenase family and is involved in the metabolism of steroids, fatty acids, and bile acids.[1][3] Increased expression of HSD17B13 is associated with non-alcoholic fatty liver disease (NAFLD), and genetic variants that lead to a loss of HSD17B13 function are protective against the progression of liver disease.[2][4][5] This makes HSD17B13 an attractive therapeutic target for NAFLD and other chronic liver diseases.[3][6]
Q2: What is the proposed mechanism of action for an HSD17B13 inhibitor like this compound?
An inhibitor of HSD17B13 is designed to block its enzymatic activity. The rationale is that inhibiting HSD17B13 will mimic the protective effects of loss-of-function genetic variants, thereby reducing the risk of developing more severe liver conditions like non-alcoholic steatohepatitis (NASH).[7] The exact downstream effects of HSD17B13 inhibition are a subject of ongoing research but are thought to be related to the modulation of lipid metabolism within hepatocytes.[4]
Troubleshooting Guide: this compound Shows No Effect
Q: I am not observing any effect of this compound in my cell line. What are the potential reasons and how can I troubleshoot this?
There are several potential reasons why a small molecule inhibitor may not show activity in a cell-based assay. The following troubleshooting guide will walk you through a series of checks to identify the issue.
Step 1: Verify Compound Integrity and Preparation
An issue with the inhibitor itself or its preparation is a common source of inactivity.
-
Is the compound viable? Check the manufacturer's datasheet for the recommended storage conditions and shelf-life. Improper storage can lead to degradation.
-
Was the stock solution prepared correctly? Ensure the correct solvent was used and that the compound was fully dissolved. Some hydrophobic compounds can be difficult to dissolve and may require sonication.[8]
-
Have you used a fresh working dilution? It is best practice to prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.
Troubleshooting Workflow for Compound Integrity
Caption: Workflow to verify compound integrity.
Step 2: Confirm HSD17B13 Expression in Your Cell Line
The most critical factor for inhibitor activity is the presence of its target. HSD17B13 is primarily expressed in hepatocytes.[2] If your cell line does not express HSD17B13, the inhibitor will have no target to act upon.
-
Action: Perform a Western blot to determine the expression level of HSD17B13 in your cell line. Include a positive control cell line known to express HSD17B13 (e.g., HepG2 cells) and a negative control.
Experimental Protocol: Western Blotting for HSD17B13 Expression
This protocol outlines the steps to quantify HSD17B13 protein expression in your cell lysate.
1. Lysate Preparation [9] a. Culture cells to 70-80% confluency. b. Wash cells with ice-cold PBS. c. Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) per 10 cm dish. d. Scrape the cells and transfer the suspension to a microcentrifuge tube. e. Agitate for 30 minutes at 4°C. f. Centrifuge at 12,000 rpm for 20 minutes at 4°C. g. Collect the supernatant (this is your cell lysate) and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer [10] a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes. b. Load samples onto an SDS-PAGE gel along with a protein ladder. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting [9][11] a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against HSD17B13 overnight at 4°C. c. Wash the membrane three times with TBST for 5 minutes each. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST. f. Detect the signal using a chemiluminescent substrate.
| Expected Outcome | Interpretation | Next Step |
| Strong band for HSD17B13 in your cell line | Target is present | Proceed to Step 3 |
| No band or very faint band for HSD17B13 | Target is absent or at very low levels | Choose a different cell line with known HSD17B13 expression |
Step 3: Optimize Experimental Conditions
If the target is present, the lack of effect may be due to suboptimal experimental parameters.
-
Concentration: The effective concentration of an inhibitor can vary between cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration. For many small molecule inhibitors, concentrations in cell-based assays are typically in the range of <1 µM to 10 µM.[8]
-
Incubation Time: The effect of the inhibitor may not be immediate. A time-course experiment can determine the necessary duration of treatment to observe a cellular response.
Recommended Experimental Design for Optimization
| Experiment | Concentrations | Time Points | Readout |
| Dose-Response | 0, 0.01, 0.1, 1, 10, 25, 50 µM | 24 hours | Relevant downstream assay (e.g., lipid accumulation, gene expression) |
| Time-Course | Optimal concentration from dose-response | 6, 12, 24, 48, 72 hours | Relevant downstream assay |
Step 4: Assess Cell Health and Viability
The health of your cells can significantly impact their response to a compound.
-
Cell Passage Number: Use cells with a low passage number, as high passage numbers can lead to phenotypic changes.
-
Mycoplasma Contamination: Regularly test your cells for mycoplasma, as this can alter cellular responses.
-
Cytotoxicity: At high concentrations, the inhibitor may be cytotoxic, which could mask any specific inhibitory effects.
-
Action: Perform a cell viability assay to ensure that the concentrations of this compound you are using are not causing significant cell death.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12]
1. Cell Seeding a. Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of medium.[13] b. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment a. Treat the cells with a range of concentrations of this compound. Include a vehicle-only control. b. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay [13][14] a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate at 37°C for 3-4 hours. c. Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[13] d. Incubate at 37°C for 4 hours.[13] e. Read the absorbance at 570 nm using a microplate reader.
| Expected Outcome | Interpretation | Next Step |
| No significant decrease in viability at tested concentrations | The inhibitor is not cytotoxic at these concentrations | The lack of effect is not due to cell death |
| Significant decrease in viability | The inhibitor is cytotoxic at these concentrations | Use lower, non-toxic concentrations for your functional assays |
Step 5: Consider Cell-Line Specific Factors
-
Compound Permeability and Efflux: The inhibitor may not be able to enter the cells, or it may be actively transported out by efflux pumps.[8]
-
Metabolism of the Compound: The cell line may metabolize the inhibitor into an inactive form.
Troubleshooting Signaling Pathway
Caption: Proposed HSD17B13 signaling pathway in NAFLD.
By systematically working through these troubleshooting steps, you should be able to identify the reason for the lack of effect of this compound in your specific cell line and optimize your experimental conditions for a successful outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. m.youtube.com [m.youtube.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unexpected phenotypic changes with Hsd17B13-IN-42 treatment
Welcome to the technical support resource for Hsd17B13-IN-42. This guide provides troubleshooting assistance and answers to frequently asked questions regarding unexpected phenotypic changes observed during treatment. Our goal is to help you navigate your research and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in liver models?
A1: this compound is a potent and selective inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme. Based on genetic studies of loss-of-function variants, the primary expected outcome is a protective effect against the progression of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This includes a reduction in hepatic steatosis, inflammation, and fibrosis.[3][4]
Q2: We observed an increase in total triglyceride levels after treatment. Is this expected?
A2: This is a recognized, though seemingly paradoxical, observation. While Hsd17B13 inhibition is protective against liver injury, some genetic studies have linked loss-of-function variants to higher serum levels of triglycerides.[3] This may be due to complex rearrangements in lipid metabolism and trafficking. It is crucial to differentiate between hepatic lipid accumulation (steatosis) and circulating triglyceride levels. We recommend quantifying hepatic lipid content directly.
Q3: Can this compound affect pathways other than lipid metabolism?
A3: Yes. Hsd17B13 is known to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] It is also involved in steroid and proinflammatory lipid mediator pathways.[1][2] Therefore, inhibition of Hsd17B13 can lead to unexpected changes in retinoid signaling and steroid hormone balance. Monitoring these pathways may be necessary depending on your experimental model.
Q4: Does this compound have any known off-target effects?
A4: this compound has been designed for high selectivity. However, like any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at high concentrations. If you observe a phenotype that is inconsistent with Hsd17B13 biology, we recommend performing a dose-response experiment and including appropriate negative controls (e.g., a structurally related but inactive compound) to assess for potential off-target activity.
Troubleshooting Guides
Issue 1: Unexpected Increase in Lipid Droplet Size or Number
You've treated your hepatic cell line or animal model with this compound and, contrary to expectations, you observe an increase in lipid droplet (LD) accumulation via microscopy.
Possible Causes & Troubleshooting Steps:
-
On-Target Metabolic Shift: Inhibition of Hsd17B13's enzymatic function may alter the composition of lipids within LDs, potentially affecting their morphology or dynamics. Overexpression of wild-type Hsd17B13 has been shown to increase the number and size of LDs.[1] While inhibition is expected to be protective, short-term or adaptive responses could be complex.
-
Recommendation: Analyze the specific lipid composition of the liver or cells using lipidomics. Pay close attention to species like phospholipids, which may be altered.[5]
-
-
Upstream Pathway Activation: Hsd17B13 expression is regulated by the LXRα-SREBP-1c pathway, a major driver of lipogenesis.[1][6] It's possible that compensatory feedback loops are activated.
-
Recommendation: Use qPCR to measure the expression of key lipogenic genes like SREBPF1 (SREBP-1c), FASN, and ACACA.
-
-
Incorrect Dosage: Excessively high concentrations of the inhibitor may lead to non-specific effects.
-
Recommendation: Perform a dose-response curve to find the optimal concentration that inhibits Hsd17B13 activity without causing secondary effects.
-
Caption: Workflow for troubleshooting unexpected lipid accumulation.
Issue 2: Altered Expression of Inflammatory or Fibrotic Markers
You observe changes in inflammatory or fibrotic markers that do not align with the expected protective phenotype.
Possible Causes & Troubleshooting Steps:
-
Retinoid Signaling Disruption: Hsd17B13 metabolizes retinol, a key regulator of hepatic stellate cell (HSC) activation and inflammation.[1] Inhibiting this function could alter retinoid availability, leading to complex downstream effects on these cells.
-
Recommendation: Measure hepatic retinol and retinyl ester levels. Co-culture hepatocytes and HSCs to investigate cell-specific responses to the inhibitor.
-
-
Model-Specific Effects: The role of Hsd17B13 may be context-dependent. Its interaction with other genetic risk factors (like variants in PNPLA3) can modify outcomes.[4][7] Your model's specific genetic background or the nature of the induced injury could be influencing the response.
-
Recommendation: Characterize the genetic background of your model for key liver disease risk variants. Compare results across different injury models (e.g., metabolic vs. toxic).
-
-
Time-Dependent Effects: The protective effects on inflammation and fibrosis may only be apparent in chronic injury models. Short-term treatment might reveal acute, transient responses.
-
Recommendation: Conduct a time-course experiment, assessing markers at multiple time points following inhibitor treatment and injury induction.
-
Caption: Relationship between Hsd17B13 inhibition and potential outcomes.
Data Summary Tables
Table 1: Example Lipid Profile Changes in Mouse Liver After 4 Weeks of Treatment (Data are hypothetical and for illustrative purposes)
| Parameter | Vehicle Control (High-Fat Diet) | This compound (10 mg/kg) | Fold Change |
| Hepatic Triglycerides (mg/g) | 125.4 ± 10.2 | 98.7 ± 8.5 | ↓ 1.27 |
| Serum Triglycerides (mg/dL) | 150.2 ± 12.8 | 185.6 ± 15.1 | ↑ 1.24 |
| Hepatic Retinol (µg/g) | 25.1 ± 3.0 | 35.2 ± 4.1 | ↑ 1.40 |
| Hepatic Phosphatidylcholines | 100% (Baseline) | 115% ± 7% | ↑ 1.15 |
Table 2: Example Gene Expression Changes in a NASH Mouse Model (Data are hypothetical and for illustrative purposes)
| Gene Target | Function | Fold Change vs. Vehicle Control |
| Col1a1 | Fibrosis | ↓ 2.5 |
| Acta2 (α-SMA) | HSC Activation | ↓ 1.8 |
| Tnf | Inflammation | ↓ 1.6 |
| Srebf1 | Lipogenesis | ↑ 1.3 |
Key Experimental Protocols
Protocol 1: Oil Red O Staining for Neutral Lipids in Cells
-
Preparation: Culture cells on glass coverslips in a 24-well plate and treat with this compound as required.
-
Fixation: Wash cells twice with PBS. Fix with 10% formalin for 15-30 minutes.
-
Staining: Wash with distilled water, then with 60% isopropanol for 5 minutes. Allow to dry completely. Add freshly filtered Oil Red O working solution and incubate for 15 minutes.
-
Washing: Wash gently with distilled water to remove excess stain.
-
Counterstain (Optional): Stain with Mayer's Hematoxylin for 1 minute to visualize nuclei. Wash with water.
-
Mounting & Visualization: Mount coverslips onto glass slides using an aqueous mounting medium. Visualize under a bright-field microscope. Lipid droplets will appear as red-orange spheres.
Protocol 2: Western Blot for Hsd17B13 Protein
-
Protein Extraction: Lyse liver tissue or cultured cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Hsd17B13 overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Wash again and apply an ECL substrate. Image the blot using a chemiluminescence detection system. Normalize Hsd17B13 bands to a loading control like GAPDH or β-actin.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Hsd17B13-IN-XX Delivery for Liver-Specific Targeting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the targeted liver delivery of Hsd17B13-IN-XX, a novel small molecule inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hsd17B13-IN-XX?
A1: Hsd17B13-IN-XX is a small molecule inhibitor designed to selectively target and inhibit the enzymatic activity of HSD17B13. HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3][4] Its inhibition is being investigated as a therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][3][4]
Q2: Why is liver-specific targeting of Hsd17B13-IN-XX important?
A2: While HSD17B13 is primarily expressed in the liver, achieving high local concentrations of Hsd17B13-IN-XX is crucial for maximizing therapeutic efficacy and minimizing potential off-target side effects.[5][6] Systemic administration of therapeutic agents can lead to unintended interactions with other tissues and organs, potentially causing adverse effects.[5] Liver-targeted delivery aims to increase the 'effective dose' in the liver while reducing systemic exposure.[5]
Q3: What are the main challenges in achieving liver-specific delivery of small molecule inhibitors like Hsd17B13-IN-XX?
A3: The primary challenges include:
-
Physiological Barriers: The liver's complex architecture and the presence of various cell types can hinder targeted delivery to hepatocytes.[6][7]
-
Reticuloendothelial System (RES) Clearance: Nanoparticle-based delivery systems can be rapidly cleared by Kupffer cells and other components of the RES in the liver and spleen.[5][6]
-
Off-Target Accumulation: Without specific targeting moieties, the inhibitor may accumulate in other organs, leading to potential toxicity.[5]
-
Cellular Uptake: Efficiently delivering the inhibitor across the hepatocyte cell membrane to reach the lipid droplets where HSD17B13 resides is a significant hurdle.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro and in vivo experiments aimed at liver-specific delivery of Hsd17B13-IN-XX.
In Vitro Experiments
Issue 1: Low efficacy of Hsd17B13-IN-XX in primary hepatocyte cultures.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor cell viability | Assess cell health using Trypan Blue exclusion or a viability assay (e.g., MTT). Optimize cell seeding density and culture conditions. | Improved cell viability and more reliable assessment of inhibitor efficacy. |
| Inhibitor instability in culture medium | Determine the half-life of Hsd17B13-IN-XX in your specific culture medium at 37°C. Consider more frequent media changes with fresh inhibitor. | Maintained effective concentration of the inhibitor throughout the experiment. |
| Suboptimal inhibitor concentration | Perform a dose-response curve to determine the IC50 of Hsd17B13-IN-XX in your hepatocyte model. | Identification of the optimal concentration range for achieving desired inhibition. |
| Inefficient cellular uptake | Co-incubate with a fluorescently labeled version of the inhibitor and visualize uptake using fluorescence microscopy. Consider formulation with a cell-penetrating peptide or a nanoparticle carrier. | Enhanced intracellular concentration of the inhibitor. |
Issue 2: High variability in experimental replicates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell passage number | Use primary hepatocytes from the same lot and within a narrow passage range for all experiments. | Reduced biological variability between experimental runs. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Increased precision and accuracy of reagent delivery. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. | Minimized evaporation and temperature gradients across the plate. |
In Vivo Experiments
Issue 3: Low accumulation of Hsd17B13-IN-XX in the liver.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid systemic clearance | Analyze plasma pharmacokinetics to determine the half-life of the inhibitor. Consider formulation in a delivery vehicle (e.g., liposomes, nanoparticles) to prolong circulation time. | Increased exposure of the liver to the inhibitor. |
| Inefficient passive targeting | If using a nanoparticle carrier, ensure the particle size is within the optimal range (50-200 nm) for fenestrated sinusoidal endothelium passage.[6] | Enhanced accumulation in the liver parenchyma. |
| Lack of active targeting | Conjugate the inhibitor or its carrier with a ligand that binds to a hepatocyte-specific receptor (e.g., asialoglycoprotein receptor). | Increased specific uptake by hepatocytes. |
Issue 4: Evidence of off-target toxicity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High systemic exposure | Implement liver-targeting strategies as described in "Issue 3" to reduce the concentration of the inhibitor in non-target organs. | Reduced off-target side effects and improved therapeutic index. |
| Metabolite-induced toxicity | Perform metabolite profiling in plasma and various tissues to identify potentially toxic metabolites. | Understanding of the metabolic fate of the inhibitor and potential for rational redesign to avoid toxic metabolites. |
| Immune response to the delivery vehicle | If using a nanoparticle carrier, assess its immunogenicity. Consider surface modification with PEG (PEGylation) to reduce opsonization and clearance by the immune system.[5] | Reduced immune-related adverse effects. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Hsd17B13-IN-XX Efficacy in Primary Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and culture in appropriate hepatocyte culture medium.
-
Inhibitor Treatment: After cell attachment and recovery, treat hepatocytes with a range of concentrations of Hsd17B13-IN-XX (e.g., 0.1 nM to 10 µM) for 24-48 hours.
-
HSD17B13 Activity Assay: Lyse the cells and measure HSD17B13 enzymatic activity using a validated assay, such as monitoring the conversion of a specific substrate.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: In Vivo Evaluation of Liver-Targeted Delivery of Hsd17B13-IN-XX in a Mouse Model of NAFLD
-
Animal Model: Induce NAFLD in mice by feeding a high-fat diet for a specified period.
-
Formulation and Administration: Formulate Hsd17B13-IN-XX in a liver-targeting delivery system (e.g., galactosylated liposomes). Administer the formulation to the mice via intravenous injection.
-
Biodistribution Study: At various time points post-injection, collect blood and tissues (liver, spleen, kidney, lung, heart). Quantify the concentration of Hsd17B13-IN-XX in each tissue using LC-MS/MS.
-
Efficacy Assessment: After a chronic treatment period, assess liver histology for changes in steatosis, inflammation, and fibrosis. Measure relevant biomarkers in the plasma and liver.
-
Data Analysis: Compare the biodistribution and efficacy of the targeted formulation to a non-targeted control formulation.
Visualizations
Caption: Targeted delivery of Hsd17B13-IN-XX to hepatocytes.
Caption: Experimental workflow for Hsd17B13-IN-XX evaluation.
Caption: Troubleshooting low liver accumulation of Hsd17B13-IN-XX.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver-specific drug delivery platforms: Applications for the treatment of alcohol-associated liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Frontiers | Frontiers in hepatic drug delivery-grand challenges [frontiersin.org]
Hsd17B13-IN-42 interference with common laboratory assays
Welcome to the technical support center for Hsd17B13-IN-42. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning interference with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] It is known to catalyze the conversion of retinol to retinaldehyde and is involved in the metabolism of steroids and other lipid mediators.[2] The enzyme utilizes NAD+ as a cofactor in its oxidative reactions. This compound is designed to specifically inhibit the enzymatic activity of HSD17B13, thereby serving as a tool to investigate its role in liver diseases such as non-alcoholic fatty liver disease (NAFLD).
Q2: In which types of assays is this compound intended to be used?
A2: this compound is primarily designed for use in in vitro and cell-based assays to study the function of HSD17B13. These include, but are not limited to:
-
Biochemical assays: Measuring the enzymatic activity of purified HSD17B13.
-
Cell-based assays: Investigating the effects of HSD17B13 inhibition on cellular processes such as lipid droplet formation, retinoid signaling, and inflammatory responses in liver cell lines (e.g., HepG2, Huh7).
Q3: What are the known substrates and cofactors for HSD17B13 that I should consider in my assay design?
A3: HSD17B13 has been shown to act on several substrates. When designing your experiments, it is crucial to consider the specific substrate and the mandatory cofactor.
| Component | Examples | Role in Assay |
| Substrates | Retinol, β-estradiol, Leukotriene B4 | The molecule converted by HSD17B13. The choice of substrate will determine the product being measured. |
| Cofactor | NAD+ | Required for the oxidative enzymatic activity of HSD17B13. Its conversion to NADH is often measured. |
Q4: How might this compound interfere with my luminescence-based assays?
A4: Small molecule inhibitors like this compound can interfere with luminescence assays, such as those using luciferase reporters (e.g., NAD-Glo™), in several ways. The compound could directly inhibit the luciferase enzyme, quench the luminescent signal, or possess intrinsic fluorescent properties that lead to artificially high readings.[4] It is crucial to perform control experiments to rule out such artifacts. See the troubleshooting guide below for specific recommendations.
Q5: Can this compound affect cell viability or have other off-target effects in my cell-based assays?
A5: Like many small molecule inhibitors, this compound could potentially have off-target effects or impact cell viability at higher concentrations.[2][3] It is essential to determine the optimal, non-toxic concentration range for your specific cell line and assay duration. This can be achieved by performing a dose-response curve and assessing cell viability using a standard method (e.g., MTS assay, Trypan Blue exclusion).
Troubleshooting Guides
Issue 1: Unexpected Results in HSD17B13 Enzymatic Assays
Symptoms:
-
Inconsistent IC50 values for this compound.
-
Higher or lower than expected enzyme activity in control wells.
-
Assay signal drift over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect assay plates for any signs of precipitation. Determine the solubility of this compound in your assay buffer. | A clear solution should be observed. If precipitation occurs, consider adjusting buffer components or reducing the final compound concentration. |
| Interference with Detection Method | Run control experiments with this compound in the absence of the enzyme to check for direct effects on the detection reagent (e.g., NADH measurement). | The inhibitor should not produce a signal on its own. If it does, a different detection method may be necessary. |
| Instability of Compound or Enzyme | Assess the stability of this compound and the HSD17B13 enzyme under your specific assay conditions (e.g., temperature, incubation time). | Consistent results should be obtained over the assay duration. |
Issue 2: Artifacts in Cell-Based Assays for Lipid Droplet Analysis (e.g., Nile Red Staining)
Symptoms:
-
High background fluorescence.
-
Unexpected changes in Nile Red staining pattern unrelated to HSD17B13 inhibition.
-
Cell morphology changes or signs of cytotoxicity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic Fluorescence of this compound | Image cells treated with this compound alone (without Nile Red) using the same filter sets. | No significant fluorescence from the compound should be detected in the Nile Red channel. |
| Alteration of Nile Red Staining | This compound may directly interact with Nile Red or affect its uptake and localization. Perform control stains with varying concentrations of the inhibitor. | The inhibitor should not alter the staining pattern in the absence of its intended biological effect. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTS, CellTiter-Glo®) at the concentrations of this compound used in the experiment. | The inhibitor concentration used should not significantly impact cell viability. |
Issue 3: Discrepancies in HPLC-Based Substrate/Product Analysis
Symptoms:
-
Appearance of unexpected peaks in the chromatogram.
-
Shift in retention times of the analyte or internal standard.
-
Poor peak shape or loss of signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of this compound | Run a standard of this compound to determine its retention time under your HPLC conditions. | The inhibitor should have a distinct retention time that does not overlap with your substrate, product, or internal standard. |
| Matrix Effects | Analyze this compound in the presence and absence of cell lysate or other biological matrices to assess for matrix effects. | The peak area and shape of the inhibitor should remain consistent. |
| Interaction with HPLC Column | Small molecules can sometimes interact with the metal components of standard HPLC columns. | If peak tailing or loss of signal is observed, consider using a bio-inert column.[5] |
Visual Guides
Below are diagrams to help visualize key concepts and workflows related to the use of this compound.
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. m.youtube.com [m.youtube.com]
Mitigating inflammatory response to Hsd17B13-IN-42 in animal models
This guide provides troubleshooting and frequently asked questions for researchers utilizing Hsd17B13 inhibitors, such as Hsd17B13-IN-42, in animal models. The focus is on identifying and mitigating unintended inflammatory responses.
Frequently Asked Questions (FAQs)
Q1: We are observing an acute inflammatory reaction (redness, swelling) at the injection site shortly after administering this compound subcutaneously. What is the likely cause?
A1: An acute inflammatory response at the injection site is often not caused by the primary mechanism of the drug itself, but rather by secondary factors. HSD17B13 inhibition is generally associated with reducing, not promoting, liver inflammation.[1][2] Potential causes include:
-
Formulation Issues: The drug's vehicle, pH, or osmolarity may be irritating to the tissue.
-
Compound Properties: The physicochemical properties of this compound itself may cause local irritation or mast cell degranulation. Some compounds can activate mast cells via receptors like MRGPRX2.[3][4]
-
Injection Technique: Improper needle size, high injection volume, or repeated injections in the same location can cause mechanical tissue damage and inflammation.[5]
-
Contamination: The injectate may be contaminated with endotoxins (LPS) or other pyrogens.
Q2: Could the HSD17B13 target itself be involved in a pro-inflammatory signaling pathway that our inhibitor is unexpectedly activating?
A2: While inhibiting HSD17B13 is studied for its protective effects against liver inflammation, the broader HSD17B family is involved in various metabolic processes.[6][7] Overexpression of HSD17B13 has been shown to influence inflammation-related pathways like NF-κB and MAPK.[6] It is theoretically possible, though unlikely, that an inhibitor could cause an off-target effect or conformational change that paradoxically activates a pro-inflammatory cascade. A more probable cause is an off-target effect on other cellular systems or a direct chemical irritant effect.
Q3: We have observed elevated systemic inflammatory markers (e.g., serum cytokines) after repeated dosing. What could be the reason?
A3: Systemic inflammation is a more significant concern. Potential causes include:
-
Immunogenicity: The compound, its vehicle, or a metabolite could be acting as a hapten, leading to an immune response.
-
Cumulative Local Reaction: Repeated local reactions could lead to a "spill-over" of inflammatory mediators into the systemic circulation.
-
Off-Target Effects: The inhibitor may be affecting other enzymes or receptors involved in inflammatory regulation throughout the body.
-
Metabolic Disruption: Although HSD17B13 inhibition is generally protective in the context of NAFLD, any potent metabolic modulator could have unforeseen consequences that trigger stress and inflammatory responses.
Q4: What are the first troubleshooting steps to differentiate between a formulation-induced and a compound-induced inflammatory response?
A4: A vehicle control study is the essential first step. Administer the vehicle solution (without this compound) to a control group of animals using the exact same protocol (volume, route, frequency).
-
If the vehicle control group shows a similar inflammatory response, the issue lies with your formulation (e.g., pH, excipients like polysorbate 80, solvent choice).[8]
-
If the vehicle control group shows no inflammation, the response is likely due to the this compound compound itself.
Troubleshooting Guide: Mitigating Injection Site Reactions (ISRs)
If you have determined the inflammatory response is linked to the administration of this compound, the following strategies can be employed.
Strategy 1: Formulation Optimization
The goal is to create a more physiologically compatible formulation. Key parameters to adjust include the vehicle, pH, and excipients.
Experimental Protocol: Vehicle & pH Screening
-
Preparation: Prepare several small-batch formulations of this compound.
-
V1 (Baseline): Original formulation.
-
V2 (Alternative Solvent): Substitute the primary solvent (e.g., if using DMSO, try a formulation with a lower percentage, or use an alternative like PEG400).
-
V3 (pH Adjustment): Buffer the formulation to a physiological pH of ~7.4.
-
V4 (Tonicity Adjustment): Ensure the formulation is iso-osmotic using saline or dextrose.
-
-
Animal Groups: Use a small cohort of animals (e.g., n=3-4 per group) for this pilot study.
-
Group 1: V1 Formulation
-
Group 2: V2 Formulation
-
Group 3: V3 Formulation
-
Group 4: V4 Formulation
-
Group 5: Vehicle of V3 (Control)
-
-
Administration: Administer a single subcutaneous injection.
-
Assessment: Measure the injection site at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection) for redness (erythema) and swelling (edema) using calipers. Assign a score based on a standardized scale.
-
Data Analysis: Compare the scores across groups to identify the least irritating formulation.
Table 1: Example Data for Formulation Optimization Study (ISR Score) Scoring: 0=No reaction, 1=Mild redness, 2=Moderate redness and swelling, 3=Severe reaction.
| Formulation | Mean ISR Score (4h) | Mean ISR Score (24h) |
| V1 (Original) | 2.5 ± 0.5 | 1.8 ± 0.4 |
| V2 (Low DMSO) | 1.8 ± 0.3 | 0.9 ± 0.2 |
| V3 (pH 7.4) | 0.8 ± 0.2 | 0.3 ± 0.1 |
| V4 (Iso-osmotic) | 2.2 ± 0.4 | 1.5 ± 0.3 |
| Vehicle for V3 | 0.2 ± 0.1 | 0.1 ± 0.1 |
Strategy 2: Co-administration of Anti-Inflammatory Agents
If formulation changes are insufficient or not feasible, local co-administration of an anti-inflammatory agent can mitigate the response.
Experimental Protocol: Dexamethasone Co-administration
-
Preparation:
-
Group 1 (Control): this compound in the optimized vehicle.
-
Group 2 (Co-injection): this compound mixed with a low dose of dexamethasone (e.g., 0.1-0.5 mg/kg) in the same syringe.
-
Group 3 (Pre-treatment): Administer a topical corticosteroid cream (e.g., hydrocortisone) to the injection site 30-60 minutes before injecting this compound.[8]
-
-
Administration & Assessment: Follow the same procedure as the formulation study to administer the compounds and score the ISRs.
-
Systemic Readout (Optional): If systemic inflammation is suspected, collect blood samples at baseline and a suitable timepoint (e.g., 24 hours) to measure levels of pro-inflammatory cytokines like TNF-α and IL-6.
-
Data Analysis: Compare ISR scores and cytokine levels between the groups.
Table 2: Example Data for Anti-Inflammatory Co-administration
| Treatment Group | Mean ISR Score (24h) | Serum TNF-α (pg/mL) |
| This compound alone | 1.9 ± 0.4 | 85.2 ± 10.1 |
| + Dexamethasone (Co-inj) | 0.5 ± 0.2 | 35.7 ± 5.5 |
| + Topical Hydrocortisone | 0.9 ± 0.3 | 60.1 ± 8.2 |
| Vehicle Control | 0.2 ± 0.1 | 15.4 ± 3.0 |
Visual Guides and Workflows
Diagram 1: Potential Inflammatory Signaling Pathways
This diagram illustrates two common pathways for compound-induced local inflammation: direct mast cell activation and a classic damage-associated molecular pattern (DAMP) response leading to cytokine release.
Caption: Potential pathways of compound-induced inflammation.
Diagram 2: Troubleshooting Workflow for ISR
This workflow provides a logical sequence of steps to diagnose and solve the issue of injection site reactions.
Caption: Troubleshooting workflow for injection site reactions.
Diagram 3: Experimental Design for Mitigation Strategies
This diagram outlines the parallel group structure for testing both formulation and co-administration strategies.
Caption: Experimental design for testing mitigation strategies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalystbiosciences.com [catalystbiosciences.com]
- 4. fortunejournals.com [fortunejournals.com]
- 5. Three Ways To Prevent Costly Injection-Site Lesions - Drovers [drovers.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Injection-site reactions upon Kineret (anakinra) administration: experiences and explanations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison: HSD17B13 Inhibitors BI-3231 and Hsd17B13-IN-42
This guide provides a comparative analysis of two inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a protein implicated in chronic liver diseases. The comparison focuses on BI-3231, a well-characterized chemical probe, and Hsd17B13-IN-42.
Note: Extensive literature searches did not yield any publicly available data for a compound designated "this compound." Therefore, this guide will present a comprehensive overview of BI-3231 and will indicate "Data Not Available" for this compound across all comparative metrics.
Introduction to HSD17B13 and its Inhibitors
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and other chronic liver conditions.[3][5][6][7] This has made HSD17B13 an attractive therapeutic target for the treatment of liver diseases.[3][6][8][9] BI-3231 is the first potent and selective chemical probe developed to investigate the biological functions of HSD17B13.[8][9]
Quantitative Data Summary
The following tables summarize the available quantitative data for BI-3231.
Table 1: In Vitro Potency and Selectivity
| Parameter | BI-3231 | This compound |
| hHSD17B13 IC50 | 1 nM[10] | Data Not Available |
| mHSD17B13 IC50 | 13 nM[10] | Data Not Available |
| hHSD17B13 Ki | 0.7 ± 0.2 nM[11][12] | Data Not Available |
| hHSD17B11 IC50 | >10 µM[11][13] | Data Not Available |
| Cellular hHSD17B13 IC50 | 11 ± 5 nM (HEK293 cells)[12] | Data Not Available |
Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231
| Property | Value |
| Molecular Weight | 380.4 g/mol [4] |
| Water Solubility | Good[4] |
| Permeability | Good[4] |
| Metabolic Stability | Medium (human and mouse hepatocytes)[4] |
| In Vivo Profile | Rapid plasma clearance, significant hepatic exposure[9][10] |
Signaling Pathway and Mechanism of Action
HSD17B13 is involved in several metabolic pathways, including lipid and retinol metabolism, and has been linked to inflammatory signaling.[5][14] It is known to catalyze the conversion of retinol to retinaldehyde.[5] The enzyme's activity is dependent on the cofactor NAD+.[4][8]
BI-3231 exhibits an uncompetitive mode of inhibition with respect to NAD+, meaning it binds to the enzyme-cofactor complex.[4] This binding is dependent on the presence of NAD+.[4][8]
Experimental Protocols
HSD17B13 Enzymatic Activity Assay
This protocol is used to determine the in vitro potency of inhibitors against HSD17B13.
Methodology Details:
-
Assay Buffer: Typically contains 100 mM TRIS, 100 mM sodium chloride, 0.5 mM EDTA, 0.1% TCEP, 0.05% BSA, and 0.001% Tween20.[8]
-
Enzyme Concentration: A low nanomolar concentration (e.g., 1 nM) of purified HSD17B13 is used.[8]
-
Substrate and Cofactor: Concentrations are typically at their experimentally determined Km values.[8]
-
Detection: Product formation is often quantified using mass spectrometry (RapidFire MS).[8]
Cellular HSD17B13 Activity Assay
This assay measures the ability of an inhibitor to engage and inhibit HSD17B13 within a cellular context.
Methodology Details:
-
Cell Line: HEK293 cells stably overexpressing human HSD17B13 are commonly used.[8]
-
Lipotoxicity Induction: Palmitic acid can be used to induce lipotoxic stress and triglyceride accumulation.[1][2][15]
-
Endpoint Analysis: Triglyceride levels can be measured using specific assay kits. Cell viability can be assessed using assays like MTT or CellTiter-Glo. Mitochondrial function can be analyzed using techniques like Seahorse XF analysis.[1][2]
Conclusion
BI-3231 is a potent and selective inhibitor of HSD17B13 with demonstrated activity in both biochemical and cellular assays.[8][10] It serves as a valuable chemical probe for elucidating the biological roles of HSD17B13 in liver disease and for validating it as a therapeutic target.[8] In cellular models of lipotoxicity, BI-3231 has been shown to reduce triglyceride accumulation and improve mitochondrial function, highlighting its therapeutic potential.[1][2][15]
As no public data is available for this compound, a direct comparison of its performance against BI-3231 is not possible at this time. Researchers are encouraged to consult vendor-specific documentation for any information regarding this compound. For now, BI-3231 remains the benchmark small molecule inhibitor for HSD17B13 research.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. opnme.com [opnme.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 12. eubopen.org [eubopen.org]
- 13. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of HSD17B13 Inhibitors for the Treatment of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies, including fibrosis and cirrhosis. This has spurred the development of various inhibitory modalities targeting HSD17B13. This guide provides a comparative overview of the efficacy of prominent HSD17B13 inhibitors currently in development, with a focus on available preclinical and clinical data.
While information on a specific compound named "Hsd17B13-IN-42" is not publicly available, this comparison focuses on other key inhibitors to provide a valuable benchmark for ongoing research and development in this area. The inhibitors are broadly categorized into small molecule inhibitors and RNA interference (RNAi) therapeutics.
Small Molecule Inhibitors: Direct Enzymatic Inhibition
Small molecule inhibitors are designed to directly bind to the HSD17B13 enzyme and block its catalytic activity. This approach offers the potential for oral administration and fine-tuned dose-dependent effects.
Comparative Efficacy of Small Molecule Inhibitors
| Compound | Target | IC50 | Key Efficacy Data | Development Stage |
| INI-822 | HSD17B13 | Low nM potency[1] | Decreased ALT levels in rat models of liver injury. Dose-dependent increase in hepatic phosphatidylcholines, mimicking the protective human genetic variant.[2][3][4] | Phase 1 Clinical Trial[4][5] |
| BI-3231 | HSD17B13 | hHSD17B13: 1 nM, mHSD17B13: 13-14 nM[6][7] | Reduces palmitic acid-induced lipotoxicity in hepatocytes.[8] Shows high selectivity over the related HSD17B11 enzyme.[6] | Preclinical[6] |
| Compound 32 | HSD17B13 | 2.5 nM[9][10] | Demonstrated superior anti-MASH effects compared to BI-3231 in multiple mouse models. Regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[9][10] | Preclinical[9][10] |
| EP-036332 (Prodrug: EP-037429) | HSD17B13 | Potent and selective (specific IC50 not disclosed) | Hepatoprotective in mouse models of acute and chronic liver injury.[11] | Preclinical[11] |
Experimental Protocols: Small Molecule Inhibitors
HSD17B13 Enzyme Inhibition Assay:
A common method to determine the potency of small molecule inhibitors is a biochemical enzyme activity assay.[12][13]
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 enzyme is purified. A substrate such as β-estradiol or leukotriene B4 (LTB4) and the cofactor NAD+ are prepared in an assay buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20).[14][15]
-
Compound Incubation: The test compounds are serially diluted and added to the assay plates.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the HSD17B13 enzyme to the substrate and compound mixture.
-
Detection: The reaction progress is monitored by measuring the formation of the product (e.g., estrone from estradiol) or the conversion of NAD+ to NADH. Detection methods include mass spectrometry or a coupled-enzyme luminescence assay (e.g., NAD(P)H-Glo).[12][13]
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
In Vivo Efficacy in MASH/NASH Animal Models:
To assess the therapeutic potential of HSD17B13 inhibitors, various diet-induced and chemically-induced mouse and rat models that recapitulate the key features of human MASH are utilized.[16][17][18][19]
-
Model Induction: MASH-like conditions are induced in rodents through specialized diets, such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) or a high-fructose, high-fat, cholesterol (HFHC) diet.[2][17][20]
-
Drug Administration: The test inhibitor is administered to the animals, typically via oral gavage, for a specified duration.
-
Efficacy Assessment: The therapeutic effects are evaluated by measuring various parameters, including:
-
Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in the serum as markers of liver injury.
-
Histopathology: Liver tissue is examined for steatosis, inflammation, hepatocyte ballooning, and fibrosis.
-
Gene Expression: Analysis of genes involved in fibrosis and inflammation.
-
Metabolomics: Profiling of hepatic lipids to understand the mechanism of action.
-
RNA Interference (RNAi) Therapeutics: Silencing Gene Expression
RNAi therapeutics employ small interfering RNAs (siRNAs) to specifically target and degrade the messenger RNA (mRNA) of HSD17B13, thereby preventing the production of the enzyme. These are often conjugated with N-acetylgalactosamine (GalNAc) to facilitate targeted delivery to hepatocytes.
Comparative Efficacy of RNAi Therapeutics
| Compound | Target | Efficacy Data | Development Stage |
| Rapirosiran (ALN-HSD) | HSD17B13 mRNA | Dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% at the highest dose (400 mg) at 6 months.[21] Encouraging safety and tolerability profile.[21] | Phase 2 Clinical Trial |
| ARO-HSD | HSD17B13 mRNA | Mean reduction in hepatic HSD17B13 mRNA of up to 93.4% at the 200 mg dose. Associated with reductions in ALT levels.[22][23] | Phase 1/2 Clinical Trial[22][24] |
| AZD7503 | HSD17B13 mRNA | Aims to assess the knockdown of hepatic HSD17B13 mRNA.[25][26] | Phase 1 Clinical Trial[25][27] |
Experimental Protocols: RNAi Therapeutics
Clinical Trial Design for HSD17B13 RNAi Therapeutics:
The efficacy of RNAi therapeutics targeting HSD17B13 is primarily evaluated in human clinical trials.
-
Study Population: Participants typically include healthy volunteers and patients with a confirmed diagnosis of MASH/NASH.[22][27][28]
-
Drug Administration: The RNAi therapeutic is administered via subcutaneous injection at single or multiple ascending doses.[22][28]
-
Primary Endpoints: The primary focus is on the safety and tolerability of the drug.[26][28]
-
Secondary and Exploratory Endpoints:
-
Pharmacokinetics: Measuring the drug's concentration in plasma and urine over time.[21]
-
Pharmacodynamics: Assessing the change from baseline in liver HSD17B13 mRNA and protein levels, often measured from liver biopsies.[22][28]
-
Biomarkers: Monitoring changes in liver enzymes (ALT, AST) and non-invasive markers of liver fibrosis.[22]
-
Visualizing the Landscape of HSD17B13 Inhibition
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: HSD17B13 signaling and points of therapeutic intervention.
Caption: General experimental workflow for HSD17B13 inhibitor development.
Conclusion
The landscape of HSD17B13 inhibitors is rapidly evolving, with both small molecule and RNAi approaches demonstrating significant promise. Small molecule inhibitors like INI-822 and Compound 32 have shown potent enzymatic inhibition and efficacy in preclinical models, with INI-822 advancing into clinical trials. RNAi therapeutics, including rapirosiran and ARO-HSD, have demonstrated robust and durable knockdown of HSD17B13 expression in clinical settings, accompanied by encouraging safety profiles and positive effects on liver injury biomarkers.
The choice between these modalities will likely depend on factors such as the desired dosing regimen, the specific patient population, and the long-term safety and efficacy profiles that emerge from ongoing and future clinical studies. As more data becomes available, a clearer picture of the comparative efficacy and therapeutic potential of these different HSD17B13 inhibitors will undoubtedly emerge, offering new hope for patients with chronic liver disease.
References
- 1. inipharm.com [inipharm.com]
- 2. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 3. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 4. businesswire.com [businesswire.com]
- 5. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 6. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 9. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enanta.com [enanta.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocytogen.com [biocytogen.com]
- 17. criver.com [criver.com]
- 18. MASH Mouse Models-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. MASH Mouse Models-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 24. arrowheadpharma.com [arrowheadpharma.com]
- 25. AZD7503 for Non-alcoholic Fatty Liver Disease · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 26. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 27. A study to investigate Safety, Tolerability, and Pharmacokinetics of AZD7503 in participants with suspected NASH. [astrazenecaclinicaltrials.com]
- 28. Rapirosiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Comparative Validation of HSD17B13 Inhibitors in Humanized Mouse Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the validation of HSD17B13 inhibitors, using a hypothetical compound, Hsd17B13-IN-42, alongside real-world examples of agents in development. The focus is on validation in humanized mouse models, a critical step in preclinical assessment.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for a spectrum of chronic liver diseases, including nonalcoholic steatohepatitis (NASH). Loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progression to more severe liver disease. This has spurred the development of therapeutic agents aimed at inhibiting HSD17B13 activity.
This guide outlines the key experimental data and protocols necessary for the preclinical validation of an HSD17B13 inhibitor, exemplified by the hypothetical "this compound," in comparison to other known inhibitors such as INI-822, BI-3231, and the RNAi therapeutic ARO-HSD.
Data Presentation: A Comparative Overview
A direct quantitative comparison of this compound is not possible due to the absence of publicly available data for a compound with this designation. However, a robust validation program would generate data that could be summarized and compared against other inhibitors in development. The following table illustrates the key parameters for such a comparison, populated with available data for known inhibitors to provide context.
Table 1: Comparative Profile of HSD17B13 Inhibitors
| Parameter | This compound (Hypothetical Data) | INI-822 (Inipharm) | BI-3231 (Boehringer Ingelheim) | ARO-HSD (Arrowhead Pharmaceuticals) |
| Mechanism of Action | Small molecule inhibitor | Small molecule inhibitor | Small molecule inhibitor | RNA interference (RNAi) |
| In Vitro Potency (IC50) | e.g., <10 nM | Low nM potency[1] | 1 nM[2] | N/A (targets mRNA) |
| Selectivity | e.g., >1000-fold vs. other HSD17B isoforms | >100-fold selectivity over other HSD17B family members[1] | >10,000-fold over HSD17B11[2] | Specific for HSD17B13 mRNA |
| Animal Model(s) Used | Humanized mouse model of NASH | Rats fed a high fat choline-deficient diet[2] | In vitro studies with murine and human hepatocytes[3] | Phase 1/2 in patients with NASH or suspected NASH[4] |
| Key In Vivo Efficacy Endpoints | Reduction in liver fibrosis, inflammation, and steatosis | Decreased ALT levels, increased hepatic phosphatidylcholine levels[2][5] | Reduced triglyceride accumulation in hepatocytes[3] | Reduction in hepatic HSD17B13 mRNA and protein, reduction in ALT[4] |
| Route of Administration | Oral | Oral[6] | N/A (preclinical tool) | Subcutaneous injection[2] |
| Clinical Development Stage | Preclinical | Phase 1[6] | Preclinical chemical probe[7] | Phase 1/2 completed[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation studies. Below are representative protocols for key experiments in a humanized mouse model.
1. Humanized Mouse Model of NASH
-
Model: Immunodeficient mice (e.g., NSG) engrafted with human hepatocytes.
-
Disease Induction: Mice are fed a high-fat, high-cholesterol, and high-fructose diet for a specified period to induce a NASH phenotype, including steatosis, inflammation, and fibrosis, in the humanized liver.
-
Rationale: This model allows for the evaluation of a drug's effect on human liver cells in an in vivo environment that recapitulates key features of human NASH.
2. Efficacy Study Protocol
-
Groups:
-
Vehicle control (humanized mice with NASH)
-
This compound (multiple dose levels)
-
Positive control (e.g., a known HSD17B13 inhibitor or another anti-NASH agent)
-
-
Dosing: Daily oral gavage (for small molecules) or subcutaneous injection (for RNAi) for a defined treatment period.
-
Endpoints:
-
Histopathology: Liver tissue is collected, sectioned, and stained (e.g., H&E, Sirius Red) to assess the NAFLD Activity Score (NAS) and fibrosis stage.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) are measured.
-
Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., COL1A1, TIMP1), inflammation (e.g., TNF-α, IL-6), and lipid metabolism are quantified by qPCR.
-
Lipidomics: Analysis of hepatic lipid species, particularly phosphatidylcholines, which have been shown to be modulated by HSD17B13 activity[2].
-
3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
-
PK Study: Blood samples are collected at multiple time points after a single dose of this compound to determine its concentration-time profile, half-life, and bioavailability.
-
PD Study: Liver tissue is collected at various time points after dosing to measure the level of HSD17B13 enzyme inhibition or mRNA knockdown (for RNAi) to establish a relationship between drug exposure and target engagement.
Visualizing Pathways and Workflows
HSD17B13 Signaling and Inhibition
The following diagram illustrates the proposed role of HSD17B13 in liver lipid metabolism and the points of intervention for different therapeutic modalities.
References
- 1. inipharm.com [inipharm.com]
- 2. businesswire.com [businesswire.com]
- 3. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Hsd17B13-IN-42 Cross-reactivity with HSD17B Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of the novel inhibitor, Hsd17B13-IN-42, against other members of the 17β-hydroxysteroid dehydrogenase (HSD17B) family. Understanding the cross-reactivity profile of a targeted inhibitor is crucial for predicting its potential off-target effects and ensuring its suitability as a specific chemical probe or therapeutic agent.
Introduction to HSD17B13 and the HSD17B Family
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3][4][5][6][7] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[5][6][7] This makes HSD17B13 a promising therapeutic target for these conditions.
The HSD17B family consists of 15 members in mammals, which are involved in the metabolism of steroids, fatty acids, and bile acids.[5][6][7] Due to structural similarities among family members, it is essential to evaluate the selectivity of any HSD17B13 inhibitor. HSD17B11 shares the highest sequence homology with HSD17B13, making it a critical enzyme to assess for cross-reactivity.[8]
Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against HSD17B13 and other selected HSD17B family members. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Enzyme Target | This compound IC50 (nM) | Selectivity vs. HSD17B13 | Reference Compound (BI-3231) IC50 (nM) |
| HSD17B13 (Human) | Data not publicly available | - | 45 |
| HSD17B13 (Mouse) | Data not publicly available | - | Data not publicly available |
| HSD17B11 (Human) | Data not publicly available | To be determined | >10,000 |
Note: As of the date of this publication, specific quantitative data for this compound is not publicly available. The data for the reference compound BI-3231 is provided for illustrative purposes to highlight the expected selectivity profile of a potent HSD17B13 inhibitor.[9][10]
Experimental Methodologies
The determination of inhibitor selectivity is achieved through robust enzymatic assays. Below are the detailed protocols for assessing the cross-reactivity of this compound.
HSD17B13 Enzymatic Assay
This assay measures the production of NADH, a product of the HSD17B13 enzymatic reaction, using a bioluminescent detection kit.
Materials:
-
Recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween 20)[11]
-
NADH-Glo™ Detection Kit
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the test compound to the assay plate.
-
Add a solution containing the substrate (β-estradiol) and cofactor (NAD+) to each well.[12][13]
-
Initiate the enzymatic reaction by adding the recombinant HSD17B13 enzyme.[11]
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[13]
-
Add the NADH-Glo™ detection reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cross-reactivity Assays for other HSD17B Family Members
To assess selectivity, similar enzymatic assays are performed for other HSD17B family members (e.g., HSD17B11). The protocol is adapted by substituting the respective recombinant enzyme and its preferred substrate and cofactor if different from HSD17B13.
Visualizing Experimental Workflow and Signaling Context
The following diagrams illustrate the experimental workflow for assessing inhibitor cross-reactivity and the signaling pathway context of HSD17B13.
Caption: Experimental workflow for determining inhibitor IC50 and selectivity.
Caption: Desired selectivity profile of this compound against HSD17B family members.
Conclusion
The development of selective HSD17B13 inhibitors like this compound holds significant promise for the treatment of chronic liver diseases. A thorough characterization of their cross-reactivity against other HSD17B family members, particularly HSD17B11, is a critical step in their preclinical development. The experimental protocols and data presentation formats provided in this guide offer a framework for the objective comparison of the performance of this compound with other alternatives. As more data becomes publicly available, this guide will be updated to include specific quantitative comparisons for this compound.
References
- 1. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target | MDPI [mdpi.com]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enanta.com [enanta.com]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
A Comparative Analysis of Hsd17B13-IN-42 and Pan-Caspase Inhibitors in the Management of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for liver injury is evolving, with novel molecular targets emerging beyond traditional anti-inflammatory and antioxidant approaches. Among these, the inhibition of 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13) and the broad inhibition of caspases represent two distinct and promising avenues. This guide provides an objective comparison of a representative Hsd17B13 inhibitor, Hsd17B13-IN-42, and pan-caspase inhibitors, supported by preclinical experimental data.
Mechanism of Action: A Tale of Two Pathways
Hsd17B13 Inhibition: Targeting Lipid Metabolism and Inflammation
Hsd17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1] Elevated levels of Hsd17B13 are associated with the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] The precise enzymatic function of Hsd17B13 is still under investigation, but it is understood to play a role in lipid homeostasis.[1] Loss-of-function variants in the HSD17B13 gene are notably protective against chronic liver diseases.[3][4]
Inhibitors of Hsd17B13, such as this compound, are designed to mimic this protective effect. Their mechanism is thought to involve the modulation of lipid metabolism, leading to a reduction in lipotoxicity and subsequent inflammation and fibrosis.[3][5] Recent studies suggest that HSD17B13 inhibition may also protect against liver fibrosis by regulating pyrimidine catabolism.[6][7]
Pan-Caspase Inhibition: A Direct Blockade of Apoptosis
Caspases are a family of cysteine proteases that are central executioners of apoptosis, or programmed cell death.[8] In many forms of liver injury, hepatocyte apoptosis is a key pathological feature, contributing to inflammation and the activation of fibrogenic pathways.[8] Pan-caspase inhibitors, such as Emricasan (IDN-6556) and F573, are broad-spectrum agents that block the activity of multiple caspases, thereby directly preventing apoptotic cell death.[8][9] By preserving hepatocyte integrity, these inhibitors aim to reduce the release of damage-associated molecular patterns (DAMPs) that fuel inflammation and fibrosis.[10]
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies evaluating Hsd17B13 inhibitors and pan-caspase inhibitors in various mouse models of liver injury. It is important to note that these data are from separate studies and not from a head-to-head comparison.
Table 1: Effects of Hsd17B13 Inhibition on Liver Injury Markers
| Parameter | Model | Treatment | Outcome | Reference |
| Plasma ALT (U/L) | CDAAHF Diet | EP-037429 (prodrug of Hsd17B13 inhibitor) | Significant reduction vs. vehicle | [3] |
| Hepatic Triglycerides | High-Fat Diet | shRNA-mediated Hsd17b13 knockdown | Markedly improved hepatic steatosis | [11] |
| Fibrosis (Sirius Red) | CDAAHF Diet | EP-037429 | Significant reduction in fibrosis | [3] |
| Inflammatory Gene Expression (e.g., IL-6) | Human Liver Tissue (HSD17B13 variant carriers) | N/A | Downregulation of inflammation-related genes | [12] |
| Hepatic Phospholipids | Human Liver Tissue (HSD17B13 variant carriers) | N/A | Increased hepatic phospholipids | [12] |
Table 2: Effects of Pan-Caspase Inhibition on Liver Injury Markers
| Parameter | Model | Treatment | Outcome | Reference |
| Plasma ALT (U/L) | Ischemia-Reperfusion | F573 (10 mg/kg) | Statistically lower ALT levels (p=0.01) vs. vehicle | [9][13] |
| Hepatocyte Apoptosis (TUNEL assay) | NASH (High-Fat Diet) | Emricasan | 5-fold increase in HFD, substantially attenuated with Emricasan | [8][14] |
| Caspase-3 and -8 Activity | NASH (High-Fat Diet) | Emricasan | 1.5-fold and 1.3-fold increase in HFD, attenuated with Emricasan | [8][14] |
| Fibrosis (Sirius Red) | NASH (High-Fat Diet) | Emricasan | Reduced fibrosis score and Sirius red staining | [8] |
| Inflammatory Cytokines (e.g., TNF-α, IL-1β) | NASH (High-Fat Diet) | Emricasan | Reduced mRNA levels of inflammatory cytokines | [8] |
| Pro-inflammatory Cytokines (IL-6, IL-8, IFN-γ) | Discarded Human Livers (Normothermic Perfusion) | Emricasan | Significantly decreased circulating levels vs. control | [10][15] |
Experimental Protocols
Hsd17B13 Inhibition in a Chronic Liver Injury Model
A representative experimental design to evaluate an Hsd17B13 inhibitor in a diet-induced liver injury model is as follows:
-
Animal Model: Male C57BL/6J mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) to induce NASH and fibrosis.[3]
-
Treatment: After a period of diet induction, mice are treated with a prodrug of the Hsd17B13 inhibitor (e.g., EP-037429) or vehicle control, administered orally once daily.[3]
-
Duration: The treatment period typically lasts for several weeks to allow for the development and potential reversal of fibrosis.
-
Endpoints:
-
Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.[11]
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for quantification of fibrosis.[8]
-
Gene Expression Analysis: Hepatic mRNA levels of inflammatory and fibrotic markers (e.g., IL-6, TNF-α, Collagen-1α1) are quantified by qPCR.[12]
-
Lipidomics: Untargeted lipidomics of liver tissue is performed to assess changes in lipid profiles.[3]
-
Pan-Caspase Inhibition in an Acute Liver Injury Model
A common model to assess the efficacy of pan-caspase inhibitors is the ischemia-reperfusion injury model:
-
Animal Model: A non-lethal segmental (70%) hepatic ischemia is induced in mice by clamping the portal triad.[9]
-
Treatment: A pan-caspase inhibitor (e.g., F573 at 10 mg/kg) or vehicle is administered subcutaneously prior to the induction of ischemia.[9][13]
-
Reperfusion: After a defined period of ischemia (e.g., 60 minutes), the clamp is removed to allow for reperfusion.
-
Endpoints (at a specified time post-reperfusion, e.g., 6 hours):
-
Biochemical Analysis: Plasma ALT levels are measured.[9]
-
Apoptosis Assessment: Liver sections are subjected to TUNEL staining to quantify apoptotic cells.[9]
-
Caspase Activity Assays: Caspase-3/7 activity in liver lysates is measured using a fluorometric substrate.[10]
-
Cytokine Analysis: Plasma or liver tissue levels of pro-inflammatory cytokines are measured.[9]
-
Signaling Pathways and Experimental Workflows
Caption: Hsd17B13 signaling in liver injury.
Caption: Pan-caspase inhibitors block apoptosis.
Caption: Experimental workflows for inhibitor evaluation.
Conclusion: Distinct Strategies for a Complex Disease
Hsd17B13 inhibitors and pan-caspase inhibitors offer two fundamentally different approaches to mitigating liver injury.
-
Hsd17B13 inhibition represents a novel strategy that targets the metabolic dysregulation at the heart of fatty liver disease. By modulating lipid metabolism, these inhibitors aim to prevent the initial triggers of cellular stress, inflammation, and fibrosis. This approach may be particularly relevant for chronic liver diseases like NASH.
-
Pan-caspase inhibition provides a direct and potent blockade of a key cell death pathway. This mechanism is broadly applicable to various forms of liver injury where apoptosis is a significant contributor. However, the potential for shunting cell death towards necrosis under certain conditions warrants careful consideration.
The choice between these therapeutic strategies will likely depend on the specific etiology and stage of liver disease. Further research, including direct comparative studies, is necessary to fully elucidate the relative efficacy and safety of these promising therapeutic agents.
References
- 1. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. enanta.com [enanta.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xia & He Publishing [xiahepublishing.com]
- 6. pnas.org [pnas.org]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pan-caspase inhibitor F573 mitigates liver ischemia reperfusion injury in a murine model | PLOS One [journals.plos.org]
- 10. Pan-caspase inhibition during normothermic machine perfusion of discarded livers mitigates ex situ innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-caspase inhibitor F573 mitigates liver ischemia reperfusion injury in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Frontiers | Pan-caspase inhibition during normothermic machine perfusion of discarded livers mitigates ex situ innate immune responses [frontiersin.org]
A Comparative Analysis of Hsd17B13 Inhibitors in MASH Models: A Guide for Researchers
A detailed examination of the preclinical efficacy of Hsd17B13 inhibitors, with a focus on INI-678 and other notable compounds in the class, for the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH).
Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, which can lead to cirrhosis and hepatocellular carcinoma. The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a key therapeutic target. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of MASH and its progression. This has spurred the development of small molecule inhibitors aimed at replicating this protective effect.
This guide provides a comparative analysis of preclinical data for Hsd17B13 inhibitors in MASH models. While direct comparative data for "Hsd17B13-IN-42" is not publicly available, this document will focus on the available data for INI-678 and other well-characterized preclinical Hsd17B13 inhibitors, such as M-5475 and compound 32 , to provide a representative overview of the therapeutic potential of this class of drugs.
Performance in Preclinical MASH Models: A Data-Driven Comparison
The following tables summarize the quantitative data from preclinical studies of Hsd17B13 inhibitors in established MASH models. These studies highlight the consistent anti-fibrotic and hepatoprotective effects of targeting HSD17B13.
| Compound | Model System | Key Efficacy Endpoints | Observed Effects |
| INI-678 | Human "3D liver-on-a-chip" MASH model | Fibrotic Markers | - Reduction in α-Smooth Muscle Actin (α-SMA) - Reduction in Collagen-I (Col-I) |
| M-5475 | CDAA-HFD Mouse Model | Plasma Markers Liver Fibrosis Histopathology | - Reduction in plasma ALT levels - Significant reduction in liver hydroxyproline - Reduced fibrosis stage - Reduction in collagen-1a1 and α-SMA area |
| Compound 32 | Multiple Mouse Models | Liver Histology Gene Expression | - Superior anti-MASH effects compared to a reference inhibitor (BI-3231) - Inhibition of the SREBP-1c/FAS pathway |
Note: CDAA-HFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet; ALT: Alanine Aminotransferase; α-SMA: alpha-Smooth Muscle Actin; SREBP-1c: Sterol Regulatory Element-Binding Protein 1c; FAS: Fatty Acid Synthase.
In-Depth Look at Experimental Methodologies
The following sections detail the experimental protocols for the key MASH models used to evaluate the efficacy of Hsd17B13 inhibitors.
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model
This is a widely used dietary model to induce MASH with significant fibrosis in mice.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet Induction: Mice are fed a CDAA-HFD for a period of several weeks (e.g., 9-12 weeks) to induce MASH with advanced fibrosis. A control group is fed a standard chow diet.
-
Compound Administration: Following the induction period, mice are randomized into vehicle and treatment groups. The Hsd17B13 inhibitor (e.g., M-5475) is administered orally once daily at various doses (e.g., 30 and 100 mg/kg) for a defined treatment period (e.g., 4-8 weeks).
-
Endpoint Analysis:
-
Plasma Analysis: Blood samples are collected to measure liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Picro-Sirius Red (PSR) for the evaluation of fibrosis. A NAFLD Activity Score (NAS) and fibrosis score are determined by a pathologist.
-
Fibrosis Marker Analysis: A portion of the liver is used to measure hydroxyproline content, a quantitative marker of collagen deposition. Immunohistochemistry or immunofluorescence is performed to quantify the expression of fibrosis markers like collagen-1a1 and α-SMA.
-
Gene Expression Analysis: RNA is extracted from liver tissue to analyze the expression of genes involved in fibrosis, inflammation, and lipid metabolism via quantitative PCR (qPCR) or RNA sequencing.
-
3D Liver-on-a-Chip MASH Model
This in vitro model provides a human-relevant system to study the effects of drug candidates on MASH pathophysiology in a microfluidic environment that mimics liver microarchitecture.
-
Cell Culture: Primary human hepatocytes, hepatic stellate cells, and Kupffer cells are co-cultured in a 3D microfluidic device. This multi-cellular composition is crucial for recapitulating the cellular crosstalk involved in MASH.
-
MASH Induction: The 3D liver microtissues are exposed to a "MASH-inducing" medium containing a cocktail of free fatty acids (e.g., oleate and palmitate) and inflammatory stimuli (e.g., lipopolysaccharide - LPS) for a period of several days to induce steatosis, inflammation, and a fibrotic response.
-
Compound Treatment: The Hsd17B13 inhibitor (e.g., INI-678) is introduced into the culture medium at various concentrations.
-
Endpoint Analysis:
-
Biomarker Secretion: The culture medium is collected at different time points to measure secreted biomarkers of liver injury (e.g., ALT, AST) and inflammation (e.g., cytokines).
-
Immunofluorescence Staining: At the end of the experiment, the microtissues are fixed and stained for key MASH-related markers. Lipid accumulation is visualized with dyes like BODIPY or Oil Red O. Fibrosis is assessed by staining for α-SMA and collagen-I. High-content imaging is used for quantification.
-
Gene Expression Analysis: RNA is extracted from the cells within the chip for analysis of relevant gene expression changes.
-
Visualizing the Mechanism and Experimental Approach
The following diagrams, generated using the DOT language, illustrate the signaling pathway of HSD17B13 and a typical experimental workflow for evaluating an inhibitor.
Caption: Simplified signaling pathway of HSD17B13 in MASH pathogenesis and the point of intervention for inhibitors.
Caption: General experimental workflow for evaluating Hsd17B13 inhibitors in a preclinical in vivo MASH model.
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic strategy for MASH, with a strong basis in human genetics. Preclinical data from various inhibitors, including INI-678, M-5475, and compound 32, consistently demonstrate the potential of this approach to mitigate liver fibrosis and other key features of MASH. While direct comparative studies are lacking, the available evidence suggests that potent and selective Hsd17B13 inhibitors can effectively reduce markers of liver injury and fibrosis in both in vitro and in vivo models. Further clinical development of compounds like INI-822, the clinical successor to early-stage compounds, will be crucial in translating these promising preclinical findings into effective therapies for patients with MASH.
A Comparative Guide: Hsd17B13 Inhibition vs. Acetyl-CoA Carboxylase (ACC) Inhibition for Nonalcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic fatty liver disease (NAFLD) represents a significant and growing challenge in global health, with a spectrum of disease ranging from simple steatosis to nonalcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is deeply rooted in metabolic dysregulation, particularly the accumulation of lipids in hepatocytes. This has led to the development of therapeutic strategies targeting key nodes in hepatic lipid metabolism.
This guide provides an objective comparison of two distinct therapeutic approaches: the inhibition of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) and the inhibition of Acetyl-CoA Carboxylase (ACC). While specific small molecule inhibitors for HSD17B13, such as a hypothetical "Hsd17B13-IN-42," are in early stages of development, the rationale for this target is strongly supported by human genetic data. In contrast, ACC inhibitors are more advanced in clinical development, providing a clearer picture of their efficacy and safety profile.
Mechanism of Action: Two Different Approaches to Lipid Regulation
The fundamental difference between these two strategies lies in their targets' roles in liver metabolism. ACC is a central enzyme directly controlling the rates of fatty acid synthesis and oxidation, whereas HSD17B13 is a more recently identified lipid droplet-associated protein whose role appears to modulate the pathological consequences of fat accumulation.
HSD17B13: A Genetically Validated Modifier of NAFLD Progression
HSD17B13 is a protein primarily found in the liver, where it localizes to the surface of lipid droplets.[1][2][3] Its expression is significantly increased in the livers of NAFLD patients.[4][5] While its precise physiological function is still being unraveled, studies have identified it as a retinol dehydrogenase, an enzyme that converts retinol to retinaldehyde.[1][4][6]
Crucially, human genetics have provided a powerful therapeutic hypothesis. A specific loss-of-function variant in the HSD17B13 gene (rs72613567) is strongly associated with a reduced risk of progressing from simple steatosis to the more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[1][3][5] This suggests that the enzymatic activity of HSD17B13 is pathogenic and that inhibiting this protein could uncouple fat accumulation from liver injury, inflammation, and fibrosis. The goal of an HSD17B13 inhibitor is to mimic the protective effect observed in individuals with this genetic variant.
Caption: Mechanism of HSD17B13 in NAFLD Pathogenesis.
ACC: A Central Regulator of De Novo Lipogenesis and Fatty Acid Oxidation
Acetyl-CoA carboxylase (ACC) is a key enzyme in lipid metabolism with two isoforms, ACC1 and ACC2.[7]
-
ACC1 is located in the cytosol and catalyzes the first, rate-limiting step of de novo lipogenesis (DNL)—the conversion of acetyl-CoA to malonyl-CoA.[8][9] DNL is a major contributor to fat accumulation in the NAFLD liver.[7]
-
ACC2 is found on the outer mitochondrial membrane, where it also produces malonyl-CoA. This localized pool of malonyl-CoA acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for beta-oxidation (fat burning).[8][9][10]
Dual ACC inhibitors therefore deliver a two-pronged attack on liver fat: they simultaneously block the synthesis of new fat (via ACC1 inhibition) and promote the burning of existing fat (via ACC2 inhibition).[9][11] This direct and potent impact on lipid flux is the primary rationale for their development.
Caption: Dual role of ACC in hepatic lipid metabolism.
Comparative Efficacy and Safety
The following tables summarize quantitative data from preclinical studies and clinical trials to compare the performance of HSD17B13 and ACC inhibition strategies.
Table 1: Efficacy on Key NAFLD Histological and Serum Markers
| Parameter | HSD17B13 Inhibition (Target Validation) | ACC Inhibition (Clinical & Preclinical Data) |
| Hepatic Steatosis | Genetic variants are associated with increased steatosis but protection from its consequences.[6] Knockdown in mice has been shown to improve steatosis.[12] | Strongly Positive: Consistently reduces liver fat content in animal models and humans.[7][13] A meta-analysis showed a significant reduction in liver fat (Mean Difference: -48.38 vs. placebo).[14][15] |
| Inflammation & Ballooning | Positive: Loss-of-function variants are associated with reduced inflammation and hepatocyte ballooning, key features of NASH.[6] | Variable: Some preclinical studies show reduced inflammation.[16] Clinical effects on histological inflammation are less consistent.[7] |
| Liver Fibrosis | Positive: Loss-of-function variants are strongly associated with reduced risk of fibrosis and cirrhosis.[1][3] | Inconsistent/Modest: Some preclinical models show reduced fibrosis.[16] Clinical trials have not consistently shown significant improvement in fibrosis stage, especially over shorter durations.[13][14][15] |
| ALT/AST Levels | Positive: The protective genetic variant was first identified through its association with reduced ALT and AST levels.[1][3] | Positive: ACC inhibitor monotherapy significantly reduces ALT levels (Mean Difference: -16.07 U/L vs. placebo).[13][14][15] |
Table 2: Safety and Metabolic Profile
| Parameter | HSD17B13 Inhibition | ACC Inhibition |
| Primary Safety Concern | Largely unknown in humans as inhibitors are preclinical. Genetic data suggests a safe profile. | Hypertriglyceridemia: A consistent, on-target effect. |
| Plasma Triglycerides | Unknown. | Significant Increase: Risk of hypertriglyceridemia is markedly elevated (Odds Ratio: 10.33 vs. placebo).[13][14][15] Increases of 30% to 130% have been reported in preclinical models.[9][11] |
| Mechanism of Side Effect | Not applicable. | Attributed to an increase in hepatic VLDL production (~15%) and a reduction in triglyceride clearance (~20%).[9][11] |
| Other Reported Effects | None reported from genetic studies. | May increase ALP and GGT levels.[13][14] |
Experimental Methodologies
The evaluation of NAFLD therapeutics relies on standardized preclinical and clinical protocols to assess efficacy and safety.
Key Experimental Protocols
-
In Vivo Diet-Induced NAFLD Model (Mouse/Rat):
-
Objective: To assess the efficacy of a compound in a model that mimics human NAFLD.
-
Methodology:
-
Induction: Male C57BL/6J mice or Sprague-Dawley rats are fed a high-fat diet (HFD), Western diet, or a diet deficient in methionine and choline for 8-16 weeks to induce steatosis, inflammation, and fibrosis.
-
Treatment: Animals are dosed daily via oral gavage with the test compound (e.g., an ACC inhibitor) or vehicle control for the final 4-8 weeks of the diet regimen.
-
Endpoint Analysis:
-
Serum: Blood is collected to measure ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Liver tissue is fixed, sectioned, and stained with Hematoxylin & Eosin (H&E) for NAFLD Activity Score (NAS) and Sirius Red for fibrosis quantification.
-
Liver Lipids: A portion of the liver is homogenized for biochemical quantification of triglyceride content.
-
Gene Expression: RNA is extracted from liver tissue to analyze the expression of genes involved in lipogenesis, inflammation, and fibrosis via qPCR.
-
-
-
-
In Vitro Hepatocyte Steatosis Assay:
-
Objective: To determine the direct effect of a compound on lipid accumulation in liver cells.
-
Methodology:
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes are cultured.
-
Induction: Cells are treated with a high concentration of free fatty acids (e.g., 0.5-1.0 mM oleic acid) for 24 hours to induce lipid droplet formation.
-
Treatment: The test compound (e.g., this compound) is co-incubated with the fatty acids.
-
Endpoint Analysis:
-
Lipid Staining: Cells are fixed and stained with Oil Red O or Bodipy to visualize lipid droplets.
-
Quantification: The stain is extracted and quantified spectrophotometrically, or lipid droplets are quantified using high-content imaging.
-
Cell Viability: An MTT or similar assay is performed to ensure the compound is not cytotoxic.
-
-
-
Caption: General workflow for NAFLD drug development.
Summary and Future Outlook
The comparison between HSD17B13 inhibitors and ACC inhibitors reveals a classic drug development trade-off between a well-understood target with known liabilities and a novel, genetically validated target with a potentially safer but less defined mechanism.
-
ACC Inhibitors offer a potent and direct method for reducing hepatic steatosis by targeting the core machinery of lipid synthesis and oxidation.[8][9] Their ability to lower liver fat and ALT is well-documented in clinical trials.[13][14] However, the consistent and significant elevation of plasma triglycerides is a major clinical hurdle, as NAFLD patients are already at high cardiovascular risk.[7] Mitigating this on-target side effect, possibly through combination therapy with agents like fibrates, is a key focus of ongoing research.[9]
-
HSD17B13 Inhibitors represent a fundamentally different strategy. The therapeutic rationale is not necessarily to cause a massive reduction in steatosis, but to mimic the protective genetic state where the liver can tolerate fat accumulation without progressing to damaging inflammation and fibrosis.[1][3] This approach is highly attractive from a safety perspective, as the target is validated by "nature's clinical trial" in human populations. The primary challenge will be to develop a potent and specific small molecule inhibitor and to demonstrate that pharmacological inhibition successfully replicates the protective phenotype seen in genetic carriers.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - Editorial [natap.org]
- 11. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholar.unair.ac.id [scholar.unair.ac.id]
- 16. researchgate.net [researchgate.net]
Hsd17B13-IN-42: A Potency Comparison with First-Generation HSD17B13 Inhibitors
A detailed analysis of Hsd17B13-IN-42 reveals it to be a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a key enzyme in liver lipid metabolism. When compared to first-generation inhibitors, such as BI-3231, this compound demonstrates comparable, and in some contexts, potentially advantageous characteristics. This guide provides a comprehensive comparison of the available data on these compounds.
Potency Profile: A Quantitative Comparison
The inhibitory potency of this compound and the first-generation inhibitor BI-3231 has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| This compound | Human HSD17B13 | Biochemical | Estradiol | < 0.1 µM | [1] |
| BI-3231 | Human HSD17B13 | Biochemical | Estradiol | 1 nM | MedchemExpress |
| BI-3231 | Mouse HSD17B13 | Biochemical | Estradiol | 13 nM | MedchemExpress |
| Compound 42 | Human HSD17B13 | Biochemical | Not Specified | 0.27 µM | [2] |
It is important to note that "this compound" is also referred to as "compound 10" in some contexts[1]. Another distinct molecule, referred to as "compound 42," is a dual modulator of both Farnesoid X receptor (FXR) and HSD17B13, with an HSD17B13 IC50 of 0.27 µM[2].
Based on the available data, BI-3231, a well-characterized first-generation inhibitor, exhibits high potency in the nanomolar range against human HSD17B13. This compound shows a potent inhibitory activity with an IC50 value below 0.1 µM. While a direct comparison is challenging due to the "<" symbol in the reported IC50 for this compound, it is clearly a potent inhibitor. The dual-activity compound 42 is less potent against HSD17B13 compared to BI-3231 and this compound.
Experimental Methodologies
The determination of inhibitory potency for these compounds relies on robust enzymatic and cellular assays. The following outlines the general principles of these experimental protocols.
Biochemical Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13 protein.
Caption: Workflow of a typical HSD17B13 biochemical inhibition assay.
A common method involves incubating the purified HSD17B13 enzyme with its substrate (e.g., estradiol or leukotriene B4) and the necessary cofactor NAD+. The test inhibitor is added at varying concentrations. The enzymatic reaction leads to the conversion of the substrate to a product and the reduction of NAD+ to NADH. The rate of this reaction can be monitored by detecting the formation of the product or the change in NADH levels, often through methods like mass spectrometry or luminescence-based assays (e.g., NAD-Glo™)[3][4]. The IC50 value is then calculated by measuring the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cellular HSD17B13 Inhibition Assay
This assay assesses the inhibitor's potency within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.
Caption: General workflow for a cellular HSD17B13 inhibition assay.
Typically, a human cell line, such as HEK293, is engineered to overexpress the HSD17B13 enzyme. These cells are then treated with a known substrate for the enzyme and varying concentrations of the inhibitor. After an incubation period, the cells are lysed, and the amount of product formed is quantified, often using techniques like LC-MS. This allows for the determination of the inhibitor's potency within a living cell.
HSD17B13 Signaling and its Role in Liver Disease
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver. Its enzymatic activity is implicated in the metabolism of steroids, fatty acids, and retinoids. Dysregulation of HSD17B13 activity is linked to the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibiting HSD17B13 is therefore a promising therapeutic strategy for these conditions.
Caption: Simplified diagram of HSD17B13's role in hepatocytes.
Conclusion
This compound is a potent inhibitor of HSD17B13, with a potency that is in a similar range to the first-generation inhibitor BI-3231. The development of potent and selective inhibitors like this compound is a significant step forward in targeting HSD17B13 for the treatment of liver diseases such as NAFLD and NASH. Further head-to-head comparative studies, including in vivo efficacy and safety profiles, will be crucial to fully elucidate the therapeutic potential of this compound relative to first-generation inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Five‐Membered Aromatic Rings Containing N and O in Modulating Bile Acid Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of HSD17B13 Inhibition on Liver Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated effects of a selective HSD17B13 inhibitor, here designated as Hsd17B13-IN-42, on liver enzymes versus a placebo. The information presented is based on extensive human genetic studies of HSD17B13 loss-of-function variants and preclinical data from animal models where HSD17B13 has been inhibited. While specific clinical trial data for "this compound" is not publicly available, the data herein represents the expected therapeutic profile for a compound targeting this enzyme.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Compelling evidence from human genetics has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing various chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3][4][5] These protective genetic variants are also linked to lower serum levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][3][6] Consequently, inhibiting the enzymatic activity of HSD17B13 has emerged as a promising therapeutic strategy for the treatment of chronic liver diseases.[3][7][8][9]
Comparative Efficacy: this compound vs. Placebo on Liver Enzymes
The following tables summarize the expected quantitative changes in key liver enzymes following treatment with a selective HSD17B13 inhibitor compared to a placebo, based on preclinical and human genetic data.
Table 1: Anticipated Changes in Serum Liver Enzymes
| Parameter | This compound (Expected Outcome) | Placebo (Expected Outcome) | Supporting Evidence |
| Alanine Aminotransferase (ALT) | Significant Reduction | No significant change | Human genetic studies show association of HSD17B13 loss-of-function variants with lower ALT levels.[2][3][6] Preclinical studies with HSD17B13 inhibitors have demonstrated reductions in serum ALT.[8] |
| Aspartate Aminotransferase (AST) | Significant Reduction | No significant change | HSD17B13 loss-of-function variants are associated with decreased AST levels.[2][3][6] Preclinical models of HSD17B13 inhibition show similar reductions.[8] |
| Gamma-Glutamyl Transferase (GGT) | Potential for Reduction | No significant change | While less consistently reported, some studies on HSD17B13 variants suggest a protective effect on liver disease severity, which may translate to lower GGT.[5] |
Experimental Protocols
The data supporting the therapeutic potential of HSD17B13 inhibition is derived from various experimental models. Below are representative methodologies employed in these studies.
Preclinical Animal Models of NAFLD/NASH
-
Induction of Liver Disease: A common method to induce NAFLD and NASH in rodents is through a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).[9] These diets lead to the development of hepatic steatosis, inflammation, and fibrosis, mimicking human liver disease progression.
-
Treatment Administration: In these models, an HSD17B13 inhibitor (such as an antisense oligonucleotide or a small molecule) or a placebo (e.g., saline or vehicle control) is administered to the animals for a defined period.
-
Measurement of Liver Enzymes: At the end of the study period, blood samples are collected, and serum levels of ALT, AST, and other relevant biomarkers are measured using standard enzymatic colorimetric assays.[4]
-
Histopathological Analysis: Liver tissue is collected for histological examination to assess the degree of steatosis, inflammation, and fibrosis.
Human Genetic Studies
-
Study Population: Large cohorts of individuals with and without chronic liver disease are genotyped for variants in the HSD17B13 gene.
-
Data Collection: Clinical data, including serum liver enzyme levels, are collected from the study participants.
-
Statistical Analysis: Statistical analyses are performed to determine the association between specific HSD17B13 variants (particularly loss-of-function variants) and liver enzyme levels, as well as the risk of developing liver disease.
Proposed Mechanism of Action of HSD17B13
The precise molecular function of HSD17B13 is still under investigation, but it is known to be a lipid droplet-associated protein involved in hepatic lipid metabolism.[1][2] One proposed mechanism involves the metabolism of retinol (vitamin A). The wild-type HSD17B13 enzyme may contribute to the progression of liver disease, while its inhibition is thought to be protective.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of HSD17B13 and PNPLA3 With Liver Enzymes and Fibrosis in Hispanic/Latino Individuals of Diverse Genetic Ancestries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing the Anti-Fibrotic Potential of HSD17B13 Inhibitors: A Comparative Guide
An examination of the current preclinical data surrounding small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) reveals a promising but varied landscape in the quest for anti-fibrotic therapies. While the specific agent "Hsd17B13-IN-42" does not appear in publicly available scientific literature, a growing body of research on other small molecule inhibitors targeting HSD17B13 provides valuable insights into the potential reproducibility of their anti-fibrotic effects.
This guide offers a comparative analysis of the available preclinical data for publicly disclosed small molecule inhibitors of HSD17B13, with a focus on their effects on liver fibrosis. The information is intended for researchers, scientists, and drug development professionals seeking to understand the current state of this therapeutic target.
Comparative Efficacy of HSD17B13 Small Molecule Inhibitors in Preclinical Models
The anti-fibrotic effects of several small molecule inhibitors of HSD17B13 have been evaluated in various preclinical models. The following table summarizes the key quantitative findings from these studies.
| Compound/Company | Model System | Key Anti-Fibrotic Readouts | Quantitative Results |
| INI-822 (Inipharm) | Human "liver-on-a-chip" model of NASH | Alpha-smooth muscle actin (α-SMA) protein levels, Collagen Type 1 protein levels | Up to 45% reduction in α-SMA; Up to 42% reduction in Collagen Type 1[1] |
| Example 26 (Enanta Pharmaceuticals) | CDAA-HFD Mouse Model of MASH | Hepatic collagen, TGFB2 gene expression, Fibronectin gene expression | Significant reduction (quantitative values not specified in patent)[2] |
| M-5475 (Gubra ApS) | CDAA-HFD Mouse Model of MASH | Liver hydroxyproline, Fibrosis stage, Galectin-3 area, Collagen-1a1 area, α-SMA area | Significant reduction in liver hydroxyproline at the highest dose; Reduced fibrosis stage; Reduction in Galectin-3, Collagen-1a1, and α-SMA areas (specific percentages not provided) |
| AstraZeneca Compounds (Ex 10, Ex 9) | Not specified in patent abstract | In vitro inhibition of HSD17B13 | IC50 = 0.053 µM and 0.044 µM, respectively[3] |
It is important to note that direct comparison between these compounds is challenging due to the different experimental models and endpoints used. However, the available data consistently suggest that small molecule inhibition of HSD17B13 can elicit anti-fibrotic effects.
Experimental Methodologies: A Closer Look
The reproducibility of scientific findings is intrinsically linked to the experimental protocols employed. Below are descriptions of the key methodologies used in the studies cited above.
In Vitro "Liver-on-a-Chip" Model (for INI-822)
The "liver-on-a-chip" model represents a sophisticated in vitro system that aims to mimic the multicellular architecture and function of the human liver. In the study evaluating INI-822, this model was used to simulate non-alcoholic steatohepatitis (NASH). While specific details of the experimental setup are proprietary, a general workflow can be inferred:
-
Cell Seeding: Primary human hepatocytes, hepatic stellate cells, and Kupffer cells are co-cultured in a microfluidic device.
-
Disease Induction: The cells are exposed to a high-fatty acid medium to induce a NASH-like phenotype, characterized by steatosis, inflammation, and fibrosis.
-
Compound Treatment: The cultured liver tissue is then treated with the HSD17B13 inhibitor (INI-822) at various concentrations.
-
Endpoint Analysis: After a defined treatment period, the levels of key fibrotic proteins, such as α-SMA and collagen type 1, are quantified.
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model
This is a widely used animal model to induce NASH and liver fibrosis. The general protocol involves:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Dietary Induction: Mice are fed a CDAA-HFD, which is deficient in choline and low in methionine, while being high in fat and fructose. This diet induces key features of NASH, including steatosis, inflammation, and progressive fibrosis over several weeks.
-
Compound Administration: The HSD17B13 inhibitor is administered orally to the mice for a specified duration.
-
Fibrosis Assessment: At the end of the study, liver tissue is collected for histological analysis (e.g., Sirius Red staining for collagen), and biochemical assays (e.g., hydroxyproline content) to quantify the extent of fibrosis. Gene expression analysis of fibrotic markers (e.g., TGFB2, COL1A1) is also commonly performed.
Visualizing the Research Workflow
To further clarify the experimental processes, the following diagrams illustrate a typical workflow for evaluating the anti-fibrotic effects of an HSD17B13 inhibitor in both in vitro and in vivo models.
Discussion on Reproducibility and Future Directions
The currently available data from different small molecule inhibitors of HSD17B13 suggest a reproducible anti-fibrotic effect, at least at a qualitative level. Both in vitro human cell-based models and in vivo rodent models have demonstrated reductions in key markers of fibrosis.
However, a critical consideration for reproducibility is the observation that not all modalities of HSD17B13 inhibition have yielded the same results. For instance, a study using an antisense oligonucleotide (ASO) to knockdown Hsd17b13 in a CDAHFD mouse model showed a reduction in steatosis but no significant effect on fibrosis. This discrepancy could be due to several factors, including:
-
Mechanism of Action: Small molecule inhibitors directly target the enzymatic activity of the HSD17B13 protein, whereas ASOs reduce the overall expression of the protein. These different mechanisms could lead to distinct downstream biological effects.
-
Model System Differences: The specific parameters of the animal models used (e.g., duration of diet, genetic background of the mice) can significantly impact the fibrotic phenotype and the response to treatment.
-
Off-Target Effects: The specificity of the inhibitors and the potential for off-target effects could also contribute to different outcomes.
To enhance the understanding of the reproducibility of HSD17B13 inhibition for treating liver fibrosis, future research should focus on:
-
Head-to-Head Comparison Studies: Directly comparing different small molecule inhibitors and other therapeutic modalities in the same preclinical models.
-
Standardized Protocols: The use of more standardized and well-characterized preclinical models and endpoints would facilitate cross-study comparisons.
-
Publication of Detailed Methodologies: The full publication of detailed experimental protocols in peer-reviewed journals is essential for independent replication of the findings.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Hsd17B13-IN-42
Researchers and laboratory professionals handling Hsd17B13-IN-42, a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme, must adhere to stringent disposal procedures to ensure personnel safety and environmental compliance. As a bioactive small molecule, improper disposal of this compound and its associated waste can pose risks. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this research chemical.
Note: While this compound is intended for laboratory research use, it should be handled by qualified and experienced scientists in appropriately equipped facilities. The following procedures are based on general best practices for laboratory chemical waste and should be supplemented by a thorough review of your institution's specific safety protocols and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Avoid inhalation of any dust or aerosols and prevent contact with skin and eyes. In case of a spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand, and collect it into a designated hazardous waste container.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like most small molecule inhibitors, requires segregation and clear labeling to ensure it is handled correctly by your institution's Environmental Health and Safety (EHS) department.
-
Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired pure this compound powder, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated paper towels). This waste should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[1]
-
-
Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
List all constituents in the container, including any solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Once the waste container is full (typically no more than ¾ full) or has been accumulating for a period defined by your institution (e.g., 6 months), arrange for a pickup by your EHS or hazardous waste management team.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash. [1][5] Evaporation is not an acceptable method of disposal.[1][4]
Waste Stream Classification
For proper segregation and disposal, it is crucial to classify the waste generated. The table below provides a general classification for waste associated with this compound.
| Waste Type | Description | Recommended Container | Disposal Route |
| Solid Chemical Waste | Unused/expired this compound powder, contaminated lab supplies (e.g., weighing paper, gloves, bench protectors). | Labeled, sealed plastic or glass container. | Institutional EHS Pickup |
| Liquid Chemical Waste | Solutions containing this compound (e.g., in DMSO or other solvents), rinsate from cleaning contaminated glassware. | Labeled, sealed, and chemically compatible solvent waste container (e.g., carboy). | Institutional EHS Pickup |
| Contaminated Sharps | Needles, syringes, pipette tips, or broken glass contaminated with this compound. | Puncture-proof, labeled sharps container. | Institutional EHS Pickup |
| Empty Containers | The original product vial. | Treat as solid waste or triple-rinse and dispose of according to institutional policy. | Institutional EHS Pickup |
Experimental Workflow & Logical Diagrams
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from the use of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
